molecular formula C20H14 B166850 Triptycene CAS No. 477-75-8

Triptycene

Cat. No.: B166850
CAS No.: 477-75-8
M. Wt: 254.3 g/mol
InChI Key: NGDCLPXRKSWRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptycene (CAS 477-75-8) is a rigid, three-dimensional, paddlewheel-shaped hydrocarbon with significant utility as a foundational building block in advanced research and material science. Its unique D 3h -symmetric structure, consisting of three aromatic blades connected by a [2.2.2] bicyclic bridgehead system, creates a shape-persistent scaffold with inherent molecular rigidity and internal free volume (IFV). This structural profile makes this compound an invaluable synthon for constructing functional polymers and porous materials. Its applications are diverse, spanning the development of Polymers of Intrinsic Microporosity (PIMs) for gas separation membranes, Covalent Organic Frameworks (COFs) , and porous organic polymers for catalysis and environmental remediation. The rigid, three-dimensional architecture helps prevent dense chain packing in polymers, leading to materials with low dielectric constants and intrinsic microporosity. Furthermore, this compound derivatives are pivotal in supramolecular chemistry, serving as key components in molecular recognition, self-assembly, and the synthesis of complex macrocyclic structures like chiral helicarenes and calixarene analogues. Appropriately functionalized this compound derivatives can also form dense or porous two-dimensional assemblies with long-range structural order, useful for organic electronic devices. Key Research Areas: • Synthesis of porous organic polymers and COFs for gas storage and separation • Development of high-performance, low-dielectric constant polymer materials • Supramolecular chemistry and host-guest systems • Building block for chiral ligands and macrocyclic arenes • Advanced materials for catalysis and chemical sensing Notice: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCLPXRKSWRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060058
Record name Triptycene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Yellow-beige or grey needles; [Acros Organics MSDS]
Record name Triptycene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18421
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

477-75-8
Record name Triptycene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptycene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptycene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triptycene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-o-benzeno-9,10-dihydroanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPTYCENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL32869MEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Triptycene Scaffold: A Technical Guide to its Unique Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptycene, a rigid three-dimensional hydrocarbon with a distinctive paddlewheel-like structure, has emerged as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry.[1] Its unique architecture, composed of three benzene rings fused to a bicyclo[2.2.2]octane core, imparts a range of exceptional properties, including high thermal stability, significant internal free volume, and a precisely defined geometry. These characteristics make the this compound scaffold an ideal candidate for the design of advanced materials with tailored functionalities. This technical guide provides an in-depth exploration of the core properties of the this compound scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Properties of the this compound Scaffold

The remarkable properties of this compound and its derivatives stem directly from its rigid and sterically demanding three-dimensional structure.

Structural Rigidity and Defined Geometry: The this compound framework is exceptionally rigid, with the three aromatic blades held at a fixed 120-degree angle to each other. This structural integrity prevents conformational changes and provides a stable and predictable scaffold for the precise spatial arrangement of functional groups.[1] This is particularly valuable in the design of molecular machines, host-guest systems, and catalysts where a well-defined architecture is crucial for function.

Internal Free Volume and Porosity: The unique shape of the this compound molecule prevents efficient packing in the solid state, leading to the creation of significant internal molecular free volume (IMFV).[2] This intrinsic microporosity is a key feature that has been exploited in the development of polymers for gas separation and storage. By incorporating this compound units into polymer backbones, materials with high fractional free volume (FFV) and, consequently, high gas permeability can be achieved.[3]

Thermal Stability: this compound-based materials, particularly polymers, exhibit exceptional thermal stability. The rigid aromatic structure contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), often exceeding 500 °C.[3][4] This makes them suitable for applications in demanding, high-temperature environments.

Solubility: Despite their rigid and aromatic nature, the three-dimensional structure of this compound can disrupt intermolecular π-π stacking, leading to enhanced solubility of this compound-containing polymers in common organic solvents. This improved processability is a significant advantage for the fabrication of films and membranes.[4]

Tunable Electronic and Photophysical Properties: The this compound scaffold can be readily functionalized at its aromatic rings or bridgehead positions, allowing for the fine-tuning of its electronic and photophysical properties.[5] This has led to the development of this compound-based materials for applications in organic electronics, fluorescent sensors, and photodynamic therapy.

Quantitative Data

To facilitate comparison and material design, the following tables summarize key quantitative data for various this compound-based materials.

Table 1: Thermal Properties of this compound-Based Polyimides

Polymer IDDianhydrideDiamineTg (°C)Td5 (°C) [a]Td10 (°C) [b]
TPI-16FDA2,6-diaminothis compound>450>500-
TPI-2PMDA2,6-diaminothis compound>450>500-
6FDA-BAPT6FDA1,4-diaminothis compound280-300~500-

[a] Temperature at 5% weight loss.[6] [b] Temperature at 10% weight loss.[6] Data compiled from multiple sources, and specific values can vary based on experimental conditions.[3][4][7]

Table 2: Mechanical Properties of this compound-Containing Polycarbonates

MaterialThis compound Content (wt%)Young's Modulus (GPa)Tensile Yield Strength (MPa)
Iupilon® PC0-60
PC Blend1.92.368
T-PC262.570

Data adapted from a study on this compound-polycarbonate blends.[2]

Table 3: Gas Permeability of this compound-Based Polymers

PolymerGasPermeability (Barrer) [c]
PIM-TMN-TripO₂-
PIM-TMN-TripN₂-
PIM-TMN-TripCO₂23700
PIM-TMN-TripCH₄1100
6FDA-BAPT/6FDA-mPDAN₂-
6FDA-BAPT/6FDA-mPDACH₄-

[c] 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Gas permeability is highly dependent on membrane preparation and testing conditions.[8][9][10]

Table 4: Host-Guest Complexation Binding Constants

HostGuestSolventBinding Constant (Ka, M⁻¹)
This compound-based cylindrical macrotricyclic polyetherDiquaternary salts--

Qualitative data indicates stable complex formation, but specific Ka values were not provided in the search results.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further research.

1. Synthesis of this compound via Diels-Alder Reaction

This protocol describes the synthesis of the parent this compound from anthracene and benzyne, generated in situ from anthranilic acid.[12][13][14][15][16]

  • Materials: Anthracene, anthranilic acid, isoamyl nitrite, 1,2-dimethoxyethane (glyme).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene in glyme.

    • Gently heat the anthracene solution to reflux.

    • In the dropping funnel, prepare a solution of anthranilic acid in glyme.

    • Slowly add the anthranilic acid solution to the refluxing anthracene solution over a period of 20-30 minutes.

    • After the addition is complete, add isoamyl nitrite to the reaction mixture.

    • Continue refluxing for an additional 30 minutes.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the crude this compound product by vacuum filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., xylene or ethanol).

2. Synthesis of 2,6-Diaminothis compound

This protocol outlines the synthesis of a key this compound derivative used in the preparation of polyimides.[12][17]

  • Step 1: Nitration of this compound

    • Dissolve this compound in acetic anhydride.

    • Cool the solution in an ice bath.

    • Slowly add nitric acid to the cooled solution while stirring.

    • Allow the reaction to proceed at low temperature for several hours.

    • Pour the reaction mixture into ice water to precipitate the 2,6-dinitrothis compound.

    • Collect the product by filtration and wash with water.

  • Step 2: Reduction of 2,6-Dinitrothis compound

    • Suspend 2,6-dinitrothis compound in ethanol.

    • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the 2,6-diaminothis compound into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.

3. Preparation of this compound-Based Polyimide

This protocol describes the general procedure for synthesizing a this compound-based polyimide from a diaminothis compound and a dianhydride.[3][18]

  • Materials: 2,6-diaminothis compound, a dianhydride (e.g., 6FDA or PMDA), a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or m-cresol).

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve the 2,6-diaminothis compound in the solvent.

    • Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.

    • Continue stirring at room temperature for several hours to form the poly(amic acid) solution.

    • The poly(amic acid) can be cast into a film and then thermally imidized by heating at elevated temperatures (e.g., 100-300 °C) in a vacuum or inert atmosphere.

    • Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

    • The resulting polyimide is then precipitated, collected, washed, and dried.

4. Measurement of Gas Permeability

This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability of a polymer membrane.[19][20][21][22][23]

  • Experimental Setup: A permeation cell that separates a high-pressure upstream side from a low-pressure (vacuum) downstream side, a pressure transducer to monitor the pressure increase on the downstream side, a vacuum pump, and a gas supply.

  • Procedure:

    • Mount the polymer membrane in the permeation cell, ensuring a good seal.

    • Evacuate both the upstream and downstream sides of the cell.

    • Introduce the test gas to the upstream side at a constant pressure.

    • Monitor the pressure increase on the downstream side as a function of time using the pressure transducer.

    • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase, the volume of the downstream side, the membrane area and thickness, and the pressure difference across the membrane.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the this compound scaffold.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Anthracene Anthracene Diels_Alder Diels-Alder Cycloaddition Anthracene->Diels_Alder Anthranilic_Acid Anthranilic Acid Benzyne_Formation In situ Benzyne Formation Anthranilic_Acid->Benzyne_Formation Diazotization Isoamyl_Nitrite Isoamyl Nitrite Isoamyl_Nitrite->Benzyne_Formation Benzyne_Formation->Diels_Alder Benzyne Intermediate Byproducts N₂, CO₂, Amyl Alcohol Benzyne_Formation->Byproducts This compound This compound Diels_Alder->this compound

Synthesis of this compound via Diels-Alder Reaction.

Fluorescent_Sensor_Workflow cluster_components Sensor Components cluster_process Detection Process Triptycene_Fluorophore This compound-based Fluorophore No_Analyte Absence of Analyte: High Fluorescence Triptycene_Fluorophore->No_Analyte Intrinsic Emission Analyte_Binding_Site Analyte Binding Site Binding Analyte Binding Analyte_Binding_Site->Binding Analyte_Introduction Introduction of Analyte No_Analyte->Analyte_Introduction Analyte_Introduction->Binding Fluorescence_Quenching Fluorescence Quenching or Shift Binding->Fluorescence_Quenching Conformational Change or Electron Transfer

Workflow of a this compound-Based Fluorescent Sensor.

Photodynamic_Therapy cluster_molecules Key Molecules cluster_process PDT Mechanism PS_Ground Photosensitizer (PS) (this compound Derivative) Ground State (S₀) Light_Absorption Light Absorption (hν) PS_Ground->Light_Absorption PS_Singlet Excited Singlet State (S₁) ISC Intersystem Crossing (ISC) PS_Singlet->ISC PS_Triplet Excited Triplet State (T₁) Energy_Transfer Energy Transfer PS_Triplet->Energy_Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->Energy_Transfer ROS Reactive Oxygen Species (¹O₂) Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Light_Absorption->PS_Singlet ISC->PS_Triplet Energy_Transfer->ROS

General Mechanism of Photodynamic Therapy.

Conclusion

The this compound scaffold presents a powerful platform for the development of advanced materials with precisely controlled properties. Its inherent rigidity, pre-organized three-dimensional structure, and propensity to form materials with high free volume have already led to significant advancements in gas separation membranes, soluble and thermally stable polymers, and sophisticated supramolecular systems. The ability to readily functionalize the this compound core opens up vast possibilities for tuning its electronic, optical, and chemical properties, paving the way for novel applications in sensing, catalysis, and medicine. As our understanding of how to manipulate and assemble these unique molecular building blocks continues to grow, the this compound scaffold is poised to play an increasingly important role in the future of materials science and drug development.

References

The Discovery and Synthesis of Triptycene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triptycene, with its unique paddlewheel-shaped, three-dimensional structure, has captivated chemists since its discovery. This hydrocarbon, formally named 9,10-dihydro-9,10[1′,2′]-benzenoanthracene, is composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core, resulting in a highly rigid and symmetric D3h framework.[1][2][3] Its unique architecture has made it a valuable building block in supramolecular chemistry, materials science, and the development of molecular machines.[4][5] This technical guide provides an in-depth exploration of the seminal discovery of this compound and the evolution of its synthetic methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.

The Initial Discovery: Bartlett's Multi-Step Synthesis

This compound was first synthesized and named in 1942 by a team led by Paul Doughty Bartlett.[1][2][6] The name was inspired by the triptych, a three-paneled work of art, reflecting the molecule's threefold symmetry.[2][4] The primary motivation behind its synthesis was to create a rigid molecular framework to study the properties and reactivity of radicals at the bridgehead carbon atoms.[1][7][8]

Bartlett's initial synthesis was a laborious, multi-step, and low-yielding process.[1][5] It commenced with the Diels-Alder reaction between anthracene and 1,4-benzoquinone.[3][7] This pioneering work laid the foundation for all subsequent explorations of this compound chemistry.

A Breakthrough: The Advent of Benzyne Chemistry

A significant leap forward in this compound synthesis occurred in 1956 when Georg Wittig and R. Ludwig reported a more direct, one-step approach.[1][7] This method involved the [4+2] cycloaddition (Diels-Alder reaction) of anthracene with benzyne, a highly reactive intermediate.[4][9] Benzyne was generated in situ, and this general strategy remains the most common and efficient route to the this compound core.[10]

Over the years, various methods for generating the key benzyne intermediate have been developed, each with its own advantages in terms of yield, scalability, and substrate compatibility.

Key Synthetic Methodologies for this compound

The synthesis of the parent this compound molecule has been refined through several key approaches, primarily centered around the generation of benzyne. Below are the detailed protocols for the most significant methods.

Bartlett's Original Synthesis (Conceptual Pathway)

While the full, multi-step experimental details of Bartlett's 1942 synthesis are primarily of historical interest due to their low efficiency, the conceptual workflow is foundational.

Bartlett_Synthesis Anthracene Anthracene Adduct Diels-Alder Adduct Anthracene->Adduct Diels-Alder Benzoquinone 1,4-Benzoquinone Benzoquinone->Adduct Intermediate Multi-step Transformation Adduct->Intermediate This compound This compound Intermediate->this compound Final Steps

Caption: Conceptual workflow of Bartlett's original multi-step synthesis of this compound.

Wittig's Benzyne Cycloaddition

This approach marked a paradigm shift in this compound synthesis, offering a much more direct route.

Experimental Protocol (Wittig and Ludwig, 1956):

The in-situ generation of benzyne from 2-fluorophenylmagnesium bromide is followed by its immediate reaction with anthracene.

  • Benzyne Generation: 2-fluorophenylmagnesium bromide is prepared from 1-bromo-2-fluorobenzene and magnesium in a suitable ether solvent like diethyl ether or tetrahydrofuran (THF).

  • Cycloaddition: A solution of anthracene in an appropriate solvent is added to the freshly prepared Grignard reagent. The elimination of magnesium bromide fluoride from the Grignard reagent generates benzyne.

  • Reaction: The highly reactive benzyne undergoes a Diels-Alder reaction with anthracene to form this compound.

  • Workup: The reaction mixture is quenched, and the this compound product is isolated and purified, typically by chromatography.

Wittig_Synthesis Start 1-Bromo-2-fluorobenzene Grignard 2-Fluorophenylmagnesium bromide Start->Grignard Mg Magnesium Mg->Grignard Benzyne Benzyne Grignard->Benzyne - MgBrF This compound This compound Benzyne->this compound Diels-Alder Anthracene Anthracene Anthracene->this compound

Caption: Wittig's synthesis of this compound via a benzyne intermediate from a Grignard reagent.

Friedman and Logullo's Method using Anthranilic Acid

In 1963, Friedman and Logullo introduced what is arguably the most common and practical laboratory-scale synthesis of this compound, utilizing anthranilic acid as a stable and safe benzyne precursor.[1][7]

Experimental Protocol: [11]

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reagents:

    • Anthracene

    • Anthranilic acid (2-aminobenzoic acid)

    • iso-Amyl nitrite

    • 1,2-dimethoxyethane (glyme) as solvent

  • Procedure:

    • A solution of anthracene and iso-amyl nitrite in glyme is brought to a gentle reflux.

    • A solution of anthranilic acid in glyme is added dropwise to the refluxing mixture over a period of approximately 20-30 minutes.

    • The anthranilic acid is diazotized in situ by the iso-amyl nitrite to form a diazonium salt. This unstable intermediate readily decomposes, losing carbon dioxide and nitrogen gas to form benzyne.

    • The newly formed benzyne immediately reacts with the anthracene present in the flask via a Diels-Alder reaction to yield this compound.

    • After the addition is complete, the reaction is typically refluxed for an additional period to ensure complete reaction.

    • The reaction mixture is cooled, and the product is worked up, often involving precipitation and washing to remove unreacted starting materials and byproducts.

Friedman_Logullo_Pathway cluster_benzyne Benzyne Formation cluster_cycloaddition Cycloaddition Anthranilic_Acid Anthranilic Acid Diazonium Benzenediazonium- 2-carboxylate Anthranilic_Acid->Diazonium Diazotization Amyl_Nitrite iso-Amyl Nitrite Amyl_Nitrite->Diazonium Benzyne Benzyne Diazonium->Benzyne - N₂, - CO₂ This compound This compound Benzyne->this compound Diels-Alder Reaction Anthracene Anthracene Anthracene->this compound

Caption: The Friedman-Logullo synthesis of this compound from anthranilic acid.

Quantitative Data Summary

The efficiency of this compound synthesis has improved dramatically since its discovery. The following table summarizes the yields of the key historical methods.

Synthetic Method Benzyne Precursor Dienophile Reported Yield Reference
Bartlett's SynthesisN/A (via benzoquinone)1,4-BenzoquinoneLow (multi-step)[1][7]
Wittig's Synthesis2-Fluorophenylmagnesium bromideAnthraceneNot specified[1][7]
Friedman & LogulloAnthranilic Acid / Amyl NitriteAnthracene59%[7]
From 2-bromofluorobenzene2-Bromofluorobenzene / MgAnthracene28%[4]

Conclusion

The journey of this compound synthesis, from Bartlett's challenging multi-step route to the elegant and efficient benzyne-based strategies, showcases a remarkable evolution in synthetic organic chemistry. The development of reliable methods for generating benzyne in situ was pivotal, transforming this compound from a chemical curiosity into a readily accessible and versatile molecular scaffold. The methodologies detailed in this guide, particularly the Friedman and Logullo protocol, remain highly relevant and are widely used in modern research. For scientists and professionals in materials science and drug development, a thorough understanding of these synthetic pathways is crucial for the design and construction of novel this compound-based functional molecules.

References

The Fundamental Chemistry of Triptycene and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triptycene, with its unique, rigid, three-dimensional paddlewheel structure, has emerged as a cornerstone building block in modern chemistry. Its well-defined geometry and high thermal stability make it an invaluable scaffold in supramolecular chemistry, materials science, and drug development. This technical guide provides an in-depth exploration of the fundamental chemistry of this compound and its derivatives, focusing on its synthesis, structure, reactivity, and key experimental methodologies.

Molecular Structure and Properties

This compound, systematically named 9,10-dihydro-9,10[1′,2′]-benzenoanthracene, is a hydrocarbon composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core.[1][2] This arrangement results in a highly rigid molecule with D3h symmetry.[3][4] The three aromatic blades are held at a fixed 120° angle to each other, creating a unique shape with significant internal free volume.[5][6] This structural rigidity is a key feature, preventing conformational changes and allowing for the precise spatial arrangement of functional groups.[7][8]

Quantitative Structural and Physical Data

The precise geometry of the this compound skeleton has been well-characterized by X-ray crystallography. Key structural parameters and physical properties are summarized below.

PropertyValue
Molecular Formula C₂₀H₁₄
Molar Mass 254.33 g/mol
Melting Point 252-256 °C
Density ~1.2 g/cm³
Symmetry Point Group D₃h

Table 1: Physical Properties of this compound. [3][9][10][11]

ParameterBond Length (Å) / Angle (°)
Bridgehead C-C Bond ~1.54 Å
Aromatic C-C Bond ~1.39 Å
Bridgehead C-H Bond ~1.10 Å
Angle between Arene Planes 120°

Table 2: Selected Bond Lengths and Angles of this compound. [12][13]

Spectroscopic Properties

The spectroscopic signature of this compound is a direct reflection of its unique structure.

TypeChemical Shift (δ) / Wavenumber (cm⁻¹) / Wavelength (λ)Description
¹H NMR ~5.5 ppm (s, 2H), ~7.0 ppm (m, 6H), ~7.4 ppm (m, 6H)Bridgehead (methine) and aromatic protons.
¹³C NMR ~55 ppm, ~123 ppm, ~125 ppm, ~145 ppmBridgehead and four types of aromatic carbons.
IR ~3060 cm⁻¹, ~1460 cm⁻¹, ~740 cm⁻¹C-H (aromatic), C=C (aromatic), C-H (out-of-plane bend).
UV-Vis λₘₐₓ at ~260 nm, ~270 nm, ~278 nmπ-π* transitions of the benzene rings.

Table 3: Spectroscopic Data for Unsubstituted this compound. [12][14][15][16][17][18]

Synthesis of the this compound Scaffold

The most prevalent and efficient method for synthesizing the this compound core is the Diels-Alder reaction between anthracene and in situ generated benzyne.[3] The original synthesis, developed by Bartlett et al. in 1942, involved a multi-step reaction starting from anthracene and 1,4-benzoquinone.[1][19]

G cluster_benzyne Benzyne Generation cluster_da Diels-Alder Reaction Anthranilic Acid Anthranilic Acid o-Fluorobromobenzene o-Fluorobromobenzene Benzenediazonium-2-carboxylate Benzenediazonium-2-carboxylate Benzyne Benzyne This compound This compound Benzyne->this compound [4+2] Cycloaddition Anthracene Anthracene Anthracene->this compound

Key Experimental Protocols

This method, developed by Friedman and Logullo, is a common laboratory-scale synthesis due to the availability of starting materials and good yields.[19] Benzyne is generated from the aprotic diazotization of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite.[6][7]

Protocol:

  • Setup: To a refluxing solution of anthracene (1.0 eq) and isoamyl nitrite (1.1 eq) in a high-boiling ether solvent (e.g., 1,2-dimethoxyethane), add a solution of anthranilic acid (1.05 eq) in the same solvent dropwise over 20-30 minutes.[1][2]

  • Reaction: The reaction mixture will evolve N₂(g) and CO₂(g). After the addition is complete, continue to reflux for an additional 10-20 minutes.

  • Workup: Cool the reaction mixture. To remove unreacted anthracene, add maleic anhydride and reflux for 5 minutes to form the anthracene-maleic anhydride adduct.[2]

  • Purification: After cooling, add a solution of NaOH to hydrolyze the excess maleic anhydride. The crude this compound product precipitates and can be collected by filtration.[2] Further purification is achieved by recrystallization from a suitable solvent like methylcyclohexane.

An alternative method for generating benzyne involves the reaction of an o-dihalobenzene with a metal.[20]

Protocol:

  • Setup: In a dry, nitrogen-flushed flask, prepare a mixture of magnesium turnings (1.1 eq) and anthracene (1.4 eq) in anhydrous tetrahydrofuran (THF).[20]

  • Reaction: Heat the mixture to 60°C. Add a solution of o-fluorobromobenzene (1.0 eq) in THF dropwise over 1 hour. Maintain reflux for an additional 90 minutes after the addition is complete.[20]

  • Workup: Pour the cooled reaction mixture into methanol to precipitate unreacted anthracene. Remove the solvents under reduced pressure.[20]

  • Purification: The residue is treated with dilute HCl, filtered, and dried. The crude product is then purified by column chromatography on alumina followed by recrystallization.[20]

Reactivity and Functionalization

The this compound scaffold has several distinct positions for functionalization: the bridgehead carbons (C9, C10), the aromatic α-positions (ortho to the bridgeheads), and the aromatic β-positions (meta/para to the bridgeheads). The reactivity at these sites varies significantly.

G cluster_positions Reactive Positions cluster_reactivity Chemical Reactivity This compound This compound Core Bridgehead Bridgehead (9, 10) This compound->Bridgehead Alpha α-Aromatic (1, 4, 5, 8, 13, 16) This compound->Alpha Beta β-Aromatic (2, 3, 6, 7, 14, 15) This compound->Beta Bridgehead_Reactivity Generally Inert Requires pre-functionalized precursors or harsh conditions Bridgehead->Bridgehead_Reactivity is Alpha_Reactivity Deactivated 'Fused Ortho Effect' Low yield in SEAr Alpha->Alpha_Reactivity is Beta_Reactivity Favored Site High yield in SEAr (e.g., Nitration, Halogenation) Beta->Beta_Reactivity is

Aromatic Ring Functionalization

Electrophilic aromatic substitution (SEAr) on the this compound scaffold shows strong regioselectivity. The β-positions are significantly more reactive than the α-positions.[19] This is attributed to the "fused ortho effect," where the strained bicyclic core acts as a deactivating group, directing electrophiles away from the ortho (α) positions.[19] For example, the nitration of this compound yields products with an α to β substitution ratio of approximately 1 to 40.[19]

Protocol: Mononitration of this compound

  • Reaction: Dissolve this compound in a mixture of acetic acid and acetic anhydride.

  • Nitration: Cool the solution and slowly add a nitrating agent (e.g., nitric acid).

  • Control: Maintain the temperature between 25-30°C to favor mononitration.

  • Isolation: Pour the reaction mixture into water to precipitate the product, 2-nitrothis compound, which can be collected and purified. Yields of 58-64% have been reported for this reaction.[19]

Bridgehead Functionalization

The C-H bonds at the bridgehead positions (C9 and C10) are relatively inert to many standard reactions.[19] Functionalization at these positions typically requires the use of pre-functionalized precursors, such as 9,10-dibromoanthracene, before the final Diels-Alder cycloaddition to form the this compound skeleton. Direct functionalization of the this compound bridgehead is challenging but can be achieved under specific conditions, such as through lithiation followed by quenching with an electrophile.

This compound Derivatives in Catalysis and Materials Science

The rigid and well-defined structure of this compound makes it an excellent scaffold for designing advanced materials and ligands for catalysis.

This compound-Based Phosphine Ligands

The introduction of phosphine groups onto the this compound framework has led to the development of highly effective ligands for transition metal catalysis, particularly in cross-coupling reactions.[21] The rigid backbone of this compound allows for precise control over the bite angle and the steric environment around the metal center.

Protocol: Synthesis of 1-Methoxy-8-(diphenylphosphino)this compound This protocol is a multi-step synthesis starting from a pre-functionalized this compound derivative.

  • Triflation: 1,8-dihydroxythis compound is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to yield 1,8-bis(trifluoromethanesulfonyloxy)this compound.[22][23]

  • Phosphinylation: The resulting bistriflate undergoes a palladium-catalyzed reaction with diphenylphosphine oxide to introduce the phosphine oxide group at one of the triflate positions.[22][23]

  • Modification & Reduction: The remaining triflate group is converted to a methoxy group via hydrolysis and subsequent methylation. Finally, the phosphine oxide is reduced using a silane reagent (e.g., HSiCl₃) to yield the desired monophosphine ligand.[22][23]

This ligand has demonstrated high activity in Suzuki-Miyaura cross-coupling reactions.[24]

Conclusion

This compound and its derivatives represent a class of molecules with exceptional structural properties that are highly advantageous for a range of applications, from fundamental studies in supramolecular chemistry to the development of advanced materials and catalysts. A thorough understanding of its synthesis, structure, and reactivity is crucial for harnessing its full potential in drug discovery, materials science, and beyond. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this remarkable molecular scaffold.

References

The Aromaticity of Triptycene: A Technical Exploration of a Non-Planar Enigma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptycene, a rigid, paddlewheel-shaped hydrocarbon, presents a fascinating case study in the concept of aromaticity. Despite its inherently non-planar molecular structure, this compound exhibits aromatic character. This technical guide delves into the nuanced aromaticity of this compound, exploring the theoretical underpinnings and experimental evidence that define its unique electronic properties. By examining quantitative measures of aromaticity, detailing the experimental protocols for their determination, and visualizing the intricate relationships of its structure, we provide a comprehensive resource for researchers in chemistry and drug development.

Introduction: The Paradox of Non-Planar Aromaticity

Aromaticity, a cornerstone of organic chemistry, is traditionally associated with planar, cyclic, conjugated systems that adhere to Hückel's rule. These characteristics lead to enhanced stability, unique reactivity, and distinct spectroscopic signatures. This compound, with its three benzene rings fused to a bicyclo[2.2.2]octane framework, challenges a simplistic view of aromaticity. The molecule's rigid, three-dimensional structure enforces a non-planar arrangement of the benzene rings, seemingly at odds with the classical requirements for aromaticity.

However, the aromaticity of this compound is best understood as a localized phenomenon. Each of the three benzene rings, being planar and containing a cyclic array of six π-electrons, is individually aromatic. The overall molecule, therefore, derives its aromatic character from these embedded aromatic subunits, even though global aromaticity across the entire framework is absent. This localized aromaticity has profound implications for this compound's chemical and physical properties, making it a valuable scaffold in supramolecular chemistry, materials science, and medicinal chemistry.

Quantitative Analysis of this compound's Aromaticity

To quantify the aromaticity of the benzene rings within this compound, several computational and experimental methods are employed. The most common indices include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Table 1: Quantitative Aromaticity Data for this compound and Benzene

MoleculeRingNICS(1)zz (ppm)HOMAAverage C-C Bond Length (Å)
This compoundBenzene Ring-29.5 to -31.5 (Calculated)~0.98 (Calculated)1.395
BenzeneBenzene Ring-33.1 (Calculated)1.001.397

Note: The NICS and HOMA values for this compound are based on computational studies, as direct experimental measurement is complex. The bond lengths are derived from X-ray crystallographic data.

The NICS(1)zz value, which is the zz-component of the NICS value calculated 1 Å above the center of the ring, is a sensitive probe of π-electron delocalization and the induced ring currents characteristic of aromatic systems. The highly negative NICS(1)zz values calculated for the benzene rings of this compound are comparable to that of benzene, indicating a strong diatropic ring current and, consequently, significant aromatic character.

The HOMA index provides a measure of aromaticity based on the geometric criterion of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure. The calculated HOMA value for the benzene rings in this compound is very close to 1, signifying a high degree of bond length equalization and, therefore, a high level of aromaticity.

The average C-C bond lengths in the aromatic rings of this compound, as determined by X-ray crystallography, are also consistent with those of a typical aromatic benzene ring, further supporting the concept of localized aromaticity.

Experimental and Computational Protocols

The determination of the aromaticity of this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound, including the bond lengths of the aromatic rings.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a saturated solution, typically using slow evaporation of a solvent like ethanol or hexane.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. The positions of the individual atoms are then determined and refined to obtain the final crystal structure with high precision.

G Experimental Workflow: X-ray Crystallography A Crystal Growth B Mount Crystal on Goniometer A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Obtain Bond Lengths and Angles E->F

X-ray Crystallography Workflow
Computational Chemistry: NICS and HOMA Calculations

Objective: To calculate the NICS and HOMA indices to quantify the aromaticity of the benzene rings in this compound.

Methodology (using Gaussian software):

  • Geometry Optimization: The molecular geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.

  • NICS Calculation:

    • A "ghost" atom (Bq) is placed at the geometric center of each benzene ring and 1 Å above it (for NICS(1)).

    • An NMR calculation is performed using the GIAO (Gauge-Independent Atomic Orbital) method.

    • The isotropic magnetic shielding value for the ghost atom is extracted, and its negative value is the NICS value. The zz-component is used for NICS(zz).

  • HOMA Calculation:

    • The optimized bond lengths of the benzene rings are extracted from the geometry optimization output.

    • The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where:

      • α is a normalization constant (257.7 for C-C bonds)

      • n is the number of bonds in the ring (6)

      • R_opt is the optimal bond length for an aromatic C-C bond (1.388 Å)

      • R_i are the individual bond lengths in the ring.

G Computational Workflow for Aromaticity Indices cluster_0 Geometry Optimization cluster_1 NICS Calculation cluster_2 HOMA Calculation A Build this compound Structure B Perform DFT Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Place Ghost Atom (Bq) B->C F Extract Optimized Bond Lengths B->F D Run NMR (GIAO) Calculation C->D E Extract NICS(1)zz Value D->E G Apply HOMA Formula F->G H Obtain HOMA Index G->H

Computational Workflow for Aromaticity

Visualizing the Structure-Aromaticity Relationship

The unique three-dimensional structure of this compound is directly responsible for its localized aromaticity.

Structure of this compound

Conclusion and Implications for Drug Development

The aromaticity of this compound, though localized within its constituent benzene rings, is a defining feature that governs its interactions and properties. Its rigid, three-dimensional structure provides a unique and predictable scaffold for the design of novel molecules. In drug development, the this compound framework can be utilized to:

  • Control Molecular Geometry: The fixed orientation of the aromatic rings allows for the precise positioning of functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets.

  • Modulate Lipophilicity: The hydrocarbon nature of the this compound core contributes to the overall lipophilicity of a molecule, a key parameter in drug absorption and distribution.

  • Introduce Novel Scaffolds: The unique shape of this compound can lead to the development of new classes of drugs with novel mechanisms of action.

By understanding and harnessing the principles of localized aromaticity in non-planar systems like this compound, researchers can expand the toolkit of molecular design and create innovative therapeutic agents. This technical guide provides the foundational knowledge and practical methodologies to explore and exploit the fascinating chemistry of this compound.

An In-depth Technical Guide to the Solubility and Physical Properties of Parent Triptycene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and physical properties of parent triptycene. This compound, a rigid, three-dimensional aromatic hydrocarbon, possesses a unique paddle-wheel architecture that imparts distinct characteristics relevant to various fields, including materials science and drug development.[1] This document compiles available data on its physical parameters, discusses its solubility in aqueous and organic media, and provides detailed, representative experimental protocols for property determination.

Core Physical Properties

Parent this compound is a white, crystalline solid at room temperature.[1] Its rigid, highly symmetric structure results in a high melting point and thermal stability. The fundamental physical constants of this compound are summarized in the table below.

Table 1: Physical Properties of Parent this compound

PropertyValueReference(s)
Molecular FormulaC₂₀H₁₄[1][2]
Molar Mass254.33 g/mol [1][2]
Density1.118 - 1.197 g/cm³[1][3]
Melting Point252 - 256 °C[1][3]
Boiling Point~332.54 - 371.8 °C (estimate)[1][3]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and materials science, influencing bioavailability, formulation, and processing. The unique structure of this compound, with its three aromatic blades, dictates its interaction with various solvents.

2.1. Aqueous Solubility

Parent this compound is practically insoluble in water .[3] This is attributed to its nonpolar hydrocarbon structure, which cannot form favorable interactions with the highly polar water molecules.

2.2. Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is expected to be more soluble in nonpolar and moderately polar aromatic or chlorinated solvents that can engage in π-π stacking and van der Waals interactions with its aromatic rings. A single data point indicates a this compound solution in toluene can be prepared at a concentration of 100 µg/ml, though it is unclear if this represents the solubility limit.

Table 2: Qualitative and Limited Quantitative Solubility of Parent this compound

SolventQualitative SolubilityQuantitative Solubility (at 25 °C)Reference(s)
WaterInsolubleNot Applicable[3]
TolueneSolublePotentially ≥ 100 µg/ml[5]
CyclohexaneSoluble (used for crystallization)Data not availableGeneral knowledge
MethylcyclohexaneSoluble (used for crystallization)Data not availableGeneral knowledge
ChloroformSolubleData not available[6]
DichloromethaneSolubleData not availableGeneral knowledge
Tetrahydrofuran (THF)Likely SolubleData not availableGeneral knowledge
Ethyl AcetateLikely SolubleData not availableGeneral knowledge
MethanolSparingly Soluble to InsolubleData not availableGeneral knowledge
EthanolSparingly Soluble to InsolubleData not availableGeneral knowledge

Note: The lack of specific quantitative data highlights an area for further experimental investigation.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for Parent this compound

TechniqueKey FeaturesReference(s)
¹H NMR (in CDCl₃)Signals corresponding to the aromatic and bridgehead protons.[6]
¹³C NMRSignals for the aromatic and sp³-hybridized bridgehead carbons.[6]
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 254.[2]

Experimental Protocols

The following sections detail representative methodologies for the experimental determination of the physical and solubility properties of parent this compound. These protocols are based on standard laboratory techniques for organic compounds.

4.1. Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

  • Objective: To determine the melting point range of a sample of parent this compound.

  • Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.

  • Procedure:

    • A small amount of dry, crystalline this compound is finely ground using a mortar and pestle.

    • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.

    • The packed capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a moderate rate to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is prepared.

    • The second sample is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C per minute.

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7][8]

4.2. Determination of Solubility (Gravimetric Method)

This method provides a quantitative measure of solubility in a given solvent.

  • Objective: To quantitatively determine the solubility of parent this compound in an organic solvent (e.g., toluene) at a specific temperature (e.g., 25 °C).

  • Apparatus: Analytical balance, temperature-controlled shaker or water bath, filtration apparatus (e.g., syringe with a PTFE filter), vials, evaporating dish.

  • Procedure:

    • An excess amount of parent this compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated in a temperature-controlled shaker or water bath at the desired temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the mixture is allowed to stand at the same temperature for a period to allow the undissolved solid to settle.

    • A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

    • The withdrawn saturated solution is transferred to a pre-weighed evaporating dish.

    • The solvent is evaporated from the dish under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • The evaporating dish containing the dried this compound residue is weighed.

    • The mass of the dissolved this compound is calculated by subtracting the initial mass of the empty dish.

    • The solubility is then expressed in terms of g/100 mL or mol/L.[9][10]

4.3. Determination of Solubility (UV-Vis Spectrophotometry)

This method is suitable for compounds that have a chromophore, such as the aromatic rings in this compound.

  • Objective: To determine the solubility of parent this compound in a UV-transparent organic solvent.

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.

  • Procedure:

    • Preparation of a Calibration Curve:

      • A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

      • The UV-Vis spectrum of each standard is recorded to determine the wavelength of maximum absorbance (λ_max).

      • The absorbance of each standard solution at λ_max is measured.

      • A calibration curve of absorbance versus concentration is plotted.

    • Preparation of a Saturated Solution:

      • A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

    • Measurement and Calculation:

      • A small, accurately measured aliquot of the clear, saturated supernatant is withdrawn and diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • The absorbance of the diluted solution is measured at λ_max.

      • Using the calibration curve, the concentration of the diluted solution is determined.

      • The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.[11][12]

Structure-Property Relationships

The distinct physical and solubility properties of this compound are a direct consequence of its unique molecular architecture. The rigid, three-dimensional arrangement of the aromatic rings prevents efficient crystal packing, which can influence its solubility. The non-polar nature of the hydrocarbon framework is the primary determinant of its poor aqueous solubility and its affinity for organic solvents.

G Structure-Property Relationship of this compound Structure This compound Structure Rigid Rigid 3D Framework Structure->Rigid Aromatic Three Aromatic Rings Structure->Aromatic Symmetry D3h Symmetry Structure->Symmetry Nonpolar Nonpolar Hydrocarbon Structure->Nonpolar HighMP High Melting Point Rigid->HighMP ThermalStability High Thermal Stability Rigid->ThermalStability Packing Inefficient Crystal Packing Rigid->Packing OrganicSol Solubility in Organic Solvents Aromatic->OrganicSol π-π interactions Symmetry->Packing Nonpolar->OrganicSol van der Waals forces AqInsol Insolubility in Water Nonpolar->AqInsol Packing->OrganicSol aids dissolution

Caption: Logical flow from this compound's structure to its properties.

References

Spectroscopic Characterization of Triptycene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize triptycene compounds. This compound, with its unique three-dimensional, rigid paddlewheel structure, presents distinct spectroscopic features that are crucial for its identification and the analysis of its derivatives.[1][2][3][4] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), UV-Vis, Fluorescence, and Mass Spectrometry (MS) as applied to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives due to the molecule's rigid framework and high symmetry.[1][2] It provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR is fundamental for identifying this compound compounds. The most diagnostic signals are those of the bridgehead protons (H-9, H-10).

  • Bridgehead Protons: These protons typically appear as a sharp singlet in the downfield region, generally between 5.5 and 6.5 ppm.[5] Their specific chemical shift is highly sensitive to the substituents on the aromatic rings.[5][6]

  • Aromatic Protons: The protons on the three benzene rings give rise to signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern on the rings dictates the multiplicity and chemical shifts of these signals.

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound/DerivativeBridgehead Protons (δ, ppm)Aromatic/Other Protons (δ, ppm)SolventReference
This compound (unsubstituted)5.64 (s, 2H)7.47-7.44 (m, 4H), 7.07-7.04 (m, 4H)CDCl₃[5]
2,6,14-Triethynylthis compound5.27-5.40 (s, 2H)Aromatic signals, 2.90 (s, ethynyl H)Not specified[1]
2,7,14-Triethynylthis compound5.27-5.40 (s, 2H)Aromatic signals, 2.97 (s, ethynyl H)Not specified[1]
This compound Quinoxaline6.05 (s, 1H), 5.59 (s, 1H)8.70 (s, 2H), 7.99 (s, 2H)CDCl₃[5]
Extended this compound 1c6.36 (s, 2H)9.55 (d, 6H), 8.54 (s, 6H), 7.69 (d, 6H)CDCl₃[7]
¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the this compound core.

  • Bridgehead Carbons: The sp³-hybridized bridgehead carbons typically resonate around 50-55 ppm.[8] Like their proton counterparts, their chemical shift is a key diagnostic feature.

  • Aromatic Carbons: The sp² carbons of the benzene rings appear in the 120-150 ppm region. The number of distinct signals depends on the symmetry of the substitution pattern.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

Compound/DerivativeBridgehead Carbons (δ, ppm)Aromatic/Other Carbons (δ, ppm)SolventReference
This compound (unsubstituted)53.6146.7, 144.2, 126.0, 124.1CDCl₃[5]
2,6,14-Triethynylthis compoundNot specified12 peaks for aromatic carbons, 84.0-77.0 (ethynyl C)Not specified[1]
2,7,14-Triethynylthis compoundNot specified6 peaks for aromatic carbons, 84.0-77.0 (ethynyl C)Not specified[1]
This compound Quinoxaline52.8144.9, 143.7, 142.2, 124.4CDCl₃[5]
Extended this compound 1c53.3165.9, 147.5, 143.5, 141.4, 140.8, 133.4, 124.9, 124.2, 123.0CDCl₃[7]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within this compound compounds. The rigid structure and isolated π-systems of the benzene rings lead to characteristic absorption spectra.

  • π-π* Transitions: this compound derivatives exhibit strong absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic rings.[9] These typically appear below 300 nm.

  • n-π* Transitions: The introduction of functional groups with lone pairs of electrons (e.g., -N₃, -COOH) can lead to additional, weaker n-π* transitions, often appearing as shoulders at longer wavelengths.[9]

  • Homoconjugation: The through-space interaction between the π-systems of the benzene rings, known as homoconjugation, can influence the electronic properties and absorption spectra.[10]

Table 3: UV-Vis Absorption Data for this compound Derivatives

Compound/Derivativeλ_max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
2,6,14-Triethynylthis compound (1)295, 2601.35 x 10⁴, 3.29 x 10⁴DMSO[9]
2,7,14-Triazidothis compound (4)270, ~300 (shoulder)3.58 x 10⁴DMSO[9]
2,6,14-Triptycenetripropiolic acid (5)280, 3001.94 x 10⁴, 1.3 x 10⁴DMSO[9]
This compound end-capped indigo (4)299, 372, 612Not specifiedChloroform[10]
3D Nanographene (HBC-Triptycene)364Not specifiedDichloromethane[11]

Fluorescence Spectroscopy

Many this compound derivatives are fluorescent, making fluorescence spectroscopy a valuable tool for their characterization and for exploring their applications in materials science.[12] The rigid scaffold of this compound helps to minimize non-radiative decay pathways, often leading to significant emission.

  • Emission Spectra: Upon excitation at a wavelength corresponding to an absorption band, fluorescent this compound derivatives will emit light at a longer wavelength. The emission maximum (λ_em) and quantum yield (Φ_f) are key parameters.

  • Quantum Yield (Φ_f): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] this compound-based materials can exhibit a wide range of quantum yields depending on their structure and environment.

Table 4: Fluorescence Emission Data for this compound Derivatives

Compound/DerivativeExcitation λ_ex (nm)Emission λ_em (nm)Quantum Yield (Φ_f)Solvent/StateReference
This compound end-capped indigo (5)Not specified585Not specifiedDichloromethane[10][14]
3D Nanographene (HBC-Triptycene)364475, 504Not specifiedWater[11]
This compound (in supersonic expansion)36352 cm⁻¹ (275.085 nm)Not specifiedNot applicableGas phase[15]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound compounds.

  • Molecular Ion Peak (M⁺): The mass spectrum typically shows a prominent molecular ion peak corresponding to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Multiply-Charged Ions: A unique feature of the this compound hydrocarbon is its ability to form stable doubly and even triply-charged ions upon electron impact, which is rare for hydrocarbons.[16] This is attributed to the molecule's rigid structure and the distribution of charge across the three aromatic rings.[16]

  • Fragmentation: Fragmentation patterns can provide structural information about the substituents attached to the this compound core.

Table 5: Mass Spectrometry Data for this compound

Ion Typem/z ValueDescriptionReference
Parent Ion [M]⁺254Singly-charged molecular ion of C₂₀H₁₄[16]
Doubly-charged Ions123-128[M]²⁺ and associated ions (loss of H)[16]
Triply-charged Ions82-85[M]³⁺ and associated ions (loss of H)[16]
MALDI-TOF [M+H]⁺ (Extended this compound 1c)1203.6Protonated molecular ion[7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound compounds. Instrument parameters should be optimized for each specific compound and instrument.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, longer acquisition times are necessary. This typically involves a larger number of scans, a longer relaxation delay (e.g., 2-5 seconds), and a wider spectral width.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the this compound compound of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., Dichloromethane, DMSO, Acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette (typically 1 cm path length) with the pure solvent to serve as a reference/blank. Fill a second cuvette with the sample solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should typically be < 0.1).

  • Instrument Setup: Place the cuvette in the sample holder of a fluorometer.

  • Data Acquisition:

    • Emission Spectrum: Set the excitation monochromator to a λ_max value from the UV-Vis spectrum and scan the emission monochromator over a longer wavelength range.

    • Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and a standard compound with a known quantum yield (e.g., quinine sulfate, anthracene).[17]

    • Ensure both sample and standard have similar absorbance values at the excitation wavelength.

    • Calculate the quantum yield using the standard formula comparing the integrated intensities, absorbances, and solvent refractive indices of the sample and the standard.[13]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., ESI, MALDI, EI) will dictate the specific preparation. For MALDI, the sample is co-crystallized with a matrix on a target plate. For EI, the sample is introduced directly or via GC.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a desired m/z range. For HRMS, ensure the instrument is operating in high-resolution mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use the instrument's software to determine the exact mass and predict the elemental composition for HRMS data.

Visualization of Workflows and Relationships

Diagrams can clarify the logical flow of characterization and the relationships between a molecule's structure and its spectral output.

Spectroscopic_Characterization_Workflow synthesis Synthesized this compound Compound ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis mol_formula Confirm Molecular Formula & Weight ms->mol_formula structure Elucidate 3D Structure & Connectivity nmr->structure electronic Determine Electronic Transitions (λ_max, ε) uvvis->electronic fluorescence Fluorescence Spectroscopy photophys Characterize Photophysical Properties (λ_em, Φf) fluorescence->photophys final_char Complete Spectroscopic Characterization mol_formula->final_char structure->final_char electronic->fluorescence Select λ_ex electronic->final_char photophys->final_char

Caption: Workflow for the spectroscopic characterization of a novel this compound compound.

Triptycene_Structure_Property core This compound Core (Rigid 3D Scaffold) nmr_out NMR Spectra • Bridgehead signals • Aromatic patterns core->nmr_out Defines unique bridgehead environment uv_out UV-Vis Spectrum • π-π* transitions • n-π* transitions core->uv_out Enables homoconjugation fluor_out Fluorescence • Emission λ • Quantum Yield core->fluor_out Reduces non-radiative decay ms_out Mass Spectrum • Molecular Ion (M+) • Multiply-charged ions core->ms_out Stabilizes multiple charges subst Substituents (-R groups) subst->nmr_out Shifts signals, alters symmetry subst->uv_out Introduces new transitions subst->fluor_out Tunes emission properties

Caption: Relationship between this compound structure and its spectroscopic output.

References

Initial Investigations into the Reactivity of Triptycene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the reactivity of triptycene, a unique, propeller-shaped aromatic hydrocarbon. Its rigid, three-dimensional structure, first synthesized by Paul D. Bartlett and his team in 1942, presented a novel scaffold for investigating chemical principles, particularly concerning bridgehead reactivity and the influence of strain on aromatic systems. This document outlines the seminal synthetic methods and the initial explorations into the reactivity of the this compound core, presenting detailed experimental protocols, quantitative data, and logical workflows as established in these pioneering studies.

Core Concepts in this compound Reactivity

Initial investigations into this compound's reactivity were primarily driven by a desire to understand the behavior of its unique structural features: the cage-like framework and the nature of the bridgehead carbon atoms.[1] The key findings from these early studies established two fundamental principles:

  • Bridgehead Inertness: The sp³ hybridized bridgehead carbons (C9 and C10) and their corresponding C-H bonds are relatively inert to many chemical reactions.[1][2] Bartlett's initial motivation for synthesizing this compound was to study the formation and stability of radicals at these bridgehead positions, anticipating that the rigid structure would prevent the planar geometry typically favored by free radicals.[1][3]

  • Preferential β-Substitution on Aromatic Rings: In electrophilic aromatic substitution reactions, substitution occurs preferentially at the β-positions (C2, C3, C6, C7, C11, C12) rather than the α-positions (C1, C4, C5, C8, C13, C14). This phenomenon, later termed the "fused ortho effect," is attributed to the strain induced by the bicyclo[2.2.2]octatriene core, which deactivates the adjacent α-positions.[1][4]

Foundational Synthetic Methodologies

The initial preparation of this compound and its subsequent, more efficient synthesis through Diels-Alder reactions laid the groundwork for all future studies of its chemistry.

Bartlett's Multi-Step Synthesis (1942)

The first successful synthesis of this compound was a multi-step, low-yielding process reported by Bartlett, Ryan, and Cohen. This laborious route was significant as it provided the first sample of this unique hydrocarbon for study.[2][5]

Bartlett_Synthesis Anthracene Anthracene Adduct Diels-Alder Adduct Anthracene->Adduct Benzoquinone 1,4-Benzoquinone Benzoquinone->Adduct Dihydrothis compound Dihydrothis compound Derivative Adduct->Dihydrothis compound Reduction & Aromatization Steps This compound This compound Dihydrothis compound->this compound Dehydrogenation

Caption: Bartlett's multi-step this compound synthesis workflow.

Experimental Protocol: Bartlett's Synthesis (Conceptual Outline)

While the original 1942 paper details a seven-step process, a conceptual summary is as follows:

  • Diels-Alder Reaction: Anthracene and 1,4-benzoquinone are reacted to form the initial adduct.

  • Reduction: The diketone in the adduct is reduced.

  • Aromatization: One of the six-membered rings is aromatized.

  • Dehydration and Rearrangement: A series of steps to form the dihydrothis compound skeleton.

  • Dehydrogenation: The final step to yield the fully aromatic this compound.

Due to its complexity and low overall yield, this method was quickly superseded by more direct approaches.

The Advent of Diels-Alder Syntheses with Benzyne

A major breakthrough in this compound synthesis came with the use of benzyne as a dienophile in a Diels-Alder reaction with anthracene. This approach dramatically simplified the process and improved yields.

Georg Wittig and Renate Ludwig were the first to report the synthesis of this compound using in situ generated benzyne from o-fluorobromobenzene and magnesium.[1]

Wittig_Synthesis cluster_benzyne Benzyne Generation oFBr o-Fluorobromobenzene Benzyne Benzyne Intermediate oFBr->Benzyne Mg Magnesium Mg->Benzyne This compound This compound Benzyne->this compound [4+2] Cycloaddition Anthracene Anthracene Anthracene->this compound

Caption: Wittig's synthesis via the Diels-Alder reaction of anthracene and benzyne.

Experimental Protocol: Wittig-Type Synthesis

This protocol is adapted from a refined procedure published in Organic Syntheses, based on Wittig's original discovery.[5]

  • Apparatus: A three-necked flask is equipped with a dropping funnel, a condenser, and a stirrer. The system is flushed with dry nitrogen.

  • Reaction Mixture: To the flask are added 0.8 g (0.033 g atom) of magnesium turnings, 7.5 g (0.042 mole) of anthracene, and 35 ml of anhydrous tetrahydrofuran.

  • Reagent Addition: A solution of 5.26 g (0.03 mole) of o-fluorobromobenzene in 15 ml of tetrahydrofuran is placed in the dropping funnel.

  • Initiation: The mixture is heated to 60°C, and a portion of the o-fluorobromobenzene solution is added to initiate the reaction.

  • Reaction: The remaining o-fluorobromobenzene solution is added dropwise over 1 hour, and the mixture is refluxed for an additional 90 minutes.

  • Workup: The reaction mixture is poured into methanol to precipitate unreacted anthracene. The solvents are removed under reduced pressure.

  • Purification: The residue is treated with 5% hydrochloric acid, filtered, and dried. The crude product is purified by chromatography on alumina, followed by recrystallization from cyclohexane.

A more convenient and higher-yielding method for generating benzyne was developed by Friedman and Logullo, using the aprotic diazotization of anthranilic acid.[1][2][6] This method has become one of the most common laboratory preparations of this compound.

Experimental Protocol: Friedman and Logullo Synthesis [6]

  • Reaction Setup: A refluxing mixture of 25 g (0.140 mole) of anthracene and 18.5 g (0.158 mole) of amyl nitrite in 400 ml of dichloromethane is prepared.

  • Reagent Addition: A solution of 20 g (0.146 mole) of anthranilic acid in 110 ml of acetone is added to the refluxing mixture over a period of 4 hours.

  • Solvent Exchange and Purification: The dichloromethane and other volatile components are removed by distillation and replaced with approximately 200 ml of xylene. 10 g of maleic anhydride is added to the xylene solution and refluxed for 15 minutes to react with any remaining anthracene.

  • Workup: The cooled solution is added to water and diluted with dichloromethane. The organic layer is extracted with 15% aqueous potassium hydroxide, evaporated to dryness, and the resulting solid is washed with cold methanol and pentane.

  • Recrystallization: The crude this compound is recrystallized from methylcyclohexane (using charcoal for decolorization) to yield pure, white crystals.

Summary of Initial Synthetic Yields
MethodBenzyne PrecursorDienophileReported YieldReference
Bartlett (1942)(Multi-step)1,4-BenzoquinoneLow (overall)[5][7]
Wittig-Typeo-FluorobromobenzeneAnthracene28%[5][7]
Friedman & Logullo (1963)Anthranilic AcidAnthracene59%[2][6]

Initial Investigations of this compound's Chemical Reactivity

The availability of this compound through these synthetic routes enabled the first studies into its chemical behavior, focusing on electrophilic substitution and the reactivity of the bridgehead positions.

Electrophilic Aromatic Substitution: Nitration

One of the earliest and most definitive studies on the reactivity of the this compound aromatic rings was its nitration, reported by Klanderman and Perkins in 1969. This work provided clear quantitative evidence for the preferential substitution at the β-position.[1][4]

Nitration_Pathway This compound This compound beta_Nitro 2-Nitrothis compound (β-product) This compound->beta_Nitro alpha_Nitro 1-Nitrothis compound (α-product) This compound->alpha_Nitro Reagents HNO3 / Ac2O Reagents->this compound

Caption: Regioselectivity in the electrophilic nitration of this compound.

Experimental Protocol: Nitration of this compound [1][4]

  • Reagents: this compound is treated with nitric acid (HNO₃) in acetic anhydride (Ac₂O).

  • Conditions: The reaction is typically carried out at temperatures between 27-29°C.

  • Workup and Analysis: The product mixture is worked up and analyzed to determine the ratio of isomeric products.

Quantitative Data: Regioselectivity of Nitration

The analysis of the product mixture from the nitration of this compound revealed a stark preference for substitution at the β-position.

ProductPosition of SubstitutionRelative Ratio
1-Nitrothis compoundα1
2-Nitrothis compoundβ40

This 1:40 ratio of α- to β-substitution provided strong evidence for the deactivating effect of the strained ring system on the adjacent α-positions.[1][4]

Bridgehead Reactivity Investigations

Conclusion

The initial investigations into the synthesis and reactivity of this compound, from Bartlett's pioneering multi-step synthesis to the more elegant Diels-Alder approaches of Wittig, Friedman, and Logullo, were foundational to the field of physical organic chemistry. These early studies established the key principles of this compound's behavior: the pronounced inertness of its bridgehead positions and the strong regiochemical preference for β-substitution in electrophilic aromatic reactions. This early work not only provided a fascinating new molecular scaffold for study but also offered a tangible model for understanding the interplay of strain and aromaticity, principles that continue to be relevant in modern chemistry, materials science, and drug development.

References

Triptycene's New Horizons: A Technical Guide to Emerging Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of triptycene, a propeller-shaped aromatic hydrocarbon, has positioned it as a versatile building block in supramolecular chemistry and materials science. Its unique architecture prevents efficient packing, leading to materials with significant internal free volume and tailored functionalities. This technical guide explores promising research directions for novel this compound applications, focusing on gas separation and storage, and the development of advanced anticancer therapeutics.

High-Performance Membranes for Gas Separation and Storage

The intrinsic microporosity of this compound-based polymers makes them exceptional candidates for membrane-based gas separation and the storage of gases like hydrogen and carbon dioxide. The rigid and contorted structures of these polymers create a high free volume that facilitates the transport of gas molecules.

Quantitative Performance Data

The performance of this compound-based polymeric membranes is evaluated based on their permeability to different gases and their selectivity for specific gas pairs. The following table summarizes key performance data for various this compound-containing polymers.

Polymer/MaterialGas PairPermeability (Barrer)SelectivityReference
PIM-Trip-TBO₂/N₂P(O₂) = 10504.2[1]
PIM-Trip-TBH₂/N₂P(H₂) = 260010.4[1]
PIM-Trip-TBCO₂/CH₄P(CO₂) = 350014[1]
6FDA-BAPTN₂/CH₄-1.78[2]
This compound-based PIMs (general)H₂ Storage1.83 wt% at 1 bar/77K-
This compound-based POPsCO₂ Uptakeup to 5.12 mmol g⁻¹ at 273 K/1 barCO₂/N₂ = 63, CO₂/CH₄ = 8.4
This compound-based BILPsH₂ Storage1.8 wt%-
Star this compound-based Microporous Polymer (STP-II)H₂ Storage1.93 wt % at 1.0 bar/77 K-
Star this compound-based Microporous Polymer (STP-II)CO₂ Storage18.20 wt % at 1.0 bar/273 K-
This compound-based Hypercrosslinked Polymer (T-HCP)H₂ Storage17.7 mg g⁻¹ at 77 K/1 bar-
This compound-based Hypercrosslinked Polymer (T-HCP)CO₂ Capture132 mg g⁻¹ at 273 K/1 barCO₂/N₂ = 63, CO₂/CH₄ = 9.1
This compound-based Microporous Cyanate Resin (PCN-TPC)CO₂ Uptake16.4 wt % at 273 K/1.0 barCO₂/N₂ = 60
This compound-based Microporous Cyanate Resin (PCN-TPPC)Benzene Adsorption77.8 wt %-
Experimental Protocols

This protocol describes a one-step solution polymerization method for synthesizing TPOFs using paraformaldehyde as a crosslinker.

Materials:

  • This compound or functionalized this compound monomer

  • Paraformaldehyde

  • Anhydrous 1,2-dichloroethane

  • Anhydrous FeCl₃

  • Methanol

  • Hydrochloric acid

Procedure:

  • Dissolve the this compound monomer (e.g., 516 mg of this compound) and paraformaldehyde (360 mg) in anhydrous 1,2-dichloroethane (12 ml) containing 2 g of anhydrous FeCl₃.

  • Sonicate the solution for 15 minutes at room temperature.

  • Transfer the solution to a Teflon-lined autoclave and heat at 45°C for 5 hours, followed by 120°C for 48 hours to complete the polycondensation.

  • Collect the precipitate by filtration and wash with hydrochloric acid and 1,2-dichloroethane.

  • Purify the resulting polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the purified TPOF at 120°C under vacuum for 12 hours.[3]

This protocol outlines the general procedure for fabricating gas separation membranes from this compound-based polyimide powders.

Materials:

  • This compound-based polyimide powder

  • Organic solvent (e.g., chloroform)

  • Glass plate or other suitable support

Procedure:

  • Dissolve the this compound-based polyimide powder in a suitable organic solvent to create a casting solution.

  • Coat the casting solution onto a clean, flat support (e.g., a glass plate).

  • Dry the coated film in a controlled environment at a temperature ranging from 10°C to 300°C for 4 to 48 hours to evaporate the solvent.

  • Cool the membrane to room temperature before carefully peeling it from the support.[4]

Logical Workflow for this compound-Based Material Development

The development of new this compound-based materials for specific applications follows a logical progression from molecular design to performance evaluation.

logical_workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_application Application & Evaluation Monomer_Design Monomer Design (Functionalization) Polymer_Synthesis Polymer Synthesis (e.g., Polycondensation) Monomer_Design->Polymer_Synthesis Structural_Analysis Structural Analysis (NMR, FTIR) Polymer_Synthesis->Structural_Analysis Porosity_Analysis Porosity Analysis (BET) Structural_Analysis->Porosity_Analysis Membrane_Fabrication Membrane Fabrication Porosity_Analysis->Membrane_Fabrication Performance_Testing Performance Testing (e.g., Gas Permeation) Membrane_Fabrication->Performance_Testing Performance_Testing->Monomer_Design Feedback Loop (Optimization)

Caption: Logical workflow for the development of this compound-based materials.

This compound Scaffolds in Anticancer Drug Development

This compound derivatives have emerged as a promising class of anticancer agents due to their unique mechanisms of action, which include the inhibition of nucleoside transport and the induction of DNA damage and apoptosis.

Mechanism of Action and Signaling Pathways

Certain this compound bisquinones have been shown to be potent inhibitors of both DNA topoisomerase I and II.[5] This dual inhibition leads to DNA strand breaks, triggering a cascade of events that culminate in programmed cell death (apoptosis). The proposed signaling pathway involves the activation of caspase enzymes, which are key mediators of apoptosis.

anticancer_pathway Triptycene_Bisquinone This compound Bisquinone Topo_I Topoisomerase I Triptycene_Bisquinone->Topo_I inhibition Topo_II Topoisomerase II Triptycene_Bisquinone->Topo_II inhibition DNA_Breaks DNA Strand Breaks Topo_I->DNA_Breaks induces Topo_II->DNA_Breaks induces Apoptosis_Initiation Apoptosis Initiation DNA_Breaks->Apoptosis_Initiation Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathway for this compound bisquinone-induced apoptosis.

Quantitative Anticancer Activity

The in vitro anticancer activity of this compound derivatives is typically evaluated by their ability to inhibit the proliferation and viability of cancer cell lines.

CompoundCell LineIC₅₀ (Proliferation)IC₅₀ (Viability)Reference
TT2L1210300 nM (Day 2), 150 nM (Day 4)250 nM (Day 2), 100 nM (Day 4)[6]
TT2L1210IC₅₀ (DNA, RNA, Protein Synthesis): 6 µM-[6]
TT2L1210IC₅₀ (Nucleoside Transport): 6 µM-[6]
Experimental Protocols

This protocol describes a general method for assessing the cytotoxic effects of this compound derivatives on cancer cells using a standard MTT assay.

Materials:

  • Cancer cell line (e.g., L1210)

  • Cell culture medium and supplements

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the cells for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This compound-Based Systems for Drug Delivery

The porous nature and the possibility of functionalization make this compound-based materials, such as metal-organic frameworks (MOFs), promising candidates for drug delivery systems. These materials can encapsulate therapeutic agents and release them in a controlled manner.

Quantitative Drug Loading and Release Data

The efficiency of a drug delivery system is determined by its drug loading capacity and the kinetics of drug release. The following table provides examples of doxorubicin (DOX) loading and release from MOFs that can incorporate this compound-like linkers.

MOF SystemDrugDrug Loading EfficiencyRelease ConditionsCumulative ReleaseReference
Fe-BTCDoxorubicin67%pH 7.4, with microwave54% after 50 min[2]
Fe-BTCDoxorubicin67%pH 7.4, without microwave11% after 50 min[2]
MIL-53(Al)Doxorubicin40%pH 5.3, with microwave66% after 38 min[2]
NUIG4Doxorubicin1995 mg/gpH-controlled-[7]
Experimental Protocols

This protocol provides a general procedure for loading a drug, such as doxorubicin, into a porous this compound-based material.

Materials:

  • Porous this compound-based material (e.g., MOF)

  • Drug (e.g., Doxorubicin hydrochloride)

  • Solvent (e.g., deionized water or buffer)

  • Centrifuge

Procedure:

  • Disperse a known amount of the porous material in a solution of the drug with a specific concentration.

  • Stir the suspension for a predetermined time (e.g., 24 hours) at room temperature to allow for drug encapsulation.

  • Separate the drug-loaded material from the solution by centrifugation.

  • Wash the material with the solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded material under vacuum.

  • Determine the amount of loaded drug by measuring the drug concentration in the supernatant before and after loading using a suitable analytical technique (e.g., UV-Vis spectroscopy).

This protocol describes a method to evaluate the in vitro release of a drug from a this compound-based delivery system.

Materials:

  • Drug-loaded this compound-based material

  • Release medium (e.g., phosphate-buffered saline, PBS, at different pH values)

  • Shaking incubator or water bath

  • Centrifuge or dialysis membrane

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Disperse a known amount of the drug-loaded material in a specific volume of the release medium in a container (e.g., a dialysis bag or a centrifuge tube).

  • Place the container in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Experimental Workflow for Drug Delivery System Development

The development and evaluation of a this compound-based drug delivery system involves a series of interconnected steps.

drug_delivery_workflow Carrier_Synthesis Synthesis of this compound-based Carrier (e.g., MOF, Polymer) Characterization Physicochemical Characterization (e.g., SEM, XRD, Porosity) Carrier_Synthesis->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading Loading_Quantification Quantification of Drug Loading Drug_Loading->Loading_Quantification In_Vitro_Release In Vitro Release Study Drug_Loading->In_Vitro_Release In_Vitro_Cell_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) Drug_Loading->In_Vitro_Cell_Studies Release_Kinetics Analysis of Release Kinetics In_Vitro_Release->Release_Kinetics

Caption: Experimental workflow for developing this compound-based drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Triptycene-Based Polymers for Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triptycene-based polymers have emerged as a promising class of materials for gas separation membranes due to their unique rigid and three-dimensional structure. The incorporation of the this compound unit into polymer backbones disrupts chain packing, leading to high fractional free volume and enhanced gas permeability.[1][2][3] Furthermore, the intrinsic microporosity and the ability to tune the chemical structure of this compound-based polymers allow for the optimization of both permeability and selectivity for various gas pairs, making them highly attractive for applications such as carbon capture, natural gas purification, and hydrogen separation.[1][4][5][6] This document provides detailed protocols for the synthesis of this compound-based monomers and polymers, their fabrication into membranes, and a summary of their gas separation performance.

Data Presentation: Gas Separation Performance of this compound-Based Polymers

The following table summarizes the gas separation performance of various this compound-based polymers. The data is compiled from the literature to provide a comparative overview.

Polymer NameGas PairPermeability (P) [Barrer]Selectivity (α)Reference
PIM-PI-EAO₂/N₂-> Robeson Upper Bound[4]
PIM-PI-EAH₂/N₂-> Robeson Upper Bound[4]
PIM-PI-EACO₂/CH₄-> Robeson Upper Bound[4]
PIM-PI-EACO₂/N₂-> Robeson Upper Bound[4]
6FDA-BAPTN₂/CH₄-1.78[7][8]
TBPAL-2CO₂ Uptake163.7 mg g⁻¹ (at 273 K)-[5][6]
TBPAL-2H₂ Uptake16.2 mg g⁻¹ (at 77 K)-[5][6]
Benzimidazole-linked polymerCO₂ Uptake5.12 mmol g⁻¹ (at 273 K, 1 bar)-[9]
Benzimidazole-linked polymerCO₂/N₂-63[9]
Benzimidazole-linked polymerCO₂/CH₄-8.4[9]
Tetrazole-functionalized polymerCO₂ Uptake134 cm³ g⁻¹ (26.5 wt%) (at 273 K, 1.0 bar)-[10]
PIM-Trip-TBO₂/N₂> PIM-EA-TBSignificantly Higher[11][12][13][14]
PIM-Trip-TBCO₂/CH₄> PIM-EA-TBSignificantly Higher[11][12]
PIM-Trip-TBCO₂/N₂> PIM-EA-TBSignificantly Higher[11][12]

Note: "Barrer" is a unit of gas permeability, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminothis compound Monomer

This protocol describes a common route for the synthesis of the 2,6-diaminothis compound monomer, a key building block for many this compound-based polymers.[15]

Materials:

  • Anthracene

  • Anthranilic acid

  • Amyl nitrite

  • 1,2-dimethoxyethane (DME)

  • Nitric acid (HNO₃)

  • Acetic anhydride (Ac₂O)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve anthracene in DME.

    • In a separate flask, prepare a solution of anthranilic acid in DME.

    • Slowly add amyl nitrite to the anthranilic acid solution while stirring. This in-situ generates benzyne.[16][17]

    • Add the benzyne solution dropwise to the anthracene solution at reflux.

    • After the addition is complete, continue refluxing for 2-4 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with DCM, wash with NaHCO₃ solution and brine, and dry over MgSO₄.

    • Purify the crude this compound by column chromatography or recrystallization.

  • Dinitration of this compound:

    • Dissolve the purified this compound in acetic anhydride.

    • Cool the solution in an ice bath and slowly add nitric acid dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • The product will be a mixture of dinitrothis compound isomers, primarily 2,6- and 2,7-dinitrothis compound.[16]

  • Reduction to 2,6-Diaminothis compound:

    • Suspend the dinitrothis compound mixture in ethanol.

    • Add Pd/C catalyst.

    • Add hydrazine hydrate dropwise at reflux, or perform the reaction under a hydrogen atmosphere.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

    • Evaporate the solvent and purify the resulting 2,6-diaminothis compound by column chromatography.

Protocol 2: Synthesis of a this compound-Based Polyimide (e.g., 6FDA-BAPT)

This protocol outlines the synthesis of a polyimide derived from 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and a this compound-based diamine like 1,4-bis(4-aminophenyl)this compound (BAPT).[7]

Materials:

  • This compound-based diamine (e.g., BAPT)

  • 6FDA dianhydride

  • m-Cresol

  • Isoquinoline

  • Nitrogen gas

  • Methanol

Procedure:

  • Polycondensation:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-based diamine in m-cresol under a nitrogen atmosphere.

    • Once dissolved, add an equimolar amount of 6FDA dianhydride to the solution.

    • Add a catalytic amount of isoquinoline.

    • Heat the reaction mixture to 180-200 °C and stir for 24-48 hours. The solution will become viscous as the polymer forms.

    • Cool the reaction mixture to room temperature.

  • Polymer Precipitation and Purification:

    • Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with fresh methanol and then with hot water to remove any residual solvent and catalyst.

    • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Protocol 3: Membrane Fabrication by Solution Casting

This protocol describes the fabrication of a dense polymer membrane for gas separation testing.

Materials:

  • Synthesized this compound-based polymer

  • Suitable solvent (e.g., chloroform, DCM, THF)

  • Glass casting plate

  • Leveling table

  • Controlled environment (e.g., glovebox or dust-free enclosure)

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the dried this compound-based polymer in a suitable solvent to form a 1-5 wt% solution.

    • Stir the solution for several hours until the polymer is completely dissolved and the solution is homogeneous.

    • Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any dust or undissolved particles.

  • Casting and Solvent Evaporation:

    • Place a clean, flat glass plate on a leveling table inside a controlled environment.

    • Pour the filtered polymer solution onto the glass plate.

    • Cover the casting setup with a loosely fitting lid to allow for slow solvent evaporation. This prevents the formation of defects in the membrane.

    • Allow the solvent to evaporate completely over 24-72 hours.

  • Membrane Annealing and Removal:

    • Once the membrane is dry, place the glass plate in a vacuum oven.

    • Anneal the membrane at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer (e.g., 120-150 °C) for 24 hours to remove any residual solvent.

    • Carefully peel the membrane from the glass plate. The membrane can be cut to the desired size for gas separation measurements.

Visualizations

Logical Workflow for this compound-Based Polymer Membrane Development

cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_characterization Characterization & Testing cluster_analysis Analysis & Optimization Monomer_Synthesis This compound Monomer Synthesis Polymerization Polymerization Monomer_Synthesis->Polymerization Key Building Block Membrane_Casting Solution Casting & Membrane Formation Polymerization->Membrane_Casting Polymer_Characterization Polymer Characterization (NMR, GPC, TGA) Polymerization->Polymer_Characterization Verify Structure Gas_Separation_Testing Gas Separation Performance Testing Membrane_Casting->Gas_Separation_Testing Test Performance Data_Analysis Data Analysis (Permeability, Selectivity) Gas_Separation_Testing->Data_Analysis Collect Data Structure_Property Structure-Property Relationship Analysis Data_Analysis->Structure_Property Interpret Results Structure_Property->Monomer_Synthesis Design New Monomers

Caption: Workflow for the development of this compound-based polymer membranes.

Signaling Pathway: Synthesis of a this compound-Based Polyimide

Diamine This compound Diamine Monomer Polyamic_Acid Poly(amic acid) Intermediate Diamine->Polyamic_Acid Dianhydride 6FDA Dianhydride Monomer Dianhydride->Polyamic_Acid Solvent m-Cresol (Solvent) Solvent->Polyamic_Acid Catalyst Isoquinoline (Catalyst) Catalyst->Polyamic_Acid Polyimide This compound-Based Polyimide Polyamic_Acid->Polyimide Thermal Imidization (Dehydration)

Caption: Synthesis pathway for a this compound-based polyimide.

References

Application Notes and Protocols: Triptycene Derivatives in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptycene, a rigid, three-dimensional aromatic hydrocarbon, has emerged as a versatile building block in supramolecular chemistry. Its unique paddle-wheel shape and well-defined geometry provide a robust scaffold for the construction of complex host molecules, functional materials, and intricate self-assembling systems. The inherent cavities and the ability to introduce functional groups at specific positions make this compound derivatives ideal candidates for applications in molecular recognition, drug delivery, sensing, and catalysis. These application notes provide an overview of the key applications, quantitative data on host-guest interactions, and detailed experimental protocols for the synthesis and characterization of this compound-based supramolecular systems.

Applications of this compound Derivatives in Supramolecular Chemistry

This compound derivatives have found widespread use in various areas of supramolecular chemistry due to their unique structural properties.[1][2]

  • Host-Guest Chemistry: The rigid structure of this compound forms well-defined cavities, making its derivatives excellent hosts for a variety of guest molecules, including fullerenes, ammonium salts, and neutral organic molecules.[3][4] The electronic properties of the aromatic rings can be tuned to achieve specific host-guest interactions.

  • Molecular Recognition: Chiral this compound derivatives have been synthesized and utilized for enantioselective recognition of chiral guest molecules.[5] The pre-organized structure of this compound-based hosts leads to high binding affinities and selectivities.

  • Self-Assembly: this compound derivatives can self-assemble into highly ordered structures, such as monolayers, nanotubes, and vesicles.[6][7] This property is driven by intermolecular interactions like π-π stacking and hydrogen bonding.

  • Porous Materials: The inefficient packing of this compound units leads to the formation of polymers of intrinsic microporosity (PIMs) and metal-organic frameworks (MOFs) with high surface areas and gas sorption capacities.[8][9]

  • Drug Delivery and Biomedical Imaging: The cavities within this compound-based structures can encapsulate drug molecules for targeted delivery.[10] Furthermore, fluorescent this compound derivatives are being explored as probes for bioimaging.[11]

Data Presentation: Host-Guest Binding Affinities

The following table summarizes representative quantitative data for the binding of various guest molecules by this compound-based host systems. The association constant (Ka) is a measure of the binding affinity between the host and guest.

Host MoleculeGuest Molecule(s)SolventAssociation Constant (Ka) [M⁻¹]Reference
Chiral Helic[1]this compound[8]arene (P-H)(R)-1-(1-Aminoindan-2-yl)ethan-1-one (R-G1)CDCl₃(2.4 ± 0.2) x 10³[1]
Chiral Helic[1]this compound[8]arene (P-H)(S)-1-(1-Aminoindan-2-yl)ethan-1-one (S-G1)CDCl₃(1.3 ± 0.1) x 10³[1]
Chiral Helic[1]this compound[8]arene (M-H)(R)-1-(1-Aminoindan-2-yl)ethan-1-one (R-G1)CDCl₃(1.2 ± 0.1) x 10³[1]
Chiral Helic[1]this compound[8]arene (M-H)(S)-1-(1-Aminoindan-2-yl)ethan-1-one (S-G1)CDCl₃(2.5 ± 0.2) x 10³[1]
This compound-based Molecular TweezerParaquat derivative (PQ²⁺)Acetone-d₆(5.8 ± 0.3) x 10⁴[7]
This compound-derived OxacalixareneDiquatCDCl₃/CD₃CN (1:1)(1.1 ± 0.1) x 10⁵[5]
This compound-based Tetralactam MacrocycleSquaraine dyeCDCl₃> 10⁵[12]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Macrocyclic Host

This protocol describes a general procedure for the synthesis of a this compound-derived macrocycle via a Diels-Alder reaction followed by a condensation reaction.

Materials:

  • Anthracene derivative (e.g., 2,7-diaminoanthracene)

  • Benzyne precursor (e.g., anthranilic acid)

  • Amyl nitrite

  • Dicarboxylic acid dichloride (e.g., pyridine-2,6-dicarbonyl dichloride)

  • Dry 1,2-dichloroethane (DCE)

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Diaminothis compound Intermediate

  • To a refluxing solution of the anthracene derivative (1.0 eq) in dry DCE, add a solution of anthranilic acid (2.5 eq) and amyl nitrite (2.5 eq) in dry THF dropwise over 2 hours under an inert atmosphere (e.g., Argon).

  • Continue refluxing for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the diaminothis compound intermediate.

Step 2: Macrocyclization

  • Dissolve the diaminothis compound intermediate (1.0 eq) and triethylamine (3.0 eq) in a large volume of dry THF under an inert atmosphere.

  • In a separate flask, dissolve the dicarboxylic acid dichloride (1.0 eq) in dry THF.

  • Add the solution of the acid dichloride to the solution of the diaminothis compound dropwise over a period of 8 hours using a syringe pump to maintain high dilution conditions, which favor macrocyclization over polymerization.

  • Stir the reaction mixture at room temperature for an additional 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel to isolate the this compound-based macrocyclic host.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Characterization of Host-Guest Complexation by ¹H NMR Titration

This protocol outlines the procedure for determining the association constant (Ka) of a this compound-based host-guest complex using ¹H NMR titration.

Materials:

  • This compound-based host molecule

  • Guest molecule

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • High-precision microsyringe

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the host molecule of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the guest molecule of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Transfer a precise volume (e.g., 0.5 mL) of the host solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the free host.

  • Add a small aliquot (e.g., 2-10 µL) of the guest stock solution to the NMR tube containing the host solution using a microsyringe.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Repeat step 5 and 6 for a series of additions until the host is saturated with the guest (i.e., no further chemical shift changes are observed for the host protons). This typically corresponds to a guest-to-host molar ratio of around 10-20.

  • Monitor the chemical shift changes (Δδ) of specific protons on the host molecule that are sensitive to guest binding.

  • Plot the change in chemical shift (Δδ) against the concentration of the guest.

  • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka). Specialized software can be used for this analysis.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol describes the use of Isothermal Titration Calorimetry (ITC) to obtain a complete thermodynamic profile (ΔG, ΔH, and ΔS) of host-guest binding.

Materials:

  • This compound-based host molecule

  • Guest molecule

  • Appropriate buffer or solvent

  • Isothermal Titration Calorimeter

  • High-precision syringe for the ITC instrument

Procedure:

  • Prepare a solution of the host molecule at a known concentration (typically in the µM range) in the chosen solvent. The concentration should be such that the c-value (c = Ka * [Host]) is between 10 and 1000 for optimal results.

  • Prepare a solution of the guest molecule at a concentration 10-20 times higher than the host concentration in the same solvent.

  • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Fill the sample cell of the ITC instrument with the host solution and the injection syringe with the guest solution.

  • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Perform an initial small injection (e.g., 0.5-1 µL) to account for any initial mixing effects, followed by a series of larger, equal-volume injections (e.g., 2-5 µL).

  • Record the heat change (power required to maintain a constant temperature) after each injection.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of guest to host.

  • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the association constant (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the binding event. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

    • ΔG = -RT * ln(Ka)

    • ΔG = ΔH - TΔS

Mandatory Visualizations

G1 cluster_synthesis Protocol 1: Synthesis of this compound Macrocycle Anthracene Anthracene Derivative DielsAlder Diels-Alder Reaction Anthracene->DielsAlder Benzyne Benzyne Precursor Benzyne->DielsAlder Purification1 Purification (Chromatography) DielsAlder->Purification1 This compound Diaminothis compound Intermediate Condensation Condensation Reaction This compound->Condensation AcidChloride Dicarboxylic Acid Dichloride AcidChloride->Condensation Purification2 Purification (Chromatography) Condensation->Purification2 Macrocycle This compound-based Macrocycle Purification1->this compound Purification2->Macrocycle

Caption: Workflow for the synthesis of a this compound-based macrocyclic host.

G2 cluster_binding Host-Guest Complexation Host This compound Host p1 Host->p1 Guest Guest Molecule Guest->p1 Complex Host-Guest Complex p2 Complex->p2 Dissociation p1->Complex Binding (Non-covalent Interactions) p2->Host p2->Guest

Caption: Reversible host-guest binding equilibrium.

G3 cluster_self_assembly Self-Assembly of this compound Derivatives Monomer This compound Monomers Assembly Self-Assembly (e.g., π-π stacking, H-bonding) Monomer->Assembly Structure Supramolecular Structure (e.g., Nanotube, Monolayer) Assembly->Structure

Caption: Process of supramolecular self-assembly of this compound derivatives.

References

Application of Triptycene in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptycene, a rigid, three-dimensional aromatic hydrocarbon, has emerged as a versatile building block in the design of advanced materials for organic light-emitting diodes (OLEDs). Its unique paddlewheel-shaped structure imparts several desirable properties to organic semiconductors, including high thermal and morphological stability, suppression of intermolecular aggregation and quenching effects, and the ability to tune electronic properties through functionalization at its various positions.[1][2] These characteristics make this compound-based materials highly promising for enhancing the efficiency, stability, and color purity of OLED devices.[2][3] This document provides a comprehensive overview of the application of this compound derivatives in OLEDs, including their use as emitters, host materials, and charge transport layers, supplemented with detailed experimental protocols and performance data.

This compound in Emitter Materials

The rigid and bulky nature of the this compound scaffold is particularly advantageous in the design of emitter materials, where it can effectively mitigate concentration quenching and improve photoluminescence quantum yields (PLQYs).[2] this compound has been successfully incorporated into various types of emitters, including those exhibiting thermally activated delayed fluorescence (TADF) and multi-resonance TADF (MR-TADF).

Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF materials enable OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving near 100% internal quantum efficiency. The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is facilitated by separating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The non-conjugated, through-space interaction (homoconjugation) inherent to the this compound structure can help achieve this separation.[1][4]

A notable example is the donor-acceptor (D-A) type TADF emitter TPA-QNX(CN)₂ , where a triphenylamine (TPA) donor and a dicyanoquinoxaline (QNX(CN)₂) acceptor are linked through a this compound spacer.[4] This design leads to a small ΔEST and efficient blue-green emission.[4] Similarly, TDMAC-TRZ and TDMAC-PM , which feature a 3D this compound-fused acridine donor, have demonstrated excellent performance in both doped and non-doped OLEDs.[3]

Multi-Resonance TADF (MR-TADF) Emitters

MR-TADF emitters are a newer class of materials that exhibit narrow-band emission, leading to high color purity, a critical requirement for display applications. Fusing this compound units into MR-TADF frameworks, such as in the material TpBN , has been shown to yield emitters with narrowband sky-blue emission, a high PLQY of 99%, and excellent device efficiencies with reduced efficiency roll-off.[2][5] The this compound moiety helps to suppress unwanted Dexter energy transfer while maintaining efficient Förster resonance energy transfer.[6]

Phosphorescent Emitters

This compound has also been incorporated into phosphorescent emitters to enhance their performance. For instance, symmetric tetradentate platinum(II) complexes featuring aza-triptycene pyridazine ligands have been developed as highly efficient orange emitters.[7] The rigid and sterically hindering this compound unit reduces bimolecular interactions, leading to significantly increased PLQYs (over 88%) and enabling high device performance even at high doping concentrations.[7]

This compound in Host Materials

Host materials play a crucial role in OLEDs by dispersing the emitter molecules, facilitating charge transport, and confining excitons within the emissive layer. The high triplet energy and good thermal stability of this compound derivatives make them excellent candidates for host materials, particularly for phosphorescent and TADF emitters. The rigid structure of this compound helps to form stable amorphous films, which is essential for device longevity.

This compound in Charge Transport Layers

Efficient charge injection and transport are vital for high-performance OLEDs. This compound-based materials have been developed for both hole transport layers (HTLs) and electron transport layers (ETLs).

Hole Transport Materials (HTMs)

While the search results focus more on emitter and electron transport applications, the general properties of this compound, such as good film-forming ability and thermal stability, are also desirable for HTMs.[8][9][10] Functionalization of the this compound core with hole-transporting moieties like triphenylamine can lead to efficient HTMs.

Electron Transport Materials (ETMs)

Several this compound derivatives have been specifically designed as ETMs. For example, phenylpyridine-containing this compound derivatives have been synthesized and shown to possess high triplet energy, high glass transition temperatures, and good electron mobility.[11] An OLED device using the this compound-based ETM TPP demonstrated a high external quantum efficiency (EQE) of 13.6% at a luminance of 100 cd m⁻², outperforming a device with a conventional ETM under thermal stress.[11]

Data Presentation

The following tables summarize the performance of representative this compound-based OLEDs from the literature.

Table 1: Performance of this compound-Based TADF and MR-TADF OLEDs

Emitter NameHostMax. EQE (%)Luminance (cd/m²)CIE (x, y)Emission ColorReference
TPA-QNX(CN)₂Doped9.4--Blue-green[4]
TpBNDoped27.0>1000-Sky-blue[2][5]
TpBNNon-doped23.0>1000(0.14, 0.28)Sky-blue[2]
TDMAC-TRZDoped24.2---[3]
TDMAC-TRZNon-doped23.0---[3]
tBuDMAC-TPE-TRZNon-doped10.0---[12]

Table 2: Performance of this compound-Based Phosphorescent OLEDs

Emitter NameHostMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Max. Brightness (cd/m²)Emission ColorReference
Pt-DPMSolution-processed9.6723.67-26,670Orange[7]
Pt-DPTSolution-processed16.9444.66-54,918Orange[7]
Pt-DPTNon-doped-9.56-10,873Orange[7]

Table 3: Performance of OLEDs with this compound-Based Electron Transport Materials

ETM NameEmitting LayerMax. EQE (%)Luminance (cd/m²)Reference
TPPGreen Phosphorescent13.6100[11]

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Based D-A Type TADF Emitter

This protocol provides a general procedure for the synthesis of a this compound-based donor-acceptor molecule via a Suzuki-Miyaura coupling reaction, a common method for forming C-C bonds in the synthesis of organic electronic materials.[11]

Materials:

  • This compound-boronic acid or boronic ester derivative (Donor or Acceptor precursor)

  • Halogenated aromatic compound (Acceptor or Donor precursor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the this compound-boronic acid/ester derivative (1.0 eq.), the halogenated aromatic compound (1.1 eq.), and the base (3.0 eq.) in the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.05 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound-based D-A material.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device by Vacuum Thermal Evaporation

This protocol describes a standard method for fabricating a multi-layer OLED device using vacuum thermal evaporation.[13]

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Organic materials for each layer (HTL, EML, ETL, etc.)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the vacuum chamber of the thermal evaporation system.

    • Deposit the organic layers sequentially onto the ITO substrate by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure might be:

      • Hole Injection Layer (HIL), e.g., 2-TNATA

      • Hole Transport Layer (HTL), e.g., NPB

      • Emissive Layer (EML): Host material doped with the this compound-based emitter (e.g., 10 wt%)

      • Electron Transport Layer (ETL), e.g., a this compound-based ETM or a standard material like Alq₃

      • Electron Injection Layer (EIL), e.g., LiF (1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed device to a glovebox with an inert atmosphere.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Visualizations

OLED_Device_Structure cluster_OLED Typical this compound-Based OLED Architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (this compound-based Emitter) HTL->EML ETL Electron Transport Layer (ETL) (e.g., this compound-based ETM) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (LiF/Al) EIL->Cathode

Caption: A generalized multilayer architecture of an OLED incorporating this compound-based materials.

Triptycene_Material_Design cluster_Applications Functional Roles in OLEDs cluster_Properties Key Properties Imparted by this compound This compound This compound Scaffold Emitter Emitter (TADF, MR-TADF, Phosphorescent) This compound->Emitter Functionalization Host Host Material This compound->Host ETL Electron Transport Layer This compound->ETL HTL Hole Transport Layer This compound->HTL Prop1 High Thermal Stability This compound->Prop1 Prop2 Suppressed Aggregation This compound->Prop2 Prop3 3D Steric Hindrance This compound->Prop3 Prop4 Tunable Electronic Properties This compound->Prop4

Caption: Design strategy for this compound-based OLED materials and their imparted properties.

Experimental_Workflow cluster_Workflow OLED Fabrication and Testing Workflow Start Synthesis of this compound Material Purification Purification and Characterization Start->Purification Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Purification->Deposition Substrate ITO Substrate Cleaning Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Characterization Electroluminescence Characterization (J-V-L, EQE, Spectrum) Encapsulation->Characterization End Performance Analysis Characterization->End

Caption: A typical workflow for the fabrication and characterization of this compound-based OLEDs.

References

Application Notes and Protocols for the Functionalization of Triptycene Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established protocols for the targeted functionalization of triptycene at its bridgehead positions (C9 and C10). The unique, rigid, three-dimensional structure of the this compound scaffold makes it an attractive building block in medicinal chemistry, materials science, and supramolecular chemistry. Control over bridgehead substitution is crucial for the development of novel therapeutics, molecular machines, and advanced materials.

This document outlines three primary strategies for achieving bridgehead functionalization:

  • Direct Synthesis via Diels-Alder Reaction: Incorporating functionality at the bridgehead during the initial construction of the this compound skeleton.

  • Post-Synthetic Modification via Palladium-Catalyzed Cross-Coupling: Modifying a pre-functionalized this compound, typically a halogenated derivative.

  • Post-Synthetic Modification via Lithiation and Electrophilic Quench: Introducing a variety of functional groups through a lithiated this compound intermediate.

Data Presentation: Comparison of Functionalization Methods

The following tables summarize quantitative data for the described protocols, allowing for a direct comparison of their efficiencies and applications.

Table 1: Diels-Alder Synthesis of Bridgehead-Functionalized Triptycenes

EntryAnthracene DerivativeBenzyne PrecursorProductYield (%)Reference
1AnthraceneAnthranilic acid / Amyl nitriteThis compound59[1]
29-NitroanthraceneAnthranilic acid / Amyl nitrite9-Nitrothis compoundLow (regioisomers formed)[1][2]

Table 2: Palladium-Catalyzed Cross-Coupling of 9-Bromothis compound

EntryCoupling PartnerCatalyst / LigandProductYield (%)Reference
1Aryl iodides/bromidesPd(OAc)₂ / SPhos9-Aryl-triptycenes60-90[1]
2Terminal Alkynes (Sonogashira)Not specified9-Alkynyl-triptycenesNot specified[3]

Table 3: Functionalization via Lithiation of 9-Bromothis compound

EntryElectrophileProductYield (%)Reference
1Dimethyl disulfide9-(Methylthio)this compound84[1][2]
2Phosphorus trichloride9-Dichlorophosphino-triptyceneNot specified[2]

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and workflows described in the protocols.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anthracene Anthracene Derivative Diels_Alder [4+2] Cycloaddition (Diels-Alder) Anthracene->Diels_Alder Benzyne_Precursor Benzyne Precursor (e.g., Anthranilic Acid) In_Situ_Benzyne In situ Benzyne Generation Benzyne_Precursor->In_Situ_Benzyne Amyl_Nitrite Amyl Nitrite Amyl_Nitrite->In_Situ_Benzyne In_Situ_Benzyne->Diels_Alder Reacts with This compound Bridgehead-Functionalized This compound Diels_Alder->this compound Pd_Cross_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Bromo_this compound 9-Bromothis compound Reaction_Vessel Inert Atmosphere Heat Bromo_this compound->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Arylboronic acid, Terminal alkyne) Coupling_Partner->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., SPhos) Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Coupled_this compound 9-Substituted this compound Reaction_Vessel->Coupled_this compound Lithiation_Functionalization cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Bromo_this compound 9-Bromothis compound Lithiation Lithiation (Formation of 9-Lithiothis compound) Bromo_this compound->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Electrophile Electrophile (e.g., (MeS)₂, PCl₃) Quench Electrophilic Quench Electrophile->Quench Lithiation->Quench Intermediate Functionalized_this compound 9-Functionalized this compound Quench->Functionalized_this compound

References

High-Yield Triptycene Synthesis via Diels-Alder Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the high-yield synthesis of triptycene through the Diels-Alder reaction. The primary synthetic route involves the in situ generation of benzyne, a highly reactive dienophile, which subsequently undergoes a [4+2] cycloaddition with anthracene. The protocols outlined below are compiled from established literature procedures, offering various methods for benzyne generation to suit different laboratory setups and reagent availability.

Reaction Principle

The synthesis of this compound is a classic example of a Diels-Alder reaction, where a conjugated diene (anthracene) reacts with a dienophile (benzyne) to form a cyclohexene-like adduct. The high reactivity of benzyne, generated in situ, drives the reaction forward. The rigid, three-dimensional structure of this compound makes it a valuable scaffold in materials science, supramolecular chemistry, and as a ligand in catalysis.[1]

Comparative Reaction Conditions for this compound Synthesis

For easy comparison, the following table summarizes quantitative data from various established protocols for the synthesis of this compound.

Benzyne Precursor Diene Reagents Solvent Temperature Reaction Time Yield Reference
Anthranilic acidAnthraceneIsoamyl nitrite1,2-Dimethoxyethane (glyme)Reflux (85 °C)~30 minutesNot specified[2]
o-FluorobromobenzeneAnthraceneMagnesiumTetrahydrofuran (THF)60 °C (bath)~2.5 hours28%[1][3]
Anthranilic acidAnthraceneAmyl nitriteNot specifiedNot specifiedNot specified59%[4][5]
p-BenzoquinoneAnthracene-XyleneReflux45 minutes67.5% (adduct)[6]

Experimental Protocols

Protocol 1: this compound from Anthranilic Acid and Anthracene

This protocol, adapted from Williamson (1999), utilizes the diazotization of anthranilic acid to generate benzyne.[2]

Materials:

  • Anthracene (400 mg)

  • Anthranilic acid (520 mg)

  • Isoamyl nitrite (0.4 mL + 0.4 mL)

  • 1,2-Dimethoxyethane (glyme) (4 mL + 2 mL)

  • Ethanol (5 mL + 2 mL)

  • 3 M Sodium hydroxide solution (10 mL + 6 mL)

  • Maleic anhydride (200 mg)

  • Triglyme (4 mL)

  • Methanol (for recrystallization)

  • Boiling chip

  • Large reaction tube or round-bottomed flask

  • Reflux condenser

  • Sand bath or heating mantle

  • Septum

  • Filtration apparatus

Procedure:

  • To a large reaction tube, add 400 mg of anthracene, 4 mL of 1,2-dimethoxyethane, a boiling chip, and 0.4 mL of isoamyl nitrite.

  • Heat the mixture to a gentle reflux using a sand bath.

  • In a separate container, dissolve 520 mg of anthranilic acid in 2 mL of 1,2-dimethoxyethane.

  • Add the anthranilic acid solution dropwise to the refluxing anthracene mixture over a period of 20 minutes through a septum.

  • After the addition is complete, add another 0.4 mL of isoamyl nitrite to the reaction mixture.

  • Continue to reflux for an additional 10 minutes.

  • Allow the reaction to cool to room temperature.

  • Add 5 mL of ethanol, followed by 10 mL of a 3 M sodium hydroxide solution.

  • Filter the resulting mixture and wash the solid with cold ethanol, followed by cold water, to remove any brown coloration.

  • Purification of Crude Product:

    • Place the crude solid into a 25 mL round-bottomed flask.

    • Add 200 mg of maleic anhydride and 4 mL of triglyme. Maleic anhydride reacts with any unreacted anthracene.

    • Fit the flask with a reflux condenser and reflux the mixture for five minutes.

    • Allow the solution to cool, then add 2 mL of ethanol, followed by 6 mL of 3 M sodium hydroxide solution.

    • Filter the mixture and wash the solid with cold ethanol followed by cold water.

  • Recrystallize the purified solid from methanol.

  • Filter the crystals, dry them, and weigh the final product to determine the yield.

Protocol 2: this compound from o-Fluorobromobenzene and Anthracene

This method involves the formation of an organomagnesium reagent to generate benzyne.[3]

Materials:

  • Magnesium turnings (0.033 g atom)

  • Anthracene (7.5 g, 0.042 mole)

  • o-Fluorobromobenzene (5.26 g, 0.03 mole)

  • Anhydrous tetrahydrofuran (THF) (35 mL + 15 mL)

  • 5% Hydrochloric acid

  • Xylene

  • Maleic anhydride (5.0 g, 0.051 mole)

  • 2 N Sodium hydroxide solution

  • Carbon tetrachloride

  • Acid-washed alumina

  • Pentane

  • Cyclohexane (for recrystallization)

  • Three-necked flask equipped with a dropping funnel, condenser, and stirrer

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Set up a three-necked flask with a dropping funnel, condenser, and stirrer. Flush the system with dry nitrogen for 30 minutes.

  • In the flask, place 0.033 g atom of magnesium turnings, 7.5 g of anthracene, and 35 mL of anhydrous THF.

  • In the dropping funnel, place a solution of 5.26 g of o-fluorobromobenzene in 15 mL of anhydrous THF.

  • Heat the flask to 60 °C (bath temperature) and add one-quarter of the o-fluorobromobenzene solution with stirring.

  • Once the reaction commences (indicated by a yellow color), add the remaining solution dropwise over 1 hour.

  • After the addition is complete, gently reflux the mixture for 90 minutes.

  • Pour the dark-brown mixture into 100 mL of 5% hydrochloric acid.

  • Remove the solvents under reduced pressure.

  • Treat the yellow residue with two 50-mL portions of 5% hydrochloric acid, filter, and vacuum-dry.

  • Purification of Crude Product:

    • Dissolve the dry residue (approx. 10 g) in 45 mL of hot xylene.

    • Add 5.0 g of maleic anhydride and reflux for 20 minutes.

    • Allow the mixture to stand at room temperature for 2 hours.

    • Filter off the maleic anhydride-anthracene adduct.

    • Reflux the filtrate with 80 mL of 2 N sodium hydroxide solution for 2 hours.

    • After cooling, separate the organic layer, wash it three times with 50-mL portions of water, and dry it.

  • Remove the solvent at reduced pressure.

  • Dissolve the brown residue in 70 mL of carbon tetrachloride and chromatograph on 280 g of acid-washed alumina, eluting with 1 L of the same solvent.

  • Evaporate the solvent to yield a yellow residue. Digest this residue with two 10-mL portions of pentane.

  • The residual crude this compound should be an almost white crystalline solid.

  • Recrystallize the product from cyclohexane to obtain pure white crystals.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

experimental_workflow_protocol_1 reactant reactant process process product product purification purification A Anthracene + 1,2-Dimethoxyethane + Isoamyl Nitrite B Reflux A->B C Add Anthranilic Acid Solution Dropwise B->C D Add Isoamyl Nitrite C->D E Reflux D->E F Cool & Quench (Ethanol, NaOH) E->F G Filter & Wash F->G H Crude this compound G->H I Purification with Maleic Anhydride H->I J Recrystallization (Methanol) I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis from anthranilic acid.

experimental_workflow_protocol_2 reactant reactant process process product product purification purification A Magnesium + Anthracene + Anhydrous THF B Heat to 60°C A->B C Add o-Fluorobromobenzene Solution Dropwise B->C D Reflux C->D E Quench (HCl) D->E F Solvent Removal & Acid Wash E->F G Crude Product F->G H Purification with Maleic Anhydride G->H I Column Chromatography H->I J Recrystallization (Cyclohexane) I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis from o-fluorobromobenzene.

Reaction Mechanism Pathway

The core of the reaction is the generation of benzyne followed by the Diels-Alder cycloaddition.

reaction_pathway cluster_benzyne_generation Benzyne Generation cluster_diels_alder Diels-Alder Reaction precursor precursor intermediate intermediate reactant reactant reaction reaction product product A Anthranilic Acid B Diazonium Salt Intermediate A->B + Isoamyl Nitrite C Benzyne B->C - N2, -CO2 F [4+2] Cycloaddition C->F D Isoamyl Nitrite E Anthracene E->F G This compound F->G

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Notes and Protocols: Incorporation of Triptycene into Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[3][4] Triptycene, a rigid, three-dimensional molecule with a unique paddle-wheel shape, is an attractive building block for MOF synthesis.[1] Its inherent rigidity and internal molecular free volume can be leveraged to create MOFs with high thermal stability, robust structures, and tailored porosity.[1][5][6] The incorporation of this compound units can, however, also lead to crowded pores or framework collapse upon solvent removal, which reduces accessible surface area.[7][8]

These notes provide an overview of the synthesis, characterization, and potential applications of this compound-based MOFs, with a particular focus on protocols relevant to researchers in materials science and drug development.

Synthesis of this compound-Based MOFs

The most common method for synthesizing this compound-based MOFs is solvothermal synthesis, where the components are heated in a sealed vessel.[1][5] The choice of metal ion, this compound-based ligand, solvent, and reaction conditions determines the final structure and properties of the MOF.[1][7]

General Experimental Protocol: Solvothermal Synthesis of a Zn-Triptycene MOF

This protocol is a representative example based on the synthesis of zinc-based MOFs with this compound hexacarboxylate ligands.[1][5]

Materials:

  • This compound-based hexacarboxylic acid ligand (e.g., H6X2Trp)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve the this compound hexacarboxylate ligand (e.g., 0.02 mmol) and zinc nitrate hexahydrate (e.g., 0.06 mmol) in a solvent mixture, typically DMF with a small amount of water or other co-solvents.

  • Sonicate the mixture for approximately 15 minutes to ensure homogeneity.[9]

  • Seal the vial inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 45°C for 5 hours, followed by 120°C for 48 hours) to facilitate crystal growth.[9]

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals thoroughly with fresh DMF and then with a more volatile solvent like ethanol or chloroform to remove unreacted starting materials and residual solvent from the pores.

  • Dry the crystals under vacuum at an elevated temperature (e.g., 120°C) for 12 hours to activate the MOF by removing the guest solvent molecules.[9] This step is crucial for obtaining a porous material with an accessible surface area.

Synthesis Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Activation A Mix this compound Ligand, Metal Salt & Solvent B Sonicate Mixture A->B C Seal in Autoclave B->C D Heat in Oven (e.g., 120°C, 48h) C->D E Cool to Room Temp. D->E F Collect Crystals (Filtration) E->F G Solvent Exchange (e.g., DMF -> Ethanol) F->G H Activate under Vacuum (e.g., 120°C, 12h) G->H I Store this compound-MOF H->I

Caption: General workflow for the solvothermal synthesis of this compound-based MOFs.

Characterization of this compound-Based MOFs

After synthesis, a series of characterization techniques are employed to confirm the structure, purity, stability, and porosity of the material.

Key Characterization Protocols
  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline nature of the synthesized material and to check its phase purity by comparing the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data.[7]

  • Thermogravimetric Analysis (TGA): The MOF sample is heated under a controlled atmosphere (e.g., nitrogen) to determine its thermal stability and to quantify the amount of solvent within the pores.[7]

  • Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms are typically measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical parameters for applications in storage and catalysis.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (SSNMR) can be used to provide structural details complementary to X-ray diffraction and to investigate host-guest interactions within the MOF.[10]

Characterization Workflow Diagram

cluster_primary Primary Characterization cluster_advanced Advanced Characterization start Synthesized This compound-MOF pxrd PXRD (Phase & Crystallinity) start->pxrd tga TGA (Thermal Stability) start->tga ftir FT-IR (Functional Groups) start->ftir gas Gas Adsorption (Porosity & Surface Area) pxrd->gas scxrd SCXRD (Crystal Structure) pxrd->scxrd tga->gas ftir->gas nmr SSNMR (Host-Guest Interactions) gas->nmr end Characterized MOF Ready for Application gas->end scxrd->end nmr->end

Caption: Standard workflow for the characterization of this compound-based MOFs.

Application Notes & Protocols

The unique structural features of this compound-based MOFs make them suitable for various applications.

Gas Storage and Separation

The high rigidity and intrinsic porosity derived from this compound ligands can result in MOFs with impressive gas storage capacities.[1] However, the bulky nature of the ligands can also lead to pore crowding, reducing the accessible surface area.[8]

Quantitative Data Summary

MOF Name/TypeMetal IonBET Surface Area (m²/g)H₂ Uptake (mmol/g) at 77K, 1 barCO₂ Uptake (wt%) at 273K, 1 barReference
This compound N-MOF (T.Cl-α)N/A (Nonmetal)198 (from N₂)7.2-[11]
Cu-MaSOF₁₀₀Cu²⁺~750-14.9[12]
Network-PIMs (this compound)N/A (Polymer)618 - 176018.3 (at 1 bar)-[6]
TDCOF-5N/A (COF)3832 (Langmuir)--

Protocol: Gas Adsorption Measurement

  • Load a precisely weighed amount of the activated MOF sample (50-100 mg) into a sample tube.

  • Degas the sample again on the analysis instrument under high vacuum at an elevated temperature (e.g., 120-150°C) for several hours to ensure all guest molecules are removed.

  • Perform the N₂ adsorption-desorption measurement at 77 K (liquid nitrogen bath).

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.30.

  • For H₂ or CO₂ sorption, use the same activated sample and perform the measurement at the desired temperature (77 K for H₂; 273 K or 298 K for CO₂).

Chemical Sensing

Luminescent MOFs can be used as chemical sensors, where the presence of an analyte quenches or enhances their fluorescence. This compound-based ligands can be used to create luminescent metal-organic gels (MOGs) for this purpose.[13]

Application Note: An aluminum-based metal-organic gel incorporating a this compound-tetracarboxylic acid ligand has been shown to be a highly sensitive detector for nitroaromatic compounds, such as picric acid, via fluorescence quenching.[13] Similarly, lanthanide-MOFs can serve as multi-responsive sensors for ions like Fe³⁺ and Cr₂O₇²⁻.[14]

Protocol: Fluorescence Quenching Assay

  • Disperse a small amount of the powdered this compound-MOF in a suitable solvent (e.g., DMF) to create a stable suspension.

  • Record the baseline fluorescence emission spectrum of the suspension using a spectrofluorometer.

  • Prepare stock solutions of the analyte (e.g., picric acid in DMF).

  • Titrate the MOF suspension with small aliquots of the analyte solution.

  • Record the fluorescence spectrum after each addition, allowing the mixture to equilibrate.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the quenching efficiency and detection limit.

Drug Delivery (Prospective Application)

While specific studies on drug delivery using crystalline this compound-based MOFs are emerging, their inherent properties—high surface area, tunable pores, and the potential for functionalization—make them promising candidates for this application.[2][3][15] The general principles of using MOFs as drug carriers can be applied. Biocompatible metals such as zinc, iron, and zirconium are preferred for such applications.[2][15]

Application Note: The high porosity of this compound-MOFs could allow for remarkable loading capacities of therapeutic agents.[15] The pH-sensitive nature of many MOFs, particularly zinc-based ones like ZIF-8, allows for controlled drug release in the acidic tumor microenvironment (pH ~5.0-6.5) compared to physiological pH (7.4).[10][15]

Generalized Protocol: Drug Loading and In Vitro Release

A. Drug Loading (Impregnation Method):

  • Activate the this compound-MOF as described in the synthesis protocol.

  • Prepare a concentrated solution of the drug (e.g., doxorubicin, 5-fluorouracil) in a suitable solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Quantify the amount of unloaded drug in the supernatant using UV-Vis spectroscopy or HPLC to determine the loading capacity and encapsulation efficiency.[16]

B. In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF into a release medium, such as phosphate-buffered saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5, to simulate physiological and cancerous environments, respectively.[16]

  • Place the suspension in a dialysis bag or use a centrifugation method to separate the released drug from the MOF at specific time intervals.

  • At each time point, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the aliquot using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release percentage against time to obtain the release profile.

Drug Delivery Workflow Diagram

cluster_loading Drug Loading cluster_release In Vitro Release Study A Activated This compound-MOF C Mix & Stir (24-48h) A->C B Drug Solution B->C D Centrifuge & Wash C->D E Quantify Unloaded Drug (UV-Vis / HPLC) D->E F Drug-Loaded MOF D->F G Disperse in Buffer (e.g., pH 7.4 & 5.5) F->G H Incubate & Sample (at time intervals) G->H I Quantify Released Drug (UV-Vis / HPLC) H->I J Plot Release Profile I->J

Caption: General workflow for drug loading and in vitro release studies using MOFs.

References

Triptycene as a Scaffold for Molecular Motors and Machines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptycene, a rigid, three-dimensional hydrocarbon with a distinctive paddlewheel shape, has emerged as a crucial building block in the field of nanotechnology, particularly in the design and synthesis of molecular motors and machines.[1][2][3] Its unique structure, composed of three benzene rings fused to a bicyclo[2.2.2]octane core, provides a stable and predictable scaffold for constructing intricate molecular architectures.[2][3] This rigidity is paramount for the precise control of motion at the nanoscale, enabling the development of molecular-scale devices such as rotors, motors, gears, and brakes.[1]

These application notes provide an overview of the use of this compound as a scaffold in molecular machinery, summarize key quantitative performance data, and offer detailed protocols for the synthesis and characterization of this compound-based molecular motors.

I. This compound-Based Molecular Architectures

The inherent 120° angle between the aromatic blades of the this compound unit allows for the spatially defined arrangement of functional groups, making it an ideal stator or rotator component in molecular machines.[1] Common architectures include:

  • Molecular Rotors: These devices exhibit rotational motion around a central axle. This compound can serve as the rotator, with its bulky nature allowing for the study of its dynamics in solid-state and surface-mounted systems.

  • Light-Driven Molecular Motors: By incorporating photoswitchable moieties, such as overcrowded alkenes, this compound scaffolds can be used to construct motors that undergo unidirectional rotation upon irradiation with light.[4]

  • Chemically-Fueled Molecular Motors: The controlled addition of chemical reagents can trigger conformational changes in this compound-based systems, leading to directed rotational motion.

  • Molecular Gears: The interlocking of multiple this compound units can create molecular gears where the rotation of one unit drives the correlated motion of another.

II. Quantitative Performance Data

The performance of molecular motors is characterized by several key parameters, including the energy required for rotation (activation energy), the speed of rotation, and the efficiency of energy conversion (quantum yield for light-driven motors).

ParameterSystemValueMethodReference
Rotational Energy Barrier Bulky this compound rotator in the solid state10.2 kcal/molVariable-Temperature Solid-State 2H NMR[5]
This compound rotors in a metal-organic framework (UCLA-R3)13.5 kcal/molSolid-State NMR[6]
Intermeshing this compound rotors in an organic salt10.9 kcal/molSolid-State NMR (T1ρ 13C spin-lattice relaxation)[7]
Triptycyl[5]helicene in solution~105 kJ/mol (~25.1 kcal/mol)Spin Polarization Transfer NMR[8]
[η5-3-(9-triptycyl)indenyl]tricarbonylrhenium in solution~84 kJ/mol (~20.1 kcal/mol)2D Exchange NMR Spectroscopy[9]
Rotational Speed Bulky this compound rotator in the solid state at 300 K~4600 jumps per secondSolid-State 2H NMR[5]
Thermal Helix Inversion Half-Life (Light-Driven Motor) Smallest light-driven molecular motor18 s (fastest step at room temperature)NMR Spectroscopy[10][11]
Quantum Yield (Light-Driven Motor) Chiral dimer system (theoretical)~33%Quantum-Classical Calculations[12]
Oxindole-based molecular motorup to 23%Spectroscopy[13]
Push-pull second-generation molecular motorup to 12%Spectroscopy[4]

III. Experimental Protocols

A. Synthesis of this compound-Based Molecular Rotors

The synthesis of this compound and its derivatives often involves the Diels-Alder reaction between anthracene and a benzyne precursor.[2][3]

Protocol 1: Synthesis of Parent this compound [3]

This protocol is based on the reaction of anthracene with benzyne generated in situ from anthranilic acid.

Materials:

  • Anthracene

  • Anthranilic acid

  • Amyl nitrite

  • 1,2-dimethoxyethane (DME), anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Dissolve anthracene in anhydrous DME in the flask.

  • In a separate flask, dissolve anthranilic acid in DME.

  • Add amyl nitrite to the dropping funnel.

  • Heat the anthracene solution to reflux.

  • Simultaneously, add the anthranilic acid solution and amyl nitrite dropwise to the refluxing anthracene solution over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/DCM gradient).

  • Collect the fractions containing the this compound product and remove the solvent to yield the pure compound.

  • Characterize the product by 1H and 13C NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of a this compound-Derived Tröger's Base Molecular Clip [8]

This protocol describes the one-pot condensation of an amino-substituted this compound with paraformaldehyde.

Materials:

  • Amino-substituted this compound

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

  • Concentrated ammonia solution

  • Ice

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Dissolve the amino-substituted this compound in TFA at 0 °C under an inert atmosphere.

  • Add paraformaldehyde to the solution.

  • Stir the reaction mixture at room temperature for 2 days.

  • Pour the reaction mixture into a mixture of ice and concentrated ammonia solution to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated aqueous NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by 1H NMR, 13C NMR, and MALDI-TOF mass spectrometry.

B. Characterization of this compound-Based Molecular Machines

Protocol 3: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Studying Rotational Dynamics

VT-NMR is a powerful technique to determine the energy barriers of rotational processes.

Experimental Setup:

  • NMR spectrometer equipped with a variable-temperature probe.

  • NMR tubes suitable for low and high-temperature experiments.

  • A solution of the this compound-based molecule in a suitable deuterated solvent (e.g., toluene-d8, CDCl3).

Procedure:

  • Prepare a sample of the this compound derivative in an NMR tube.

  • Acquire a standard 1H or 13C NMR spectrum at room temperature.

  • Gradually decrease the temperature of the sample in the NMR probe.

  • Acquire spectra at several different temperatures, allowing the sample to equilibrate at each temperature before acquisition.

  • Observe the changes in the NMR signals. As the temperature is lowered, the rotation may slow down on the NMR timescale, leading to the broadening and eventual splitting of signals corresponding to the exchanging sites (coalescence).

  • Determine the coalescence temperature (Tc) for a given set of exchanging signals.

  • Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process from the coalescence temperature and the frequency difference between the exchanging signals.

  • For more detailed analysis, perform lineshape analysis of the spectra at different temperatures to extract the rate constants of the rotational process and determine the activation parameters (ΔH‡ and ΔS‡).

Protocol 4: Scanning Tunneling Microscopy (STM) for Imaging this compound-Based Molecules on a Surface

STM allows for the direct visualization of single molecules on a conductive surface and can be used to induce and observe their motion.

Experimental Setup:

  • Scanning Tunneling Microscope.

  • Atomically flat conductive substrate (e.g., Au(111), Cu(111)).

  • Ultra-high vacuum (UHV) chamber.

  • Molecular deposition source (e.g., thermal evaporator).

  • STM tips (e.g., etched tungsten or platinum-iridium).

Procedure:

  • Prepare a clean, atomically flat substrate by standard surface science techniques (e.g., sputtering and annealing) in a UHV chamber.

  • Deposit the this compound-based molecules onto the clean substrate via thermal evaporation from a Knudsen cell. The substrate can be held at room temperature or cooled to cryogenic temperatures during deposition to control the surface mobility and arrangement of the molecules.

  • Transfer the sample to the STM stage, which is typically cooled to low temperatures (e.g., 5 K) to minimize thermal diffusion.

  • Approach the STM tip to the surface and establish a tunneling current.

  • Scan the surface to obtain topographic images of the adsorbed molecules.

  • To induce motion, position the STM tip over a single molecule and apply a voltage pulse or slightly increase the tunneling current.

  • Image the same area again to observe any changes in the molecule's position or orientation, indicating rotation or translation.

  • By analyzing a series of images taken before and after applying stimuli, the directionality and nature of the molecular motion can be determined.

IV. Visualizations

Triptycene_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization Anthracene Anthracene Diels_Alder In situ Benzyne Generation & Diels-Alder Reaction Anthracene->Diels_Alder Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Diels_Alder Amyl_Nitrite Amyl Nitrite Amyl_Nitrite->Diels_Alder This compound This compound Diels_Alder->this compound Purification Column Chromatography This compound->Purification Characterization NMR & Mass Spectrometry Purification->Characterization

Caption: Synthetic workflow for parent this compound.

Light_Driven_Motor_Mechanism Stable_Isomer_1 Stable Isomer (E) Unstable_Isomer_1 Unstable Isomer (Z) Stable_Isomer_1->Unstable_Isomer_1 hv (Photoisomerization) Stable_Isomer_2 Stable Isomer (Z') Unstable_Isomer_1->Stable_Isomer_2 Δ (Thermal Helix Inversion) Unstable_Isomer_2 Unstable Isomer (E') Stable_Isomer_2->Unstable_Isomer_2 hv (Photoisomerization) Unstable_Isomer_2->Stable_Isomer_1 Δ (Thermal Helix Inversion)

Caption: Four-step unidirectional rotation of a light-driven molecular motor.

VT_NMR_Workflow Start Prepare Sample in NMR Tube Acquire_RT Acquire Spectrum at Room Temperature Start->Acquire_RT Decrease_Temp Decrease Temperature Acquire_RT->Decrease_Temp Acquire_LT Acquire Spectrum at Low Temperature Decrease_Temp->Acquire_LT Acquire_LT->Decrease_Temp Repeat at multiple temperatures Observe_Changes Observe Signal Broadening/Splitting (Coalescence) Acquire_LT->Observe_Changes Calculate_Barrier Calculate Rotational Energy Barrier (ΔG‡) Observe_Changes->Calculate_Barrier End Determine Rotational Dynamics Calculate_Barrier->End

Caption: Experimental workflow for VT-NMR analysis of rotational dynamics.

References

Application Notes and Protocols for the Synthesis and Use of Chiral Triptycenes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chiral triptycene-based ligands and their application in asymmetric catalysis. The unique, rigid, and three-dimensional structure of triptycenes offers a robust scaffold for the design of novel chiral catalysts. This document details various synthetic strategies to access enantiopure triptycenes and outlines protocols for their use in several key asymmetric transformations.

Methods for Creating Chiral Triptycenes

The generation of chirality in this compound scaffolds can be achieved through several strategic approaches, each offering distinct advantages. The primary methods include the resolution of racemic mixtures, direct asymmetric synthesis, and the attachment of chiral auxiliaries.

1.1. Optical Resolution of Racemic this compound Derivatives

A common strategy involves the synthesis of a racemic this compound derivative followed by separation of the enantiomers using chiral chromatography. This method is particularly useful for developing novel chiral phosphine ligands.

1.2. Enantioselective Synthesis

Direct asymmetric synthesis provides a more elegant and efficient route to enantiomerically enriched triptycenes. Key methodologies include:

  • Enantioselective Alkynylation and Cycloaddition: This approach involves the enantioselective addition of alkynes to an anthraquinone precursor, followed by a metal-catalyzed [2+2+2] cycloaddition to construct the this compound framework.[1]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: A powerful method for synthesizing distorted, π-extended chiral triptycenes with high enantiomeric excess.[2][3] This reaction typically employs a chiral phosphine ligand, such as SEGPHOS, to induce asymmetry.

1.3. Chiral Auxiliary-Mediated Synthesis

In this approach, a readily available enantiopure molecule is attached to the this compound precursor to guide the stereochemical outcome of subsequent reactions. The auxiliary can be cleaved after the desired chiral this compound is formed.

Applications in Asymmetric Catalysis

Chiral this compound-based ligands have demonstrated significant potential in a variety of metal-catalyzed asymmetric reactions. Their rigid structure and well-defined chiral environment can lead to high levels of stereocontrol.

2.1. Palladium-Catalyzed Asymmetric Hydrosilylation

Optically active this compound-based monophosphine ligands are effective in the palladium-catalyzed asymmetric hydrosilylation of olefins, such as styrene, producing chiral silanes that can be further converted to valuable chiral alcohols.[4][5]

2.2. Copper-Catalyzed Asymmetric Aziridination

C3-symmetric chiral this compound-based ligands have been successfully employed in the copper-catalyzed asymmetric aziridination of chalcones, affording chiral aziridines, which are important building blocks in organic synthesis, with good to excellent enantioselectivity.[6][7]

2.3. Enantioselective Epoxide Ring-Opening Reactions

Chiral this compound-based imine ligands, when complexed with metals like cobalt, can catalyze the enantioselective ring-opening of epoxides with nucleophiles such as anilines.[8][9][10] This reaction provides access to valuable chiral β-amino alcohols.

Data Presentation

Table 1: Performance of Chiral this compound Catalysts in Asymmetric Reactions

Catalytic SystemReactionSubstrateProduct Enantiomeric Excess (ee)Yield (%)Reference
Optically Active 1-Methoxy-8-(diphenylphosphino)this compound / Pd(OAc)₂Asymmetric HydrosilylationStyrene58%-[1]
C3-Symmetric this compound-based TripTOX ligand / Cu catalystAsymmetric AziridinationChalconesGood to Excellent-[6][7]
Chiral this compound-based Imine Ligand / Co(III) ComplexEnantioselective Epoxide Ring-OpeningCyclohexene oxideup to 62% (81:19 er)>99%[10]
Cationic Rh(I)/SEGPHOS Complex for this compound Synthesis[2+2+2] CycloadditionBiphenyl-linked diyne & 1,2-dihydronaphthalene87% (for the this compound product)-[2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-8-(diphenylphosphino)this compound (Racemic)

This protocol is adapted from the synthesis described by Leung et al.[1]

Step 1: Synthesis of 1,8-Bis(trifluoromethanesulfonyloxy)this compound

  • To a solution of 1,8-dihydroxythis compound in 1,2-dichloroethane, add pyridine (8.0 equiv.).

  • Cool the mixture and add trifluoromethanesulfonic anhydride (4.0 equiv.) dropwise.

  • Stir the reaction at 60 °C until completion.

  • Work up the reaction by washing with water and brine, drying the organic layer, and purifying by column chromatography to yield the ditriflate.

Step 2: Monophosphinylation

  • In a reaction vessel under an inert atmosphere, combine the 1,8-bis(trifluoromethanesulfonyloxy)this compound, diphenylphosphine oxide (2.0 equiv.), Pd(OAc)₂ (5.0 mol %), and 1,4-bis(diphenylphosphino)butane (5.0 mol %) in DMSO.

  • Heat the mixture at 100 °C until the starting material is consumed.

  • After cooling, perform an appropriate work-up and purify by chromatography to obtain the monophosphinylated this compound.

Step 3: Hydrolysis and Methylation

  • Treat the product from Step 2 with NaOH in a mixture of MeOH and 1,4-dioxane to hydrolyze the remaining triflate group.

  • After work-up, methylate the resulting hydroxyl group using methyl iodide (2.9 equiv.) and K₂CO₃ (2.9 equiv.) in acetone.

  • Purify the product to obtain the methoxy-substituted phosphine oxide.

Step 4: Reduction of the Phosphine Oxide

  • In a sealed tube under an inert atmosphere, dissolve the phosphine oxide in toluene.

  • Add triethylamine and then trichlorosilane (HSiCl₃).

  • Heat the mixture at 120 °C.

  • After the reaction is complete, carefully quench the reaction and perform an extractive work-up.

  • Purify the crude product by chromatography to yield 1-methoxy-8-(diphenylphosphino)this compound.

Protocol 2: General Procedure for Asymmetric Hydrosilylation of Styrene

This protocol is a general representation based on the application of the chiral phosphine ligand.[1][5]

  • In a glovebox, charge a vial with Pd(OAc)₂ and the optically active this compound-phosphine ligand in the desired solvent (e.g., toluene).

  • Stir the solution for a specified time to allow for complex formation.

  • Add styrene to the catalyst solution.

  • Add the hydrosilane (e.g., trichlorosilane) dropwise at a controlled temperature.

  • Stir the reaction at room temperature or as required until completion (monitored by GC or TLC).

  • Quench the reaction and perform an oxidative work-up (e.g., with H₂O₂ and NaHCO₃) to convert the resulting silane to the corresponding alcohol.

  • Extract the product, dry the organic layer, and purify by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Synthesis_of_Chiral_Triptycene_Phosphine cluster_synthesis Synthesis of Chiral Phosphine Ligand 1,8-Dihydroxythis compound 1,8-Dihydroxythis compound Racemic Phosphine Oxide Racemic Phosphine Oxide 1,8-Dihydroxythis compound->Racemic Phosphine Oxide Multi-step Synthesis Enantiomer 1 Enantiomer 1 Racemic Phosphine Oxide->Enantiomer 1 Chiral HPLC Enantiomer 2 Enantiomer 2 Racemic Phosphine Oxide->Enantiomer 2 Chiral HPLC Chiral Ligand 1 Chiral Ligand 1 Enantiomer 1->Chiral Ligand 1 Reduction Chiral Ligand 2 Chiral Ligand 2 Enantiomer 2->Chiral Ligand 2 Reduction

Caption: Workflow for the synthesis of a chiral this compound phosphine ligand.

Asymmetric_Catalysis_Workflow cluster_catalysis Asymmetric Catalysis Protocol Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Add Substrates Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC Work-up and Purification Work-up and Purification Reaction Monitoring->Work-up and Purification Quench Analysis Analysis Work-up and Purification->Analysis Chiral HPLC

Caption: General workflow for an asymmetric catalytic reaction.

Catalytic_Cycle_Hydrosilylation cluster_cycle Simplified Catalytic Cycle Pd(0)-L* Pd(0)-L* Olefin Complex Olefin Complex Hydrosilane Adduct Hydrosilane Adduct Olefin Complex->Hydrosilane Adduct Oxidative Addition of R3SiH Product Complex Product Complex Hydrosilane Adduct->Product Complex Migratory Insertion Pd(0)-L Pd(0)-L Product Complex->Pd(0)-L Reductive Elimination Pd(0)-L->Olefin Complex Olefin Coordination

References

Application Notes and Protocols for Triptycene-Based Materials in Selective Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of triptycene-based porous materials for selective gas adsorption. The unique three-dimensional, rigid, and paddlewheel-like structure of the this compound unit imparts exceptional properties to these materials, including high internal molecular free volume, significant microporosity, and excellent thermal and chemical stability.[1][2] These characteristics make them highly promising candidates for applications in gas storage and separation, such as carbon dioxide capture from flue gas.[3][4][5][6][7][8]

Application: Selective CO2 Capture

This compound-based porous organic polymers (POPs) and metal-organic frameworks (MOFs) have demonstrated remarkable efficacy in selectively adsorbing CO2 over other gases like N2 and CH4. This selectivity is crucial for post-combustion CO2 capture, natural gas sweetening, and biogas upgrading. The introduction of specific functional groups, such as hydroxyl (-OH) or amine (-NH2) moieties, and the incorporation of metal centers can further enhance CO2 uptake and selectivity through favorable interactions with the CO2 molecules.[1][3][4][6][9]

Quantitative Data for Selective Gas Adsorption

The following tables summarize the gas adsorption properties of various this compound-based materials reported in the literature, providing a comparative view of their performance.

Table 1: CO2 and N2 Adsorption Data for this compound-Based Porous Polymers

MaterialBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 273 K, 1 barN2 Uptake (mmol/g) at 273 K, 1 barCO2/N2 SelectivityIsosteric Heat of Adsorption (Qst) for CO2 (kJ/mol)Reference
TBPP-OH8382.77-4032.9[3][4]
TBPAL2-3.72-Reasonably good-[1]
TPP-1-NH2-4.17-43.641[6]
PCN-TPC-3.73-60-[7]
PCN-TPPC-3.18-39-[7]
Azo-Trip510.42.72-38.6-[8]
T-HCP9403.00---[10]

Table 2: Gas Adsorption Data for this compound-Based Metal-Assisted Salphen Organic Frameworks (MaSOFs)

MaterialMetal IonBET Surface Area (m²/g)CO2 Uptake (wt %) at 273 K, 1 barCO2/N2 IAST Selectivity (80/20 mixture)Isosteric Heat of Adsorption (Qst) for CO2 (kJ/mol)Reference
Cu-MaSOF100Cu²+-14.95231.2[2][9]

Table 3: H2 and CH4 Adsorption Data for Selected this compound-Based Polymers

MaterialH2 Uptake (mg/g) at 77 K, 1 barCH4 Uptake (mmol/g) at 273 K, 1 barReference
TBPAL216.2-[1]
T-HCP17.7-[10]
PTN-71-14.7 (329 m³/g)[11]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound-based porous polymers and the subsequent gas adsorption measurements, based on common methodologies reported in the literature.

Protocol 1: Synthesis of a this compound-Based Hyper-Cross-Linked Microporous Polymer (e.g., TBPP-OH)

This protocol describes a facile one-pot synthesis via a Friedel-Crafts alkylation reaction.[3][4]

Materials:

  • This compound (98%)

  • Resorcinol (99%)

  • Dimethoxymethane (99%)

  • Anhydrous Ferric Chloride (FeCl₃, 99.99%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • Deionized water

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In the 100 mL three-neck round-bottom flask, combine this compound (e.g., 254 mg, 1 mmol), resorcinol (e.g., 110 mg, 1 mmol), and anhydrous FeCl₃ (e.g., 648 mg, 4 mmol).[3][4]

  • Add anhydrous DCE (30 mL) to the flask.

  • Add dimethoxymethane (e.g., 348 μL, 3 mmol) to the mixture.[3][4]

  • Purge the flask with nitrogen gas and maintain an inert atmosphere throughout the reaction.

  • Heat the mixture to reflux and stir vigorously for 24 hours.[3][4]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with methanol and deionized water to remove any unreacted monomers and catalyst residues.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) overnight to obtain the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound-Based Polymer cluster_purification Purification and Activation Reactants This compound Resorcinol FeCl3 Dimethoxymethane in DCE Reaction Reflux under N2 24 hours Reactants->Reaction Heat & Stir Precipitate Polymer Precipitate Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Porous Polymer Drying->Final_Product

Synthesis workflow for a this compound-based porous polymer.

Protocol 2: Gas Adsorption Measurements

This protocol outlines the standard procedure for evaluating the gas adsorption properties of porous materials using a volumetric adsorption analyzer.

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

  • Sample tubes

  • Degassing station

  • High-purity adsorbate gases (e.g., N₂, CO₂, CH₄, H₂)

  • Liquid nitrogen or a cryostat for low-temperature measurements

Procedure:

  • Sample Preparation and Degassing:

    • Accurately weigh a sample of the synthesized porous material (typically 50-100 mg) into a sample tube.

    • Attach the sample tube to the degassing port of the analyzer.

    • Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours (e.g., 12 hours) to remove any adsorbed moisture and guest molecules from the pores.

  • Nitrogen Adsorption-Desorption Isotherm (for BET Surface Area and Pore Size Analysis):

    • Transfer the degassed sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform the N₂ adsorption-desorption measurement by incrementally dosing known amounts of N₂ gas into the sample tube and measuring the equilibrium pressure.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).[12]

  • Selective Gas Adsorption (CO₂, CH₄, etc.):

    • Replace the liquid nitrogen bath with a temperature-controlled bath or cryostat set to the desired temperature (e.g., 273 K or 298 K).

    • Perform the adsorption isotherm measurement for the gas of interest (e.g., CO₂) by dosing the gas in increments up to a final pressure of 1 bar or higher.

    • Repeat the measurement for other gases (e.g., N₂, CH₄) under the same conditions to determine the selectivity.

  • Data Analysis:

    • Plot the amount of gas adsorbed (mmol/g or cm³/g) as a function of pressure to obtain the adsorption isotherms.

    • Calculate the selectivity for a pair of gases (e.g., CO₂/N₂) by taking the ratio of their molar uptakes at a specific pressure (e.g., 1 bar).

    • The isosteric heat of adsorption (Qst) can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation to understand the strength of the interaction between the gas molecules and the adsorbent surface.

Gas_Adsorption_Workflow Sample Porous Material Sample Degassing Degassing under Vacuum and Heat Sample->Degassing Analysis Volumetric Adsorption Analyzer Degassing->Analysis N2_Adsorption N2 Adsorption at 77 K Analysis->N2_Adsorption Gas_Adsorption Selective Gas Adsorption (e.g., CO2, N2, CH4) at specific temperature Analysis->Gas_Adsorption Data_Analysis Data Analysis N2_Adsorption->Data_Analysis Gas_Adsorption->Data_Analysis Results BET Surface Area Pore Size Distribution Adsorption Capacity Selectivity Isosteric Heat (Qst) Data_Analysis->Results

Experimental workflow for gas adsorption measurements.

References

Application of Triptycene in the Design of Novel Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptycene, a rigid, three-dimensional hydrocarbon with a unique paddlewheel-like structure, has emerged as a promising scaffold in the design of advanced drug delivery systems. Its inherent structural features, including a high surface area, well-defined cavities, and the ability to be functionalized at multiple positions, make it an ideal building block for creating sophisticated drug carriers. These carriers can offer enhanced drug loading, controlled release profiles, and targeted delivery to specific tissues or cells. This document provides an overview of the application of this compound in drug delivery, along with detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems.

Key Advantages of this compound-Based Drug Delivery Systems

  • High Drug Loading Capacity: The unique three-dimensional structure of this compound provides a large surface area and internal free volume, which can be exploited for high-capacity drug loading.

  • Controlled Drug Release: this compound-based carriers can be designed to release their drug payload in response to specific stimuli, such as changes in pH, temperature, or the presence of specific enzymes. This allows for targeted drug release at the site of action, minimizing off-target effects.

  • Enhanced Stability: The rigid this compound scaffold can protect the encapsulated drug from degradation, improving its stability and shelf-life.

  • Biocompatibility: this compound derivatives can be synthesized to be biocompatible and have low toxicity, making them suitable for in vivo applications.

  • Intrinsic Therapeutic Properties: Certain this compound derivatives have been shown to possess inherent anticancer activity, offering the potential for synergistic therapeutic effects when combined with other drugs.

Applications in Drug Delivery

This compound-based systems are being explored for a variety of drug delivery applications, including:

  • Cancer Therapy: this compound-based nanoparticles and molecular containers can be used to deliver chemotherapeutic agents, such as doxorubicin, directly to tumor cells. Some this compound derivatives themselves exhibit anticancer properties by inducing apoptosis or paraptosis in cancer cells.[1]

  • Gene Delivery: The cationic functionalities that can be introduced onto the this compound scaffold make it a potential carrier for the delivery of genetic material, such as siRNA and DNA.

  • Bioimaging: The intrinsic fluorescence of some this compound derivatives allows for their use as imaging agents to track the delivery and distribution of drugs in vitro and in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.

This compound Derivative Drug Carrier Type Drug Loading Content (wt%) Encapsulation Efficiency (%) Reference
This compound-Peptide Hybrid (TPH)-Peptide Conjugate--[1]
This compound Bisquinones (e.g., TT2, TT13)-Small Molecule Drug--[2]
This compound Derivative Cell Line IC50 Mechanism of Action Reference
This compound-Peptide Hybrid (syn-6)Jurkat~5 µMInduction of paraptosis[1]
This compound Bisquinone (TT2)L1210300 nM (day 2)Inhibition of nucleoside transport, DNA cleavage
This compound Bisquinone (TT13)L1210150 nM (day 4)Inhibition of nucleoside transport, DNA cleavage

Experimental Protocols

Protocol 1: Synthesis of a this compound-Peptide Hybrid (TPH) for Anticancer Applications[1]

This protocol describes the synthesis of a this compound-peptide hybrid that has been shown to induce paraptotic cell death in cancer cells.

Materials:

  • 2,6-Diaminothis compound

  • (KKKGG) peptide (K: lysine, G: glycine)

  • C8 alkyl chain linker

  • Standard reagents and solvents for peptide synthesis and organic chemistry

Procedure:

  • Synthesis of the this compound Core: Synthesize 2,6-diaminothis compound according to established literature procedures.

  • Functionalization with Linker: React the 2,6-diaminothis compound with a C8 alkyl chain linker containing appropriate functional groups for subsequent peptide conjugation.

  • Peptide Synthesis: Synthesize the KKKGG peptide using standard solid-phase peptide synthesis (SPPS) techniques.

  • Conjugation: Conjugate the synthesized peptide to the this compound-linker construct.

  • Purification and Characterization: Purify the final this compound-peptide hybrid using high-performance liquid chromatography (HPLC) and characterize its structure using mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay of this compound Derivatives

This protocol details the procedure for evaluating the anticancer activity of this compound derivatives using a standard MTT assay.

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa)

  • This compound derivative stock solution (in DMSO)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the this compound derivative for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the this compound derivative and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

Triptycene_Induced_Apoptosis This compound This compound Bisquinones Mitochondria Mitochondria This compound->Mitochondria Induces mitochondrial permeability transition CytC Cytochrome c (release) Mitochondria->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

Triptycene_DDS_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Synthesis Synthesis of This compound Carrier DrugLoading Drug Loading Synthesis->DrugLoading Purification Purification DrugLoading->Purification Size Particle Size (DLS) Purification->Size Morphology Morphology (TEM/SEM) Purification->Morphology DrugContent Drug Content (HPLC/UV-Vis) Purification->DrugContent Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Release Drug Release Studies DrugContent->Release Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis

Caption: Experimental workflow for this compound-based DDS.

Conclusion

This compound-based scaffolds represent a versatile and powerful platform for the development of next-generation drug delivery systems. Their unique structural properties allow for the creation of carriers with high drug loading capacities and controlled release profiles. Furthermore, the ability to functionalize the this compound core opens up endless possibilities for designing targeted and stimuli-responsive drug delivery vehicles. The experimental protocols and data presented in this document provide a foundation for researchers to explore the exciting potential of this compound in the field of drug delivery. Further research and development in this area are expected to lead to the creation of novel and more effective therapeutic solutions for a wide range of diseases.

References

Troubleshooting & Optimization

overcoming challenges in the regioselective synthesis of triptycenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of triptycenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during triptycene synthesis?

The main challenge lies in controlling the orientation of the cycloaddition between unsymmetrical anthracenes and benzynes in the Diels-Alder reaction. This often results in a mixture of regioisomers, such as syn and anti products, which can be difficult to separate.[1][2][3][4] Subsequent functionalization of the this compound core also presents regioselectivity issues, as direct electrophilic aromatic substitution is disfavored at the sterically hindered ortho (α) positions.[3][4]

Q2: How do substituents on the anthracene precursor influence regioselectivity?

Substituents at the C10 position of the anthracene play a crucial role in directing the regioselectivity of the Diels-Alder reaction. The electronic properties of these substituents are a key factor.[3][4]

  • Electropositive substituents like trimethylsilyl (SiMe₃) and trimethylgermyl (GeMe₃) tend to favor the formation of the syn-isomer.[1][2][3][4]

  • Bulky, electron-donating substituents such as a tert-butyl (CMe₃) group exclusively lead to the formation of the anti-isomer.[1][2]

Q3: Can directing groups be used to control the regioselectivity of post-synthesis functionalization?

Yes, directing groups can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the this compound scaffold. For example, a carboxylic acid group at the C9 position has been shown to act as a directing group during nitration, influencing the ratio of β-substituted products.[5][6] Similarly, TMS and t-Bu groups at the 9-position can direct bromination to the C2 position.[7]

Q4: What are the common methods for generating benzyne, and do they impact the synthesis?

Several methods are commonly used to generate the highly reactive benzyne intermediate in situ.[3][4][8] The choice of method can be critical for the success of the reaction, particularly when dealing with sensitive functional groups. Common precursors include:

  • o-Dihalobenzenes (e.g., o-dibromobenzene) treated with strong bases or metals.[8]

  • Benzenediazonium-2-carboxylate, derived from anthranilic acid.[3][4][9]

  • o-(Trimethylsilyl)phenyl triflates, which generate benzyne under mild conditions using a fluoride source.[10]

The conditions required for benzyne generation must be compatible with the stability of the anthracene derivative.

Q5: Are there strategies to synthesize sterically crowded triptycenes?

The synthesis of sterically demanding triptycenes can be challenging.[3][11] If a direct Diels-Alder approach fails due to steric hindrance, alternative strategies may be necessary. This could involve multi-step synthetic routes where the sterically demanding groups are introduced or modified after the this compound core has been formed.[3]

Troubleshooting Guide

Problem 1: My Diels-Alder reaction yields a mixture of regioisomers (syn and anti) that are difficult to separate.

  • Question: How can I improve the regioselectivity of my reaction to favor one isomer?

    • Answer: The regioselectivity is highly dependent on the substituents on your anthracene and benzyne precursors.[12][13][14][15]

      • Modify the Anthracene: Consider changing the substituent at the C10 position of the anthracene. Introducing an electropositive group like -SiMe₃ can favor the syn isomer, while a bulky group like -CMe₃ will likely yield the anti isomer as the major product.[1][2][3][4]

      • Modify the Benzyne: The electronic properties of the benzyne, influenced by its substituents, will also affect the outcome. Analyze the electronic distribution of both the diene (anthracene) and dienophile (benzyne) to predict the favored regioisomer.[15]

      • Reaction Conditions: While less commonly reported for this compound synthesis, exploring different solvents and temperatures may have a minor effect on the isomer ratio.

Problem 2: I am observing low or no yield of the desired this compound product.

  • Question: What are the potential causes for a low-yielding this compound synthesis, and how can I address them?

    • Answer: Low yields can stem from several factors related to the reactants and reaction conditions.

      • Inefficient Benzyne Generation: Ensure your benzyne precursor is pure and the conditions for its in situ generation are optimal. For instance, when using anthranilic acid, the diazotization must be efficient.[3][4] If using an o-silyl triflate, ensure your fluoride source is active.[10]

      • Decomposition of Reactants: Your anthracene derivative might be unstable under the reaction conditions required for benzyne generation, especially if harsh bases or high temperatures are used.[16] Consider a milder benzyne generation method if possible.[8]

      • Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the benzyne precursor is often used due to its high reactivity and potential for side reactions.

      • Solvent Choice: The solvent can influence the reaction rate and stability of intermediates. Solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) are commonly used.[9][17]

Problem 3: I am struggling with the purification of my target this compound derivative from starting materials and byproducts.

  • Question: What are effective methods for purifying triptycenes?

    • Answer: Purification can indeed be challenging.

      • Chromatography: Column chromatography on silica gel or alumina is a standard method. A careful selection of the eluent system is crucial for separating regioisomers or impurities.[11]

      • Recrystallization: Triptycenes are often crystalline compounds, and recrystallization can be a very effective purification technique, sometimes even for separating isomers.[11][18]

      • Removal of Unreacted Anthracene: Unreacted anthracene can be removed by forming an adduct with maleic anhydride, which can then be separated.[17]

Quantitative Data

Table 1: Influence of C10-Substituent on the syn/anti Ratio in the Reaction of 1,8-Dichloroanthracenes with ortho-Chloroaryne

C10-Substituentsyn-Isomer (%)anti-Isomer (%)Reference(s)
-SiMe₃PreferredMinority[1][2]
-GeMe₃PreferredMinority[1][2]
-CMe₃0Exclusive[1][2]

Table 2: Regioselectivity in the Nitration of 9-Substituted Triptycenes

9-SubstituentRatio of 6a to 6b isomersReference(s)
-CH₂OMOM0.33[5][6]
-COOH0.81[5][6]
(Note: 6a and 6b refer to specific β-nitrated regioisomers as defined in the cited literature.)

Experimental Protocols

General Protocol for this compound Synthesis via Diels-Alder Reaction of Anthracene and in situ Generated Benzyne from Anthranilic Acid

This is a generalized procedure and may require optimization for specific substrates.

  • Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with an inert gas.

  • Reactants: The anthracene derivative and a solvent (e.g., 1,2-dimethoxyethane) are charged into the flask. A solution of anthranilic acid in the same solvent is prepared in the dropping funnel. A solution of a diazotizing agent (e.g., isoamyl nitrite) in the solvent is also prepared.

  • Reaction: The flask is heated to reflux. The anthranilic acid solution and the diazotizing agent solution are added simultaneously and dropwise to the refluxing solution over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the highly reactive benzyne.

  • Work-up: After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 30 minutes). The solvent is then removed under reduced pressure. The residue is redissolved in a suitable organic solvent and washed with an aqueous base (e.g., NaOH solution) to remove acidic byproducts. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

  • Purification: The crude product is purified by column chromatography followed by recrystallization.

Visualizations

experimental_workflow cluster_start Synthesis Planning cluster_reaction Diels-Alder Reaction cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_purification Purification start Define Target This compound Derivative anthracene Select Substituted Anthracene start->anthracene benzyne Choose Benzyne Precursor & Generation Method start->benzyne reaction Perform Cycloaddition anthracene->reaction benzyne->reaction analysis Analyze Product Mixture (NMR, MS) reaction->analysis check_regio Regioselectivity Issue? analysis->check_regio modify_sub Modify Substituents on Anthracene/Benzyne check_regio->modify_sub Yes change_cond Adjust Reaction Conditions check_regio->change_cond Yes purify Purify Target Isomer (Chromatography, Recrystallization) check_regio->purify No modify_sub->reaction change_cond->reaction final_product Characterized Pure this compound purify->final_product

Caption: Workflow for the regioselective synthesis of triptycenes.

diels_alder_regioselectivity anthracene Substituted Anthracene transition_state Diels-Alder Transition States anthracene->transition_state benzyne Substituted Benzyne benzyne->transition_state syn syn-Isomer anti anti-Isomer transition_state->syn Pathway A transition_state->anti Pathway B

References

improving the yield of triptycene synthesis from anthracene and benzyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triptycene from anthracene and benzyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No this compound Yield

A: Low or no yield in this compound synthesis can stem from several factors related to the generation of the highly reactive benzyne intermediate and the subsequent Diels-Alder reaction. Here are the most common causes and their solutions:

  • Inefficient Benzyne Generation: The formation of benzyne is the critical step. If benzyne is not generated efficiently, the subsequent reaction with anthracene will not proceed.

    • Poor Quality of Reagents: Ensure that the anthranilic acid is pure and the isoamyl nitrite is fresh. Isoamyl nitrite can decompose over time, especially if not stored properly.

    • Incorrect Reaction Temperature: The diazotization of anthranilic acid should be performed at a low temperature (around 0-5 °C) to prevent the decomposition of the diazonium salt intermediate and minimize side reactions.[1] Rushing this step by adding reagents too quickly can lead to the formation of unwanted nitrogen oxides.[1]

    • Improper Reagent Addition: The solution of anthranilic acid should be added dropwise to the solution containing anthracene and isoamyl nitrite.[2] This ensures that the benzyne is generated in the presence of the trapping agent (anthracene), maximizing the chances of the desired Diels-Alder reaction.

  • Suboptimal Diels-Alder Reaction Conditions:

    • Low Reaction Temperature/Insufficient Reaction Time: The Diels-Alder reaction itself requires sufficient thermal energy. Using a higher boiling point solvent like 1,2-dimethoxyethane (glyme, bp 85 °C) can significantly accelerate the reaction compared to lower boiling solvents like dichloromethane (bp 41 °C).[1][2] A general kinetic rule of thumb suggests that a 10 °C increase in temperature can double the reaction rate.[1] Ensure the reaction is refluxed for a sufficient amount of time to go to completion.

    • Purity of Anthracene: Impurities in the anthracene can interfere with the reaction. Use of purified anthracene is recommended.

Issue 2: Presence of a Significant Amount of Unreacted Anthracene

Q: After the reaction, I have a large amount of unreacted anthracene in my crude product. How can I remove it and prevent this in the future?

A: The presence of unreacted anthracene is a common issue. Here’s how to address it:

  • Removal of Unreacted Anthracene:

    • Treatment with Maleic Anhydride: A highly effective method is to react the crude product with maleic anhydride. Anthracene readily undergoes a Diels-Alder reaction with maleic anhydride to form an adduct that is more polar and can be easily removed by filtration or extraction.[3] The procedure involves refluxing the crude product with maleic anhydride in a solvent like xylene, followed by a basic wash to remove the adduct.[3]

    • Recrystallization: Careful recrystallization can also help in separating this compound from anthracene, as their solubilities in certain solvents differ.

  • Prevention in Future Syntheses:

    • Stoichiometry: While a slight excess of anthracene can be used to ensure all the benzyne reacts, a large excess should be avoided. A common approach is to use a slight excess of the benzyne precursor.

    • Slow Addition of Benzyne Precursor: As mentioned before, the slow, dropwise addition of the anthranilic acid solution ensures that the benzyne intermediate reacts with anthracene as it is formed, which can help drive the reaction to completion and reduce the amount of unreacted anthracene.

Issue 3: Brown or Yellow Colored Impurities in the Final Product

Q: My final this compound product has a brown or yellow color. What is the source of this discoloration and how can I obtain a pure white product?

A: The formation of colored impurities is a frequent observation in this synthesis.

  • Source of Color:

    • Side Products from Benzyne Generation: The diazotization of anthranilic acid, if not carefully controlled, can lead to the formation of colored side products. It is crucial not to mix anthranilic acid and isoamyl nitrite directly in the same solution, as this can lead to the formation of side products.[2]

    • Oxidized Anthracene: Small amounts of oxidized anthracene can impart a yellow-green to dark green color to the product.[4]

    • Other Side Reactions: Benzyne is highly reactive and can undergo self-polymerization or react with other species in the reaction mixture to form colored impurities.

  • Purification to Obtain a White Product:

    • Washing: Washing the crude product with cold ethanol and water can help remove some of the brown coloration.[2] A wash with a sodium bicarbonate solution can neutralize any acidic impurities.[1]

    • Recrystallization: Recrystallization from a suitable solvent is often the most effective method for removing colored impurities. Methanol and cyclohexane are commonly used solvents for recrystallizing this compound.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel or alumina can be used to separate this compound from colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound from anthracene and anthranilic acid?

A1: A good yield for this reaction is considered to be around 59%.[5][6] However, yields can vary depending on the specific reaction conditions, purity of reagents, and purification methods. Some literature procedures report yields as low as 28% after chromatographic purification.[3][7]

Q2: Which benzyne precursor is the best to use?

A2: Anthranilic acid is often considered a superior benzyne precursor due to the good yields obtained and the availability of the starting material.[5][6] Other precursors like 2-fluorophenylmagnesium bromide or o-diazonium benzoate can also be used.[5] More modern precursors, such as borate-type benzyne precursors, have been developed to suppress side reactions, potentially leading to higher yields under specific conditions like in flow synthesis.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the reaction rate and outcome. A higher boiling point solvent, such as 1,2-dimethoxyethane (glyme), is preferred because it allows the reaction to be conducted at a higher temperature, which significantly increases the rate of the Diels-Alder reaction.[1][2] Using a lower boiling point solvent like dichloromethane will result in a much slower reaction.[1]

Q4: How can I confirm the identity and purity of my this compound product?

A4: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Melting Point: Pure this compound has a sharp melting point.

  • Spectroscopy:

    • ¹H and ¹³C NMR Spectroscopy: These techniques will show the characteristic peaks for the this compound structure.

    • Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic absorption bands for the aromatic rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the this compound product.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction and purification steps.

Data Presentation

Table 1: Comparison of Benzyne Precursors for this compound Synthesis

Benzyne PrecursorReagentsTypical YieldAdvantagesDisadvantages
Anthranilic AcidAnthranilic acid, isoamyl nitrite~59%[5][6]Readily available starting materials, good yield.Diazotization requires careful temperature control to avoid side reactions.
2-Fluorobromobenzene2-Fluorobromobenzene, Magnesium~28%[3][7]One-step benzyne generation.Requires the preparation of a Grignard reagent, potentially lower yield.
o-Diazonium benzoateo-Diazonium benzoateNot specifiedCan be generated in situ.Can be explosive and requires careful handling.[5]
Borate-type precursoro-(Trifluoromethanesulfonyloxy)phenylboronic acid pinacol ester, alkyllithiumNot specifiedSuppresses side reactions by avoiding the coexistence of nucleophilic alkyllithium and benzyne.More complex and expensive precursor.

Table 2: Impact of Solvent on Reaction Time

SolventBoiling Point (°C)Relative Reaction RateReference
Dichloromethane411x[1][2]
1,2-Dimethoxyethane (glyme)85~23x faster than Dichloromethane[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Anthracene and Anthranilic Acid

This protocol is adapted from established procedures.[2]

Materials:

  • Anthracene

  • Anthranilic acid

  • Isoamyl nitrite

  • 1,2-Dimethoxyethane (glyme)

  • Ethanol

  • 3 M Sodium Hydroxide solution

  • Maleic anhydride (for purification)

  • Triglyme (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene in glyme. Add isoamyl nitrite to this solution.

  • Preparation of Anthranilic Acid Solution: In a separate container, dissolve anthranilic acid in glyme.

  • Benzyne Generation and Diels-Alder Reaction: Gently heat the anthracene solution to reflux. Slowly add the anthranilic acid solution dropwise to the refluxing mixture over a period of approximately 20 minutes.

  • Completion of Reaction: After the addition is complete, add another portion of isoamyl nitrite and continue to reflux for an additional 10 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethanol, followed by a 3 M sodium hydroxide solution.

    • Filter the resulting solid precipitate.

    • Wash the solid with cold ethanol and then with cold water to remove brown impurities.

  • Purification to Remove Unreacted Anthracene:

    • Transfer the crude solid to a round-bottom flask.

    • Add maleic anhydride and triglyme.

    • Reflux the mixture for five minutes.

    • Cool the solution and add ethanol followed by 3 M sodium hydroxide solution.

    • Filter the purified solid and wash with cold ethanol and water.

  • Final Purification:

    • Recrystallize the solid from methanol to obtain pure, white crystals of this compound.

    • Dry the final product and determine the yield and melting point.

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Anthracene Anthracene Diels_Alder Diels-Alder Reaction Anthracene->Diels_Alder Anthranilic_Acid Anthranilic Acid Benzyne_Formation In situ Benzyne Formation Anthranilic_Acid->Benzyne_Formation Isoamyl_Nitrite Isoamyl Nitrite Isoamyl_Nitrite->Benzyne_Formation Benzyne_Formation->Diels_Alder Benzyne Intermediate Workup Work-up & Filtration Diels_Alder->Workup Maleic_Anhydride_Treatment Removal of Anthracene (Maleic Anhydride) Workup->Maleic_Anhydride_Treatment Recrystallization Recrystallization Maleic_Anhydride_Treatment->Recrystallization This compound This compound Recrystallization->this compound Troubleshooting_Logic Start Low this compound Yield? Check_Benzyne Check Benzyne Generation Start->Check_Benzyne Yes Check_DA Check Diels-Alder Conditions Start->Check_DA Yes Reagent_Quality Reagent Quality (Anthranilic Acid, Isoamyl Nitrite) Check_Benzyne->Reagent_Quality Reaction_Temp_Benzyne Incorrect Temperature for Diazotization Check_Benzyne->Reaction_Temp_Benzyne Reagent_Addition Improper Reagent Addition Check_Benzyne->Reagent_Addition Reaction_Temp_DA Low Reaction Temperature / Insufficient Time Check_DA->Reaction_Temp_DA Anthracene_Purity Anthracene Purity Check_DA->Anthracene_Purity Solution Optimize Conditions Reagent_Quality->Solution Reaction_Temp_Benzyne->Solution Reagent_Addition->Solution Reaction_Temp_DA->Solution Anthracene_Purity->Solution

References

troubleshooting side reactions in triptycene derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triptycene derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during the synthesis and functionalization of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on the this compound core is yielding a mixture of regioisomers. How can I improve the selectivity?

A1: Achieving high regioselectivity in electrophilic aromatic substitution (SEAr) on an unsubstituted this compound core is inherently challenging due to the small differences in reactivity between the aromatic positions. However, you can employ several strategies to influence the isomeric ratio:

  • Steric Hindrance: The introduction of a directing group at one of the bridgehead positions (9 or 10) can influence the regioselectivity of subsequent electrophilic substitutions on the aromatic rings.[1][2][3] Bulky substituents at a bridgehead position can sterically hinder the ortho (α) positions, favoring substitution at the meta and para (β) positions.

  • Electronic Effects: The electronic nature of substituents on the this compound scaffold can direct incoming electrophiles. Electron-donating groups will activate the ring towards substitution, while electron-withdrawing groups will deactivate it. Understanding these effects is crucial for predicting and controlling the reaction outcome.

  • Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and the nature of the electrophile and catalyst can influence the kinetic versus thermodynamic product distribution, thus affecting the isomeric ratio. Milder reaction conditions are often preferable to avoid the formation of multiple products.[4][5]

  • Pre-functionalization: The most reliable method for achieving a specific substitution pattern is to start with an already functionalized precursor where the desired substitution pattern is already established.[4][6]

Q2: During the synthesis of my this compound via a Diels-Alder reaction, I am obtaining a mixture of syn and anti isomers. How can I control this?

A2: The formation of syn and anti isomers is a common issue when using 1,8-disubstituted anthracenes as precursors. The ratio of these isomers is highly dependent on the nature of the substituent at the 10-position of the anthracene.[7][8][9][10]

  • Electronic Control: The electronic properties of the substituent at the 10-position play a dominant role. Electropositive substituents, such as trimethylsilyl (SiMe3) and trimethylgermyl (GeMe3), have been shown to favor the formation of the syn isomer.[7][9][10]

  • Steric Control: While electronic effects are often dominant, steric factors can also be significant. For instance, a bulky tert-butyl (CMe3) group at the 10-position has been observed to exclusively yield the anti isomer.[7][9][10]

  • Computational Studies: Quantum chemical calculations can help predict the transition states and relative energies of the syn and anti pathways, providing insight into the expected product ratio and guiding the choice of substituents.[4][7]

Q3: I am struggling to functionalize the bridgehead positions (9 and 10) of my this compound. What are the recommended methods?

A3: The C-H bonds at the bridgehead positions of this compound are relatively inert to many common functionalization reactions.[4][6] Direct functionalization is challenging; therefore, the most common and effective approach is to use a pre-functionalized this compound precursor, such as 9-bromothis compound. From 9-bromothis compound, a variety of functional groups can be introduced via cross-coupling reactions.[6] For example, palladium-catalyzed cross-coupling reactions can be used to form C-C bonds with various aromatic and aliphatic partners.[6]

Q4: My purification of this compound derivatives is difficult due to the presence of multiple isomers with similar physical properties. What are some effective purification strategies?

A4: The separation of this compound isomers is a significant challenge. The following techniques can be employed:

  • Chromatography: Column chromatography is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. In some cases, specialized techniques like chiral chromatography are necessary for separating enantiomers.[5][11]

  • Crystallization: Fractional crystallization can be an effective method for separating isomers if there are sufficient differences in their solubilities and crystal packing. This can sometimes be more scalable than chromatography.[6]

  • Derivatization: In some instances, it may be easier to separate the isomers after converting them into derivatives that have more distinct physical properties. The protecting groups or derivatizing agents can then be removed after separation.

Troubleshooting Guides

Issue 1: Low Yield in Diels-Alder Synthesis of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInefficient benzyne generationEnsure the benzyne precursor (e.g., anthranilic acid) is pure and the diazotization agent (e.g., amyl nitrite) is fresh. The reaction temperature is critical for the decomposition of the diazonium salt to benzyne; ensure it is optimal.[6][12]
Side reactions of benzyneBenzyne is highly reactive and can polymerize or react with the solvent. Use a solvent that is inert to benzyne under the reaction conditions. The slow, dropwise addition of the benzyne precursor to the anthracene solution can help to minimize side reactions by keeping the instantaneous concentration of benzyne low.[13]
Unwanted adduct formationUnreacted anthracene can be scavenged by adding maleic anhydride to the reaction mixture after the this compound formation is complete. This forms a Diels-Alder adduct with anthracene that can be more easily separated.[12][13]
Product degradationHarsh reaction conditionsProlonged heating or strongly acidic/basic conditions can lead to the degradation of the this compound product. Optimize the reaction time and temperature, and ensure a proper workup to neutralize any reactive species.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
Formation of multiple isomers (α and β substitution)Low intrinsic selectivity of the this compound coreThe "fused ortho effect" deactivates the α-positions, favoring β-substitution, but this preference is not always strong enough to yield a single product.[4][6]
Harsh reaction conditionsMore aggressive electrophilic conditions can overcome the subtle electronic differences between the aromatic positions, leading to a loss of selectivity. Use milder reagents and lower temperatures. For example, for nitration, consider using HNO3 in acetic anhydride instead of a stronger nitrating mixture.[4][6]
Statistical distribution of productsWith multiple reactive sites, a statistical mixture of products is often obtained, especially with di- and tri-substitutions.[1] To obtain a specific isomer, it is often more efficient to synthesize it from a pre-functionalized starting material.
Formation of over-substituted productsReaction is too vigorousControl the stoichiometry of the electrophile carefully. Adding the electrophile slowly and at a low temperature can help to prevent multiple substitutions.

Quantitative Data Summary

Table 1: Influence of 10-Substituent on syn/anti Isomer Ratio in the Synthesis of 1,8,13/16-Trichlorotriptycenes

Substituent at C-10 Syn Isomer (%) Anti Isomer (%) Total Yield (%)
H217916
Me376342
CMe3010043
SiMe3841655
GeMe3703045

Data sourced from Mitzel et al. and highlights the strong electronic influence on the regioselectivity of the Diels-Alder reaction.[4][7]

Table 2: Regioselectivity in the Nitration of this compound

Reaction Product(s) Yield (%) α:β Ratio
Mononitration2-Nitrothis compound58-641:40[4][6]
Dinitration2,6-Dinitrothis compound39-
Mixture of 2,6- and 2,7-Dinitrothis compound56-
Trinitration2,7,14- and 2,6,14-Trinitrothis compound21 and 64, respectively-

Data for optimized nitration protocols demonstrate the preference for β-substitution but also the formation of multiple isomers in di- and tri-nitration reactions.[4][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via the Diels-Alder Reaction of Anthracene and Benzyne

This protocol is adapted from the procedure by Friedman and Logullo.[4]

Materials:

  • Anthracene

  • Anthranilic acid

  • Amyl nitrite

  • 1,2-Dimethoxyethane (DME) or another suitable inert solvent

  • Maleic anhydride (for purification)

  • Potassium hydroxide solution

  • Hydrochloric acid solution

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene in DME.

  • Heat the anthracene solution to a gentle reflux.

  • In the dropping funnel, prepare a solution of anthranilic acid and amyl nitrite in DME.

  • Slowly add the anthranilic acid/amyl nitrite solution dropwise to the refluxing anthracene solution over a period of 1-2 hours. The slow addition is crucial to control the concentration of the highly reactive benzyne intermediate.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • To remove unreacted anthracene, add maleic anhydride to the reaction mixture and reflux for 30 minutes to form the anthracene-maleic anhydride adduct.

  • Cool the mixture and add a solution of potassium hydroxide to hydrolyze the excess maleic anhydride and the adduct.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for Mononitration of this compound

This protocol is based on optimized procedures for selective nitration.[4][6]

Materials:

  • This compound

  • Nitric acid (HNO3)

  • Acetic anhydride (Ac2O)

  • Acetic acid (AcOH)

  • Ice bath

  • Sodium bicarbonate solution

  • Organic solvents for extraction and chromatography

Procedure:

  • Dissolve this compound in a mixture of acetic acid and acetic anhydride in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of nitric acid in acetic acid dropwise to the cooled this compound solution while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 27-29 °C) for a specified time. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice water to quench the reaction.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of nitrotriptycenes can be separated by column chromatography to isolate the desired 2-nitrothis compound.

Visualizations

Side_Reaction_Pathway cluster_diels_alder Diels-Alder Synthesis cluster_sear Electrophilic Aromatic Substitution 1,8-Dichloroanthracene 1,8-Dichloroanthracene Desired_Syn_Isomer Desired_Syn_Isomer 1,8-Dichloroanthracene->Desired_Syn_Isomer Syn-selective pathway Side_Product_Anti_Isomer Side_Product_Anti_Isomer 1,8-Dichloroanthracene->Side_Product_Anti_Isomer Anti-selective pathway Benzyne Benzyne Benzyne->Desired_Syn_Isomer Benzyne->Side_Product_Anti_Isomer This compound This compound Desired_Beta_Product Desired_Beta_Product This compound->Desired_Beta_Product β-Substitution Side_Product_Alpha_Product Side_Product_Alpha_Product This compound->Side_Product_Alpha_Product α-Substitution Side_Product_Poly_Substituted Side_Product_Poly_Substituted This compound->Side_Product_Poly_Substituted Over-substitution Electrophile Electrophile Electrophile->Desired_Beta_Product Electrophile->Side_Product_Alpha_Product Electrophile->Side_Product_Poly_Substituted

Caption: Common side reaction pathways in this compound synthesis and derivatization.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Undesired_Products Undesired Side Products Observed? Isomer_Mixture Mixture of Isomers? Undesired_Products->Isomer_Mixture No Redesign_Synthesis Redesign Synthetic Route (Use Pre-functionalized Substrates) Undesired_Products->Redesign_Synthesis Yes Low_Yield->Undesired_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Low_Yield->Optimize_Conditions Yes Modify_Substituents Modify Substituents (Electronic/Steric Effects) Isomer_Mixture->Modify_Substituents Yes Purification Optimize Purification (Chromatography, Crystallization) Isomer_Mixture->Purification No, but difficult to separate Success Desired Product Obtained Isomer_Mixture->Success Separation Successful Optimize_Conditions->Start Modify_Substituents->Start Purification->Success Redesign_Synthesis->Start

Caption: A logical workflow for troubleshooting side reactions in this compound derivatization.

References

Technical Support Center: Optimization of Reaction Conditions for Ortho-Functionalized Triptycenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ortho-functionalized triptycenes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of ortho-functionalized triptycenes challenging?

A1: The primary challenge lies in the low reactivity of the ortho (α) positions of the triptycene scaffold. This is due to a phenomenon known as the "fused ortho effect," where the strained bicyclo[2.2.2]octatriene core deactivates the adjacent aromatic positions towards electrophilic aromatic substitution.[1][2] As a result, direct functionalization often leads to poor yields and low regioselectivity, with substitution favoring the meta and para (β) positions.[1][2] Consequently, most successful syntheses of ortho-functionalized triptycenes rely on using pre-functionalized anthracene precursors in a Diels-Alder reaction.[1][2]

Q2: What is the most common synthetic route to ortho-functionalized triptycenes?

A2: The most prevalent method is the Diels-Alder cycloaddition reaction between a substituted anthracene and a benzyne, generated in situ.[2][3] Anthranilic acid is a common and effective benzyne precursor.[2][3] This approach allows for the introduction of functionalities at the desired ortho positions by starting with an appropriately substituted anthracene.

Q3: How can I control the regioselectivity (syn vs. anti isomers) in the synthesis of 1,8,13-trisubstituted triptycenes?

A3: Regioselectivity can be influenced by the electronic properties of substituents on the anthracene precursor.[3][4][5][6][7] For instance, in the reaction of 1,8-dichloroanthracenes with ortho-chloroaryne, electropositive substituents (e.g., SiMe₃, GeMe₃) at the 10-position favor the formation of the syn-isomer.[4][5][6][7] Conversely, a sterically demanding group like CMe₃ at the same position can exclusively yield the anti-isomer.[4][5][6][7]

Q4: What are common purification strategies for ortho-functionalized triptycenes?

A4: Common purification techniques include column chromatography and recrystallization.[8] For instance, syn-trihydroxythis compound can be separated from its anti-isomer by recrystallization from DMF at low temperatures (-35 °C).[3] In some cases, purification can be challenging due to the similar properties of the product and byproducts, necessitating careful selection of chromatographic conditions or alternative purification methods.[8]

Troubleshooting Guides

Problem 1: Low Yield in Diels-Alder Reaction for this compound Synthesis
Potential Cause Suggested Solution
Inefficient Benzyne Generation Ensure the benzyne precursor (e.g., anthranilic acid) and diazotizing agent (e.g., isoamyl nitrite) are of high purity. Add the anthranilic acid solution dropwise to the reaction mixture containing anthracene and isoamyl nitrite to maintain a low concentration of the diazonium salt, minimizing side reactions.[9]
Unfavorable Reaction Temperature While some Diels-Alder reactions occur at room temperature, many require heating to overcome the activation energy barrier.[10] However, excessively high temperatures can promote the retro-Diels-Alder reaction.[10] Optimization of the reaction temperature is crucial. For the reaction of anthracene with benzyne generated from anthranilic acid, refluxing in a higher boiling solvent like 1,2-dimethoxyethane (glyme) can improve the reaction rate.[9]
Poor Solvent Choice The choice of solvent can influence reaction rates.[10] For some Diels-Alder reactions, polar solvents can be beneficial.[10] Microwave-assisted synthesis in water has also been shown to be highly efficient for certain this compound syntheses.[11]
Side Reactions of Benzyne Short-lived benzynes can react with themselves or other species in the reaction mixture.[12] To minimize this, it is important to generate the benzyne slowly and in the presence of a sufficient concentration of the diene (anthracene).
Product Loss During Workup Ensure proper workup procedures to avoid product loss. This may involve careful extraction, washing, and crystallization steps. Using an appropriate solvent system for crystallization is key to maximizing product recovery.[10]
Problem 2: Poor Regioselectivity (Undesired syn/anti Ratio)
Potential Cause Suggested Solution
Substituent Effects on Anthracene The electronic nature of the substituent at the 10-position of the anthracene can significantly influence the syn/anti ratio of the this compound product.[3][4][5][6][7] Consider modifying the substituent to favor the desired isomer. Electropositive groups like SiMe₃ tend to favor the syn product, while bulky alkyl groups like CMe₃ favor the anti product.[4][5][6][7]
Reaction Conditions While less documented for this compound synthesis specifically, temperature and solvent can sometimes influence the kinetic versus thermodynamic product ratio in Diels-Alder reactions.[10] Experiment with varying the reaction temperature to see if it affects the isomer ratio.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Similar Polarity of Isomers/Byproducts Isomers and byproducts may have very similar polarities, making separation by column chromatography difficult.[8]
- Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases. Sometimes a less conventional solvent mixture can provide better separation.
- Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. This can be a highly effective method for separating isomers. For example, specific isomers of functionalized triptycenes have been successfully separated by recrystallization from DMF at low temperatures.[3]
- Derivatization: If separation of the final products is intractable, consider if a precursor in the synthetic route is more amenable to separation. After separation, the desired functionality can be introduced in a subsequent step.
Formation of Inseparable Byproducts Side reactions can lead to byproducts that are difficult to remove.
- Re-optimize Reaction Conditions: Revisit the reaction conditions (temperature, concentration, addition rates) to minimize the formation of the problematic byproduct.
- Scavenging Reagents: In some cases, it may be possible to add a reagent that selectively reacts with and removes a specific byproduct.

Experimental Protocols

General Procedure for the Synthesis of this compound via Diels-Alder Reaction

This protocol is adapted from a standard laboratory procedure for the synthesis of the parent this compound.[9] Modifications will be necessary for substituted anthracenes and to optimize for specific target molecules.

Materials:

  • Anthracene (or substituted anthracene)

  • Isoamyl nitrite

  • Anthranilic acid

  • 1,2-Dimethoxyethane (glyme)

  • Ethanol

  • 3 M Sodium hydroxide solution

  • Maleic anhydride (for purification)

  • Triglyme

Procedure:

  • In a large reaction tube, combine anthracene (400 mg), isoamyl nitrite (0.4 mL), 1,2-dimethoxyethane (4 mL), and a boiling chip.

  • Heat the mixture to a gentle reflux using a sand bath.

  • In a separate container, dissolve anthranilic acid (520 mg) in 1,2-dimethoxyethane (2 mL).

  • Add the anthranilic acid solution dropwise to the refluxing anthracene solution over a 20-minute period.

  • After the addition is complete, add an additional 0.4 mL of isoamyl nitrite to the reaction mixture.

  • Continue to reflux for an additional 10 minutes.

  • Allow the reaction to cool to room temperature.

  • Add 5 mL of ethanol, followed by 10 mL of a 3 M sodium hydroxide solution.

  • Filter the resulting mixture and wash the solid with cold ethanol followed by cold water to remove any brown coloration.

  • Purification: To remove any unreacted anthracene, place the crude solid into a 25 mL round-bottomed flask. Add maleic anhydride (200 mg) and triglyme (4 mL). Fit the flask with a reflux condenser and reflux the mixture for five minutes.

  • Allow the solution to cool, then add 2 mL of ethanol followed by 6 mL of 3 M sodium hydroxide solution.

  • Filter the purified product, wash with cold water, and allow it to air dry.

Visualizations

experimental_workflow General Workflow for ortho-Functionalized this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Substituted Anthracene reaction Diels-Alder Cycloaddition start->reaction benzyne In situ Benzyne Generation (e.g., Anthranilic acid + Isoamyl nitrite) benzyne->reaction crude Crude Product Mixture reaction->crude workup Aqueous Workup crude->workup purification Purification (Column Chromatography / Recrystallization) workup->purification final_product Pure ortho-Functionalized this compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of ortho-functionalized triptycenes.

troubleshooting_low_yield Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Purity (Anthracene, Benzyne Precursor) start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent check_addition Check Dropwise Addition Rate of Benzyne Precursor start->check_addition check_reagents->optimize_temp optimize_temp->optimize_solvent optimize_solvent->check_addition improve_workup Optimize Workup & Purification Protocol check_addition->improve_workup success Improved Yield improve_workup->success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Stereochemical Integrity of Chiral Triptycenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of chiral triptycenes during experimental procedures. Chiral triptycenes are renowned for their rigid structure, which typically ensures high configurational stability.[1][2] However, understanding the theoretical limits of this stability is crucial for maintaining enantiomeric purity in demanding applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral triptycenes?

A1: Racemization is the conversion of an enantiomerically pure or enriched sample of a chiral triptycene into a 1:1 mixture of both enantiomers (a racemate), resulting in the loss of optical activity. For chiral triptycenes, this process typically involves the rotation around a single bond (atropisomerism), which overcomes a specific energy barrier. Due to the rigid three-dimensional structure of the this compound scaffold, this rotational barrier is generally high, making them resistant to racemization under standard conditions.[3][4]

Q2: Are chiral triptycenes generally susceptible to racemization?

A2: No, due to the inherent rigidity of their molecular framework, chiral triptycenes are considered configurationally stable.[1][2] Many studies report that there is no significant risk of racemization or inversion of configuration during chemical transformations.[4][5] However, extreme conditions, such as very high temperatures, or significant structural modifications that lower the rotational energy barrier, could potentially lead to racemization.

Q3: What primary factors could theoretically influence the racemization of chiral triptycenes?

A3: The primary factor governing the racemization of atropisomeric triptycenes is the rotational energy barrier. Factors that could theoretically influence this barrier include:

  • Temperature: Sufficient thermal energy can enable rotation around the chiral axis.

  • Steric Hindrance: The size and shape of substituents near the axis of rotation can significantly impact the energy barrier. While bulkier groups generally increase the barrier, in some cases, very bulky substituents can destabilize the ground state and paradoxically lower the rotational barrier.[6]

  • Solvent Effects: While less documented for triptycenes, the polarity of the solvent could potentially influence the transition state of rotation.

Q4: Can acid or base catalysis promote the racemization of chiral triptycenes?

A4: There is currently no direct evidence in the literature to suggest that acid or base catalysis is a common pathway for the racemization of typical chiral triptycenes. The stability of the this compound core makes it unlikely to undergo reactions that would lead to a loss of stereochemistry under acidic or basic conditions that do not otherwise degrade the molecule. However, if a substituent on the this compound scaffold is itself susceptible to acid- or base-catalyzed epimerization, this could be a consideration.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

If you observe an unexpected loss of enantiomeric excess in your chiral this compound sample, consider the following potential issues and solutions.

Issue Potential Cause Troubleshooting Steps
Decreased % ee after thermal processing The reaction or purification temperature may have been high enough to overcome the rotational energy barrier.- Attempt the reaction or purification at a lower temperature. - Minimize the duration of any heating steps. - For purification, consider non-thermal methods like chiral chromatography at controlled temperatures.[7]
Inconsistent % ee between batches Variability in reaction conditions or the presence of impurities that may affect the stereochemical outcome of a synthesis.- Ensure strict control over reaction parameters, especially temperature and reaction time. - Purify starting materials to remove any potential catalytic impurities. - Verify the stereochemical purity of any chiral reagents or catalysts used.
Apparent racemization during purification On-column racemization during chiral HPLC or SFC, especially if the rotational barrier is borderline for stability at the operating temperature.- Optimize the chiral chromatography method to run at a lower temperature.[7] - Reduce the analysis time to minimize the opportunity for on-column interconversion. - If possible, choose a stationary phase that provides good separation at lower temperatures.

Quantitative Data: Rotational Energy Barriers

The stability of chiral triptycenes is directly related to the energy barrier for rotation around the bond that defines the chiral axis. A higher barrier corresponds to greater configurational stability. Below is a summary of representative rotational barriers for this compound derivatives found in the literature.

This compound DerivativeRotational Barrier (kcal/mol)Rotational Barrier (kJ/mol)Notes
Triptycyl[3]helicene~25.1~105Clockwise and counterclockwise rotations were found to be equally probable.[8]
[η⁵-3-(9-triptycyl)indenyl]tricarbonylrhenium~20.1~84A lower barrier compared to the helicene derivative.[8]
9-Ferrocenylmethyl-triptycene (Sliding Rotation)~8.1~33.9Represents a lower energy pathway for rotation.[8]
9-Ferrocenylmethyl-triptycene (Gearing Rotation)~16.4~68.6Represents a higher energy pathway for rotation.[8]
Solid-state this compound rotor10.2~42.7Measured in the solid state by ²H NMR.[9]

Note: A generally accepted threshold for atropisomers to be stable at room temperature is a rotational barrier of approximately 22-24 kcal/mol (93-100 kJ/mol).[10]

Experimental Protocols

Given the high configurational stability of most chiral triptycenes, standard synthetic and purification protocols are generally sufficient. However, for derivatives with potentially lower rotational barriers or when working under harsh conditions, the following precautions are recommended.

Protocol 1: General Handling and Storage of Chiral Triptycenes
  • Storage: Store enantiomerically pure triptycenes as solids in a cool, dark place. If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures (e.g., 4 °C or below).

  • Solvent Removal: When concentrating solutions of chiral triptycenes, use a rotary evaporator at the lowest feasible temperature to minimize thermal exposure.

  • Inert Atmosphere: For sensitive derivatives, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation that might be mistaken for racemization.

Protocol 2: Thermal Stress Test for Racemization

This protocol can be used to determine the thermal stability of a new chiral this compound derivative.

  • Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a high-boiling, inert solvent (e.g., diphenyl ether) at a known concentration.

  • Initial Analysis: Determine the initial enantiomeric excess (% ee) of the solution using chiral HPLC or SFC.

  • Heating: Heat the solution in a sealed vial at a specific temperature (e.g., 100 °C, 150 °C, 200 °C) for a set period.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, cool it rapidly to room temperature, and analyze the % ee by chiral chromatography.

  • Data Analysis: Plot the natural logarithm of the % ee versus time. A linear plot indicates first-order kinetics, and the rate constant for racemization can be determined from the slope. This can be repeated at different temperatures to determine the activation energy for rotation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stereochemical stability of chiral triptycenes.

Racemization_Pathway Enantiomer_R (R)-Triptycene TS Transition State (Planar or near-planar conformation) Enantiomer_R->TS ΔG‡_rot Enantiomer_S (S)-Triptycene Enantiomer_S->TS ΔG‡_rot TS->Enantiomer_R TS->Enantiomer_S

Caption: Energy profile for the racemization of a chiral this compound via rotation around a single bond.

Troubleshooting_Workflow decision decision start Start: Unexpected loss of % ee observed check_thermal Were high temperatures (>150 °C) used? start->check_thermal check_purification Was chiral chromatography performed at elevated temperature? check_thermal->check_purification No thermal_rac Action: Lower reaction/purification temperature. Minimize heating time. check_thermal->thermal_rac Yes check_reagents Were all reagents and catalysts of known stereochemical purity? check_purification->check_reagents No purification_rac Action: Reduce column temperature. Optimize separation method. check_purification->purification_rac Yes stable Conclusion: Racemization is unlikely. Re-evaluate analytical method. check_reagents->stable Yes reagent_issue Action: Verify purity of all chiral materials. check_reagents->reagent_issue No

Caption: A troubleshooting workflow for diagnosing the potential cause of enantiomeric excess loss.

References

Technical Support Center: Enhancing the Solubility of Triptycene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with triptycene-based polymers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-based polymers generally more soluble than their planar aromatic counterparts?

A1: The enhanced solubility of this compound-based polymers stems from the unique, rigid, three-dimensional paddlewheel structure of the this compound unit. This structure prevents dense packing of polymer chains, which in turn reduces strong interchain interactions that can lead to insolubility.[1][2][3][4][5][6] The inherent internal free volume created by the this compound moiety facilitates solvent molecule penetration and solvation of the polymer chains.[3][7]

Q2: What are the common organic solvents for dissolving this compound-based polymers?

A2: this compound-based polymers, particularly polyimides and poly(aryleneethynylene)s, often exhibit good solubility in a range of common organic solvents. These include, but are not limited to:

  • Chloroform (CHCl₃)[1][2][8]

  • Dichloromethane (DCM)[2][3]

  • Tetrahydrofuran (THF)[2][3]

  • Toluene[2][3]

  • N,N-Dimethylformamide (DMF)[3]

  • N,N-Dimethylacetamide (DMAc)

  • Dimethyl sulfoxide (DMSO)[3]

The choice of solvent will depend on the specific polymer structure, including the nature of the backbone and any functional groups.

Q3: How do bulky substituents on the this compound unit affect polymer solubility?

A3: Incorporating bulky substituents on the this compound unit or on adjacent monomers can be a strategy to "tune" or enhance the solubility of the resulting polymer.[9][10][11] These bulky groups further disrupt polymer chain packing, increasing the fractional free volume and allowing for better solvent ingress.[9][10][11] This approach provides a method to fine-tune the polymer's properties for specific applications, such as gas separation membranes.[9][10][11]

Q4: Can this compound units be used to solubilize other, typically insoluble, polymers?

A4: Yes, a technique known as "this compound end-capping" has been shown to dramatically enhance the solubility of otherwise insoluble materials.[12] For example, attaching this compound units to the periphery of indigo pigments, which are notoriously insoluble, can increase their solubility in organic solvents by a significant margin without altering the core's optoelectronic properties.[12] This is attributed to the this compound units sterically hindering the intermolecular interactions of the pigment molecules.[12]

Troubleshooting Guide

Problem 1: My this compound-based polymer has poor solubility in common organic solvents.

Possible Cause Suggested Solution
High degree of crystallinity or strong interchain interactions 1. Introduce Bulky Side Groups: Synthesize monomers with bulkier substituents on the this compound unit or comonomers to further disrupt chain packing.[9][10][11]2. Incorporate Flexible Linkers: While this may alter some desirable properties like rigidity, introducing flexible alkyl or ether linkages into the polymer backbone can increase solubility.
Insufficient this compound Content The solubility-enhancing effect is proportional to the content of this compound units. If your polymer is a copolymer, consider increasing the molar ratio of the this compound-containing monomer.[1][2]
Cross-linking Unintended cross-linking during polymerization or work-up can lead to insoluble materials. Review your reaction conditions (temperature, monomer purity, atmosphere) to minimize side reactions. Characterize the insoluble material using techniques like solid-state NMR or FTIR to look for evidence of cross-linking.
Inappropriate Solvent Choice Test a wider range of solvents, including those with different polarities and Hansen solubility parameters. Consider heating the solvent to improve solubility, but be mindful of potential polymer degradation.

Problem 2: The polymer precipitates during polymerization.

Possible Cause Suggested Solution
Growing polymer chain becomes insoluble 1. Change the Polymerization Solvent: Switch to a solvent that is known to be a better solvent for the final polymer. This may require some preliminary solubility tests with analogous small molecules or oligomers.2. Increase Polymerization Temperature: In some cases, increasing the reaction temperature can keep the growing polymer chains in solution. However, this must be balanced against the risk of side reactions.
Molecular weight is too high While high molecular weight is often desirable, for some rigid polymers, there is a trade-off with solubility. If the application allows, consider adjusting the stoichiometry of the monomers or adding a chain-stopper to target a lower molecular weight.

Problem 3: How can I improve the solubility of a pre-existing (but poorly soluble) this compound-based polymer?

Possible Cause Suggested Solution
Limited options for modifying the backbone Post-Polymerization Modification: If the polymer contains suitable functional groups (e.g., esters, halides), you may be able to perform a post-polymerization modification to attach solubilizing groups like long alkyl chains or polyethylene glycol (PEG) chains.[13]

Quantitative Data on this compound Polymer Solubility

The following table summarizes the qualitative solubility of various this compound-based polymers as reported in the literature.

Polymer TypeMonomersSolventsReference
Poly(2,6-triptycene)2,6-dibromothis compound or 2,6-diiodothis compoundTHF, Toluene, CH₂Cl₂, Chloroform[2]
This compound Polyimides (TPIs)2,6-diaminothis compound derivatives and various dianhydridesToluene, Xylenes, DMF, DMSO, THF, Chloroform, DCM, Acetone[3]
This compound-based PolyimideThis compound-based diamine and 6FDAHigh solubility in common organic solvents[9][10][11]
This compound-based Azo-Polymers (TBAPs)This compound-based monomers with azo linkagesHigh solubility in common organic solvents[14]
Poly(iptycene) Ladder PolymerSelf-polymerizable AB-type monomerMethylene chloride, Chloroform, THF[15]

Experimental Protocols & Workflows

General Protocol for Solubility Testing of a this compound-Based Polymer
  • Sample Preparation: Weigh a small amount of the dry polymer (e.g., 1-2 mg) into a vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

  • Dissolution Attempt:

    • Stir the mixture vigorously at room temperature for a set period (e.g., 1-2 hours).

    • Observe for dissolution. Note if the polymer swells or remains as a precipitate.

    • If not soluble, gently heat the mixture while stirring (e.g., to 40-60 °C). Caution: Use a condenser for volatile solvents.

    • Observe for any changes in solubility upon heating.

  • Assessment of Solubility:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: The solvent becomes colored or some of the polymer dissolves, but solid particles remain.

    • Insoluble: The polymer does not dissolve, even with heating.

  • Documentation: Record the results for each solvent tested, including the concentration and conditions (temperature, time).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Solubility & Characterization cluster_application Application monomer This compound Monomer(s) polymerization Polymerization Reaction monomer->polymerization workup Work-up & Purification polymerization->workup sol_test Solubility Testing workup->sol_test Dry Polymer gpc GPC Analysis sol_test->gpc nmr NMR Spectroscopy sol_test->nmr film Film Casting gpc->film device Device Fabrication gpc->device drug_del Drug Delivery Formulation gpc->drug_del

Caption: Experimental workflow for synthesis and characterization of this compound-based polymers.

troubleshooting_workflow cluster_new_synthesis New Synthesis Path cluster_existing_polymer Existing Polymer Path start Polymer Exhibits Poor Solubility q1 Is the polymer a new synthesis? start->q1 action1 Modify Monomer Design: - Add bulky groups - Incorporate flexible linkers q1->action1 Yes action4 Expand Solvent Screening: - Test diverse polarities - Use heat q1->action4 No action2 Adjust Polymerization: - Change solvent - Alter temperature - Target lower MW action1->action2 action3 Verify Structure: - Check for cross-linking - Confirm this compound content action2->action3 end Solubility Enhanced action3->end action5 Post-Polymerization Modification: - Attach solubilizing groups action4->action5 action5->end

Caption: Troubleshooting workflow for poor solubility of this compound-based polymers.

References

Technical Support Center: Purification of High-Purity Triptycene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity triptycene derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives via common laboratory techniques.

Recrystallization

Question: My this compound derivative is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

Answer:

  • Increase Solvent Volume: You may not be using enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves completely.

  • Check Solvent Polarity: this compound and its less polar derivatives are generally soluble in non-polar to moderately polar organic solvents.[1] If you are using a highly polar solvent, it may not be suitable. Consider switching to a solvent with a different polarity. For instance, a mixture of solvents like heptane/ethyl acetate or methanol/water can be effective.[2]

  • "Like Dissolves Like": A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For example, ethyl acetate for esters or acetone for ketones.[3]

  • Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be employed. Dissolve the this compound derivative in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Question: My this compound derivative "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer:

  • Lower the Cooling Rate: "Oiling out" often occurs when the solution is cooled too quickly. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use More Solvent: The concentration of the solute may be too high. Reheat the mixture until the oil redissolves and add more of the hot recrystallization solvent.

  • Change the Solvent System: The boiling point of the solvent might be higher than the melting point of your compound. Select a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question: The yield of my recrystallized this compound derivative is very low. What are the possible reasons?

Answer:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: this compound derivatives have some solubility even in cold solvents. Some loss of product is unavoidable. To maximize yield from the mother liquor, you can try to concentrate it and obtain a second crop of crystals.

Column Chromatography

Question: I am having trouble separating my this compound derivative from unreacted anthracene starting material by column chromatography. What solvent system should I use?

Answer: Anthracene is less polar than many functionalized this compound derivatives. Therefore, a non-polar eluent system should allow for the elution of anthracene first.

  • Start with a Non-Polar Solvent: Begin with a non-polar solvent such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate.

  • Gradual Increase in Polarity: Gradually increase the polarity of the eluent to elute your this compound derivative. For example, you can start with 100% hexane and slowly increase the percentage of ethyl acetate. A common eluent for the purification of a this compound derivative is a mixture of dichloromethane and petroleum ether (1:3 v/v).[4]

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column and to track the separation during elution.

Question: My this compound derivative is streaking on the TLC plate and the column, leading to poor separation. What could be the cause?

Answer:

  • Compound Overload: You may be loading too much sample onto the TLC plate or the column. Try using a more dilute solution.

  • Inappropriate Solvent: The solvent system may be too polar, causing the compound to move too quickly and streak. Try a less polar solvent system.

  • Acidic or Basic Nature: Some this compound derivatives may have acidic or basic functional groups that can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape.

  • Insolubility: The compound may not be fully dissolved in the eluent, causing it to streak. Ensure your compound is completely soluble in the solvent system you are using.

Question: The purified this compound derivative from the column is still showing impurities in the NMR spectrum. What can I do?

Answer:

  • Repeat Chromatography: If the impurities are close in polarity, a second column chromatography with a shallower solvent gradient may be necessary.

  • Recrystallization: After column chromatography, recrystallization is often used as a final purification step to remove any remaining minor impurities and obtain highly pure crystalline material. A two-step purification by chromatography and recrystallization has been reported to yield a this compound derivative with 84% yield.[5]

  • Sublimation: For volatile this compound derivatives, sublimation can be a very effective final purification step to remove non-volatile impurities.

Sublimation

Question: My this compound derivative is not subliming, even under high vacuum and heat. What is the problem?

Answer:

  • Insufficient Temperature/Vacuum: The temperature may not be high enough, or the vacuum may not be strong enough for the compound to sublime. Check the melting point of your compound; the sublimation temperature is typically slightly below the melting point. Ensure your vacuum system is functioning correctly and can achieve a sufficiently low pressure.

  • Non-Volatile Compound: Not all this compound derivatives are suitable for sublimation. Derivatives with high molecular weights or highly polar functional groups may have very low vapor pressures and will decompose before subliming.

  • Impurity Coating: Non-volatile impurities on the surface of the solid can hinder sublimation. Grinding the solid to a fine powder can help.

Question: The sublimed this compound derivative is contaminated with the starting material. How can I improve the purity?

Answer:

  • Fractional Sublimation: If the impurity has a different sublimation temperature, you can perform a fractional sublimation. Slowly increase the temperature and collect the sublimate in different fractions.

  • Pre-purification: Use another purification technique like column chromatography or recrystallization to remove the bulk of the impurity before sublimation.

Experimental Protocols

General Recrystallization Protocol for this compound Derivatives
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound derivative in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, toluene, ethyl acetate, acetone, and ethanol, or mixtures thereof.[3]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Determine the melting point and obtain an NMR spectrum to assess the purity of the recrystallized product.

General Flash Column Chromatography Protocol for this compound Derivatives
  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal solvent system will give your desired this compound derivative an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a low-polarity solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound derivative and remove the solvent using a rotary evaporator.

  • Purity Analysis: Obtain an NMR spectrum and/or an HPLC chromatogram to confirm the purity of the isolated compound.

Data Presentation

Table 1: Purification of Selected this compound Derivatives

This compound DerivativePurification MethodSolvent System / ConditionsYieldPurityReference
9-methylsulfanylthis compoundChromatography & RecrystallizationNot specified84%Not specified[5]
2,6,14-triptycenetripropiolic acidAcid-base workupn-BuLi, CO2, then HCl70%Characterized by NMR, FTIR, MS[6]
2,7,14-triptycenetripropiolic acidAcid-base workupn-BuLi, CO2, then HCl68%Characterized by NMR, FTIR, MS[6]
tris(ethynyldiphenylphosphino)this compound (2,6,14-isomer)Not specifiedn-BuLi, then ClPPh271%Characterized by NMR[6]
tris(ethynyldiphenylphosphino)this compound (2,7,14-isomer)Not specifiedn-BuLi, then ClPPh266%Characterized by NMR[6]
2,2′,6,6′-tetramethoxytetraptyceneFlash column chromatographyPetroleum ether/CH2Cl2 (1:2)36%Characterized by NMR, HRMS[7]
This compound-based polymer precursorSilica-gel column chromatographyDichloromethane/petroleum ether (1:3)83%Characterized by NMR, HRMS[4]
This compound-based polymer precursorSilica-gel column chromatographyDichloromethane/petroleum ether (1:5)86%Characterized by NMR, HRMS[4]

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Derivative Initial_Purification Initial Purification (e.g., Filtration, Extraction) Crude_Product->Initial_Purification Primary_Purification Primary Purification Method Initial_Purification->Primary_Purification Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Complex Mixture Recrystallization Recrystallization Primary_Purification->Recrystallization Crystalline Solid Final_Purification Final Purification Step (Optional) Column_Chromatography->Final_Purification Purity_Analysis Purity Analysis (NMR, HPLC, MP) Column_Chromatography->Purity_Analysis Recrystallization->Final_Purification Recrystallization->Purity_Analysis Sublimation Sublimation Sublimation->Purity_Analysis Final_Purification->Recrystallization Further Purity Needed Final_Purification->Sublimation Volatile Solid Purity_Analysis->Primary_Purification <99% Pure High_Purity_Product High-Purity this compound Derivative Purity_Analysis->High_Purity_Product >99% Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Tree Troubleshooting Purification of this compound Derivatives cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_sublimation Sublimation Issues Impure_Product Impure Product After Initial Purification Oiling_Out Compound Oils Out Impure_Product->Oiling_Out Recrystallization Low_Yield Low Yield Impure_Product->Low_Yield Recrystallization No_Crystals No Crystals Form Impure_Product->No_Crystals Recrystallization Poor_Separation Poor Separation Impure_Product->Poor_Separation Chromatography Streaking Streaking on Column/TLC Impure_Product->Streaking Chromatography No_Sublimate No Sublimate Impure_Product->No_Sublimate Sublimation S1 Slow Cooling / More Solvent / Change Solvent Oiling_Out->S1 Solution S2 Minimize Hot Solvent / Use Ice-Cold Wash Low_Yield->S2 Solution S3 Scratch Flask / Seed Crystals / Concentrate Solution No_Crystals->S3 Solution S4 Optimize Solvent System (TLC) / Use Gradient Elution Poor_Separation->S4 Solution S5 Dilute Sample / Adjust Solvent Polarity / Add Modifier Streaking->S5 Solution S6 Increase Temperature / Improve Vacuum / Pre-purify No_Sublimate->S6 Solution

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Managing Steric Hindrance in Crowded Triptycene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing sterically crowded triptycenes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sterically hindered triptycenes in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Triptycene Product

  • Question: I am attempting a Diels-Alder reaction between a substituted anthracene and an in situ generated benzyne, but I am getting a very low yield or none of my desired this compound. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in crowded this compound synthesis are a frequent challenge. Here are several potential causes and solutions:

    • Steric Hindrance: Bulky substituents on the anthracene, particularly at the 9- and 10-positions, or on the benzyne precursor can significantly slow down or prevent the Diels-Alder reaction.

      • Solution 1: Modify the Synthetic Strategy: Instead of functionalizing a pre-formed this compound scaffold, which can be difficult at sterically hindered positions, consider a convergent approach where a functionalized anthracene is used in the Diels-Alder reaction.[1][2] For instance, direct functionalization of a this compound bridgehead can be challenging; synthesizing a 9-substituted anthracene first and then performing the cycloaddition is often more successful.[3][4]

      • Solution 2: Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, be aware that the Diels-Alder reaction is reversible, and very high temperatures can favor the retro-Diels-Alder reaction.[5] Careful optimization of the reaction temperature is crucial.

      • Solution 3: Employ High-Pressure Conditions: High-pressure (8–10 kbar) can promote the Diels-Alder reaction by favoring the formation of the more compact transition state, often leading to improved yields for sterically demanding cycloadditions.

    • Inefficient Benzyne Generation: The yield of your this compound is directly dependent on the efficiency of the in situ benzyne generation.

      • Solution: Optimize Benzyne Precursor and Conditions: The choice of benzyne precursor can significantly impact the yield.[6][7] While anthranilic acid is a common and affordable precursor, other options like 2-(trimethylsilyl)phenyl triflate may offer higher yields under milder conditions, albeit at a higher cost.[3] Ensure that the diazotization of anthranilic acid with reagents like isoamyl nitrite is performed correctly, as side reactions can consume the reagents.[8]

    • Poor Reactivity of the Anthracene: Electron-withdrawing groups on the anthracene can decrease its reactivity as a diene in the Diels-Alder reaction.

      • Solution: Consider Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile (or in some cases, the diene), lowering its LUMO energy and accelerating the reaction.[9][10][11][12] This can be particularly effective in cases where steric hindrance is a major issue. However, the choice of Lewis acid is critical, as bulky Lewis acids can also introduce their own steric challenges.[12]

Issue 2: Formation of Undesired Regioisomers (e.g., syn/anti mixture)

  • Question: My reaction is producing a mixture of syn and anti isomers, and I need to selectively obtain the syn isomer. How can I control the regioselectivity of the Diels-Alder reaction?

  • Answer: The formation of syn and anti isomers is a common problem in the synthesis of 1,8,13-trisubstituted triptycenes.[1] The regioselectivity is influenced by a subtle interplay of steric and electronic effects.

    • Electronic Control: The electronic nature of substituents on the anthracene can influence the syn/anti ratio. For example, in the reaction of 1,8-dichloroanthracenes with a substituent at the 10-position, electropositive groups like -SiMe₃ and -GeMe₃ have been shown to favor the formation of the syn isomer, while a bulky -CMe₃ group can lead exclusively to the anti isomer.[1]

    • Purification Strategies: If controlling the regioselectivity of the reaction is not feasible, separation of the isomers is necessary.

      • Crystallization: Due to their rigid structures, this compound isomers can sometimes be separated by fractional crystallization. The syn and anti isomers may have different packing efficiencies in the crystal lattice, leading to differences in solubility. For example, syn- and anti-tribromotriptycenes have been successfully separated by crystallization.[1][13]

      • Chromatography: While often challenging due to the similar polarities of the isomers, column chromatography can sometimes be effective. Careful selection of the stationary and mobile phases is crucial. In some cases, specialized techniques like preparative HPLC may be required.

Issue 3: Difficulty in Product Purification

  • Question: My crude product is a complex mixture, and I am struggling to isolate the pure this compound. What are some effective purification strategies?

  • Answer: Purifying sterically crowded triptycenes can be difficult due to their rigidity, often leading to poor solubility and the presence of closely related byproducts.

    • Removal of Unreacted Anthracene: Unreacted anthracene can be a significant impurity. One common method to remove it is to react the crude product mixture with maleic anhydride. The anthracene will undergo a Diels-Alder reaction to form an adduct that is more polar and can be removed by extraction with a basic aqueous solution.

    • Recrystallization: Recrystallization is a powerful technique for purifying crystalline this compound derivatives.[14] Experiment with a variety of solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Given the often non-polar nature of triptycenes, silica gel or alumina with a non-polar eluent system (e.g., hexanes/dichloromethane) is a good starting point. Gradient elution may be necessary to separate closely eluting compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of steric hindrance in crowded this compound synthesis?

    • A1: Steric hindrance in this compound synthesis primarily arises from the three-dimensional, paddlewheel-like structure of the this compound core. Bulky substituents at the bridgehead positions (9 and 10) or on the aromatic rings in close proximity to the reaction center can physically block the approach of reagents, making bond formation difficult.[3][15]

  • Q2: How do I choose the best benzyne precursor for my reaction?

    • A2: The choice of benzyne precursor depends on several factors, including the desired reactivity, reaction conditions, and cost.

      • Anthranilic acid: This is a common, inexpensive, and readily available precursor. It generates benzyne via diazotization with an alkyl nitrite (e.g., isoamyl nitrite). However, the reaction conditions are typically harsh (refluxing solvent), and yields can be moderate.[6][13]

      • 2-(Trimethylsilyl)phenyl triflate (Kobayashi precursor): This precursor generates benzyne under milder conditions using a fluoride source (e.g., CsF or TBAF). It often provides higher yields, especially for sensitive substrates, but is more expensive.[3]

      • Other precursors: Various other precursors exist, each with its own advantages and disadvantages in terms of reactivity, byproducts, and ease of handling.[7]

  • Q3: Can I use Lewis acids to improve the yield of my sterically hindered Diels-Alder reaction?

    • A3: Yes, Lewis acid catalysis can be a powerful tool to accelerate Diels-Alder reactions, including those that are sluggish due to steric hindrance.[9][10][11][12][16] Lewis acids function by coordinating to the dienophile, making it more electrophilic and lowering the energy of the transition state. However, the choice of Lewis acid is important, as bulky Lewis acids can introduce additional steric clashes.[12] Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.

  • Q4: My this compound product is very insoluble. What can I do to characterize it?

    • A4: Poor solubility is a common issue with highly symmetric and rigid molecules like triptycenes.

      • NMR Spectroscopy: For NMR analysis, you may need to use deuterated solvents with higher boiling points (e.g., DMSO-d₆, C₂D₂Cl₄) and acquire the spectrum at an elevated temperature to increase solubility.

      • Mass Spectrometry: Techniques such as MALDI-TOF or APCI mass spectrometry are often suitable for characterizing poorly soluble compounds.

      • Single-Crystal X-ray Diffraction: If you can grow single crystals, X-ray diffraction provides unambiguous structural confirmation.

Data Presentation

Table 1: Yields of Crowded Triptycenes Under Various Conditions

Anthracene DerivativeBenzyne PrecursorConditionsProductYield (%)Reference
9-NitroanthraceneTetrabromobenzyneThermal1,2,3,4-Tetrabromo-9-nitrothis compound7[1][13]
1,8-Dibromoanthracene3,4-DimethoxybenzyneThermal1,13-Dibromo-6,7-dimethoxythis compoundMixture of syn/anti[1]
9-Acyloxyanthracenes1,4-BenzoquinoneLewis Acid (Sc(OTf)₃)Bridgehead-functionalized this compound quinonesGood to high[9]
Anthracen-9-ylmethanol (MOM protected)2-(Trimethylsilyl)phenyl triflateCsF, MeCN, reflux9-(Methoxymethoxymethyl)this compoundHigh[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via In Situ Generation of Benzyne from Anthranilic Acid

This protocol is a generalized procedure and may require optimization for specific substituted anthracenes and benzyne precursors.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the substituted anthracene (1.0 eq.) in a suitable high-boiling solvent (e.g., 1,2-dimethoxyethane, dioxane, or xylene).

    • Add isoamyl nitrite (1.2 eq.) to the anthracene solution.

    • Heat the mixture to a gentle reflux.

  • Benzyne Generation and Diels-Alder Reaction:

    • In a separate flask, dissolve anthranilic acid (1.2 eq.) in the same solvent.

    • Add the anthranilic acid solution dropwise to the refluxing anthracene/isoamyl nitrite mixture over a period of 30-60 minutes. The slow addition is crucial to maintain a low concentration of the reactive benzyne intermediate and minimize side reactions.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the reactants.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • To remove unreacted anthracene, add maleic anhydride (0.5 eq.) and reflux for another 30 minutes.

    • Cool the mixture and add an equal volume of ethanol, followed by an aqueous solution of sodium hydroxide. This will hydrolyze the maleic anhydride adduct of anthracene, making it water-soluble.

    • Filter the precipitated crude this compound product.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or toluene) or by column chromatography on silica gel.

Mandatory Visualization

troubleshooting_low_yield cluster_hindrance Addressing Steric Hindrance cluster_benzyne Optimizing Benzyne Generation start Low or No Yield of this compound check_hindrance Is steric hindrance significant? start->check_hindrance strategy Modify Synthetic Strategy (e.g., pre-functionalized anthracene) check_hindrance->strategy Yes check_benzyne Is benzyne generation efficient? check_hindrance->check_benzyne No high_pressure Employ High Pressure success Improved Yield strategy->success lewis_acid Use Lewis Acid Catalyst optimize_precursor Optimize Benzyne Precursor (e.g., anthranilic acid vs. silyl triflate) check_benzyne->optimize_precursor No check_reactivity Is the anthracene derivative sufficiently reactive? check_benzyne->check_reactivity Yes optimize_conditions Optimize Reaction Conditions (e.g., slow addition, temperature) optimize_precursor->success modify_substituents Modify Anthracene Substituents (e.g., add electron-donating groups) check_reactivity->modify_substituents No check_reactivity->success Yes modify_substituents->success

Caption: Troubleshooting workflow for low yield in crowded this compound synthesis.

synthesis_strategy cluster_reactants Reactant Selection start Goal: Synthesize a Crowded this compound anthracene Select Substituted Anthracene - Consider electronic effects - Consider steric bulk start->anthracene benzyne Select Benzyne Precursor - Anthranilic Acid (cost-effective) - Silyl Triflate (mild conditions, higher yield) start->benzyne reaction_conditions Reaction Conditions - Thermal (high temperature) - High Pressure (overcomes steric hindrance) - Lewis Acid Catalysis (accelerates reaction) anthracene->reaction_conditions benzyne->reaction_conditions workup Work-up & Purification - Removal of unreacted anthracene (e.g., with maleic anhydride) - Crystallization (for isomeric separation) - Column Chromatography reaction_conditions->workup product Desired Crowded this compound workup->product

Caption: General workflow for the synthesis of crowded triptycenes.

References

Technical Support Center: Enhancing the Thermal Stability of Triptycene-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and characterization of triptycene-containing materials.

Section 1: Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common problems that may lead to compromised thermal stability in your this compound-containing materials.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing polyimide is showing a lower decomposition temperature than expected in the Thermogravimetric Analysis (TGA). What are the potential causes?

A1: Lower than expected thermal stability in this compound polyimides can stem from several factors during synthesis and processing:

  • Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide may be incomplete. The remaining amic acid linkages are less thermally stable than the imide rings and will decompose at lower temperatures.[1]

  • Residual Solvent: High-boiling point solvents like NMP or DMAc, often used in synthesis, can remain trapped within the polymer matrix. Their volatilization during TGA can be misinterpreted as early-stage polymer degradation.

  • Monomer Impurities: The purity of the this compound diamine and dianhydride monomers is crucial. Impurities can introduce thermally weak points in the polymer backbone.

  • Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability due to a higher proportion of less stable end groups.[2][3][4][5]

  • Presence of Catalyst Residues: If a catalyst was used during polymerization, residual amounts can sometimes accelerate thermal degradation.

Q2: How can I ensure complete imidization of my this compound polyimide?

A2: Achieving complete imidization is critical for maximizing thermal stability. Consider the following strategies:

  • Optimize Curing Temperature and Time: Implement a staged curing protocol. A common approach involves a low-temperature "soft bake" (100-150°C) to remove the bulk of the solvent, followed by a higher temperature "hard bake" (350-400°C) to ensure complete cyclodehydration to the imide.[6] The final curing temperature should be carefully selected, as excessively high temperatures can also initiate degradation.

  • Chemical Imidization: In addition to thermal curing, chemical imidization using reagents like acetic anhydride and pyridine at room temperature before thermal treatment can promote a high degree of imidization.[7]

  • Characterization: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the amic acid peaks and the appearance of the characteristic imide peaks to confirm complete conversion.

Q3: My TGA curve for a this compound-based polymer shows an initial weight loss at a relatively low temperature (e.g., 100-200°C). Is this a sign of poor thermal stability?

A3: Not necessarily. An initial, often small, weight loss in this temperature range is typically due to the evaporation of absorbed moisture or residual solvents from the synthesis. This compound-based polymers, with their inherent microporosity, can have a high surface area, making them prone to absorbing atmospheric moisture. To confirm this, you can perform a TGA-Mass Spectrometry (TGA-MS) experiment to identify the evolved gases. If the initial weight loss corresponds to the mass of water or the solvent used, it is not indicative of polymer backbone degradation.

Q4: Can the molecular structure of the this compound monomer itself influence the thermal stability of the final polymer?

A4: Yes, the substitution pattern on the this compound core can have an impact. While the rigid this compound unit itself is highly thermally stable, the functional groups attached to it can influence the overall stability of the polymer. For instance, introducing flexible aliphatic chains may slightly decrease the onset of decomposition compared to a fully aromatic backbone. Conversely, incorporating groups that promote char formation can enhance the thermal stability at very high temperatures.

Q5: I am working with a this compound-containing epoxy resin and observing poor thermal performance. What should I investigate?

A5: For epoxy resins, poor thermal stability is often linked to the curing process and the formulation:

  • Incomplete Curing: An insufficient curing time or temperature will result in a lower crosslink density, leading to reduced thermal stability.

  • Non-stoichiometric Ratios: An incorrect ratio of epoxy resin to curing agent can leave unreacted functional groups that are thermally less stable.

  • Choice of Curing Agent: The thermal stability of the curing agent itself will significantly impact the overall thermal performance of the cured resin. Aromatic amine or phenolic curing agents generally impart higher thermal stability than aliphatic amines.

Section 2: Experimental Protocols

Detailed methodologies for key thermal analysis experiments are provided below.

2.1 Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound-containing materials.

Methodology:

  • Sample Preparation:

    • Ensure the sample is representative of the bulk material. For films or larger pieces, it may be necessary to cut a small, representative section. For powders, ensure homogeneity.

    • The typical sample mass is 5-10 mg.[8] Using a consistent sample mass across different experiments will improve reproducibility.

    • Place the sample in a clean TGA pan (typically alumina or platinum). Ensure the sample is spread evenly across the bottom of the pan.[9]

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

    • The heating rate is a critical parameter. A common heating rate for polymers is 10°C/min or 20°C/min.[8] Slower heating rates can provide better resolution of thermal events.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at the desired heating rate to a final temperature that is well above the expected decomposition temperature (e.g., 800-1000°C).

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature.

    • Determine the onset of decomposition, which is often taken as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

    • The temperature of the maximum rate of weight loss can be determined from the peak of the derivative of the TGA curve (DTG curve).

    • The char yield, or the percentage of material remaining at the final temperature, can also be determined.

2.2 Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions (e.g., melting, crystallization) of this compound-containing polymers.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a DSC pan (commonly aluminum).

    • Seal the pan hermetically to prevent any loss of volatiles during the experiment.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • A common procedure is a heat-cool-heat cycle.

    • First Heat: Heat the sample from a low temperature (e.g., 25°C) to above its expected Tg or melting point at a controlled rate (e.g., 10°C/min). This step erases the previous thermal history of the sample.

    • Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heat: Heat the sample again at the same rate as the first heat. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition is observed as a step-change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition.

    • Melting and crystallization events will appear as endothermic and exothermic peaks, respectively.

Section 3: Quantitative Data

The following tables summarize the thermal properties of various this compound-containing polymers reported in the literature. Note that direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Thermal Properties of this compound-Containing Polyimides

Polymer IDDianhydrideThis compound DiamineTg (°C)Td5 (°C, N2)Char Yield at 800°C (%, N2)Reference
TPI-16FDA2,6-diaminothis compound>450>510-[7][10]
TPI-2PMDA2,6-diaminothis compound>450>510-[7][10]
6FDA-TPDA6FDAThis compound-1,4-diamine280-300~500-[6][11]

Tg: Glass Transition Temperature; Td5: Temperature at 5% weight loss.

Table 2: Thermal Properties of Other this compound-Containing Polymers

Polymer TypeMonomersTg (°C)Td5 (°C, N2)Reference
CopolyesterThis compound diol, 1,4-DMCD, 1,4-butanediol~100-150>400[12]
PolybenzoxazoleThis compound-containing o-hydroxy polyimide precursor->500

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Thermal Stability

TroubleshootingWorkflow start Low Thermal Stability Observed in TGA q1 Check for low-temperature weight loss (< 200°C)? start->q1 a1_yes Likely residual solvent or moisture. Perform TGA-MS to confirm. Dry sample under vacuum before analysis. q1->a1_yes Yes a1_no Degradation likely related to polymer structure. q1->a1_no No q2 Is the material a polyimide? a1_no->q2 a2_yes Incomplete imidization is a likely cause. Verify with FTIR. Optimize curing protocol. q2->a2_yes Yes a2_no Consider other polymer types. q2->a2_no No q3 Check monomer purity and synthesis conditions. a2_yes->q3 a2_no->q3 a3 Impurities or side reactions can introduce weak links. Purify monomers. Optimize polymerization conditions. q3->a3 q4 Analyze molecular weight. a3->q4 a4 Low molecular weight can reduce stability. Adjust stoichiometry or reaction time to increase MW. q4->a4 q5 Was a catalyst used? a4->q5 a5_yes Residual catalyst may accelerate degradation. Purify polymer to remove catalyst. q5->a5_yes Yes a5_no If issues persist, consult literature for specific degradation pathways of your polymer system. q5->a5_no No

Caption: Troubleshooting workflow for diagnosing low thermal stability.

Diagram 2: General Workflow for Thermal Analysis

ThermalAnalysisWorkflow start Synthesized this compound-Containing Material prep Sample Preparation (Drying, Weighing, Loading) start->prep dsc_analysis DSC Analysis (Heat-Cool-Heat Cycle) Determine Tg, Tm prep->dsc_analysis tga_analysis TGA Analysis (Heating under N2) Determine Td, Char Yield prep->tga_analysis data_interp Data Interpretation dsc_analysis->data_interp tga_analysis->data_interp report Report Thermal Properties data_interp->report

Caption: General workflow for thermal analysis of materials.

Diagram 3: Polyimide Thermal Degradation Pathway (Simplified)

DegradationPathway polyimide Polyimide Chain heat High Temperature (>500°C) polyimide->heat radicals Radical Formation (Chain Scission) heat->radicals co_co2 CO, CO2 (from imide ring) radicals->co_co2 aromatic_fragments Aromatic Fragments radicals->aromatic_fragments char Stable Charred Structure aromatic_fragments->char

Caption: Simplified thermal degradation pathway for polyimides.

References

Technical Support Center: Synthesis of Sterically Demanding Triptycene Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of sterically demanding triptycene systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound scaffold?

A1: The most prevalent method for synthesizing the this compound core is the Diels-Alder reaction.[1][2][3] This cycloaddition typically involves the reaction of an anthracene derivative (the diene) with a dienophile, such as benzyne or 1,4-benzoquinone.[1][3] The choice of reactants is crucial and can be tailored to introduce specific functionalities into the final this compound molecule.

Q2: Why is the synthesis of sterically demanding triptycenes challenging?

A2: The synthesis of sterically crowded triptycenes presents several challenges primarily due to steric hindrance.[1][4] Bulky substituents on either the anthracene precursor or the dienophile can impede the approach of the reactants, leading to lower reaction rates and yields.[5] Furthermore, steric congestion in the final this compound product can cause molecular distortion.[1][4] Achieving regioselectivity in these reactions is also a significant hurdle, often resulting in mixtures of isomers that are difficult to separate.[1][4][6]

Q3: What are the key factors influencing the success of the Diels-Alder reaction for this compound synthesis?

A3: The success of the Diels-Alder reaction for this compound synthesis is influenced by several factors:

  • Electronic Properties of Reactants: The reaction rate is generally faster with electron-rich dienes and electron-poor dienophiles.[2] Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can enhance reactivity.[7]

  • Steric Hindrance: As mentioned, bulky groups on the reactants can significantly lower the reaction rate and yield.[2][5]

  • Diene Conformation: The diene must be in a "cisoid" conformation to react.[8] Anthracene is locked in this conformation, making it a suitable diene.[2]

  • Solvent and Temperature: High-boiling solvents like xylene or 1,2-dimethoxyethane are often used to facilitate the reaction at elevated temperatures, which can help overcome activation energy barriers.[8][9]

Q4: How can I functionalize the bridgehead positions (C9 and C10) of a this compound?

A4: Direct functionalization of the bridgehead C-H groups in a pre-formed this compound is difficult due to their relative inertness.[1][4] Therefore, 9,10-functionalized triptycenes are typically synthesized from already functionalized anthracene precursors.[1][4] For instance, starting with a 9-substituted anthracene allows for the introduction of a substituent at one of the bridgehead positions.[10][11]

Troubleshooting Guides

Problem 1: Low or No Yield in the Diels-Alder Reaction

Possible Causes & Solutions

CauseRecommended Solution
Low Reactivity of Anthracene Anthracene's aromaticity can reduce its reactivity as a diene.[8] Consider using an anthracene derivative with electron-donating groups to increase its reactivity.
Steric Hindrance If using bulky reactants, increase the reaction temperature and/or time.[5] The use of microwave irradiation can sometimes improve yields in sterically hindered reactions.[12] If possible, consider a synthetic route where bulky groups are introduced after the this compound scaffold is formed, though this can be challenging.[1]
Poor Dienophile Reactivity Ensure your dienophile is sufficiently activated with electron-withdrawing groups.[2] For benzyne generation, ensure the precursor (e.g., anthranilic acid) and reagent (e.g., isoamyl nitrite) are of high quality and the reaction is performed under anhydrous conditions.[9]
Inappropriate Solvent/Temperature The reaction may require high temperatures to proceed. Use a high-boiling point solvent such as xylene, 1,2-dimethoxyethane, or triglyme.[8][9] Ensure the reaction is heated to a gentle reflux.[9]
Side Reactions The generation of benzyne can lead to side products.[9] A slow, dropwise addition of the benzyne precursor solution to the refluxing anthracene solution can help minimize side reactions by keeping the concentration of the reactive intermediate low.[9]

Troubleshooting Workflow for Low Yield

start Low/No Yield in Diels-Alder Reaction check_reactivity Assess Reactant Reactivity start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Method start->check_purification anthracene_reactivity Is the anthracene derivative electron-rich? check_reactivity->anthracene_reactivity steric_hindrance Are bulky substituents present? check_conditions->steric_hindrance optimize_purification Optimize chromatography or recrystallization conditions. check_purification->optimize_purification dienophile_reactivity Is the dienophile sufficiently activated? anthracene_reactivity->dienophile_reactivity Yes add_edg Incorporate Electron-Donating Groups (EDGs) on anthracene anthracene_reactivity->add_edg No dienophile_reactivity->steric_hindrance Yes add_ewg Incorporate Electron-Withdrawing Groups (EWGs) on dienophile dienophile_reactivity->add_ewg No temp_solvent Is the temperature/solvent optimal? steric_hindrance->temp_solvent No increase_temp_time Increase temperature and/or reaction time. Consider microwave synthesis. steric_hindrance->increase_temp_time Yes side_products Are significant side products observed? temp_solvent->side_products Yes change_solvent Use a higher boiling point solvent (e.g., xylene, triglyme). temp_solvent->change_solvent No slow_addition Employ slow addition of benzyne precursor. side_products->slow_addition Yes end Improved Yield side_products->end No add_edg->end add_ewg->end increase_temp_time->end change_solvent->end slow_addition->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in Diels-Alder synthesis of triptycenes.

Problem 2: Difficulty in Achieving Regioselectivity

Possible Causes & Solutions

CauseRecommended Solution
Electronic and Steric Ambiguity The formation of syn and anti isomers is common when using substituted benzynes and anthracenes. The regioselectivity can be influenced by both electronic effects and steric hindrance.[4][6]
Substituent Effects The electronic nature of substituents can direct the cycloaddition. For example, with 1,8-dichloroanthracenes, an electropositive SiMe₃ group at the C10 position favors the formation of the syn this compound, while a CMe₃ group leads exclusively to the anti isomer.[4]
Alternative Synthetic Routes If direct cycloaddition does not provide the desired regioselectivity, consider a multi-step approach where functional groups are introduced or modified after the this compound scaffold is formed. However, be aware that electrophilic aromatic substitution on the this compound core is disfavored at the ortho (α) positions.[1][4]

Synthetic Strategy Selection

start Desired this compound Substitution Pattern bridgehead_sub Bridgehead (9,10) Substitution? start->bridgehead_sub aromatic_ring_sub Aromatic Ring Substitution? bridgehead_sub->aromatic_ring_sub No prefunctionalized_anthracene Use pre-functionalized anthracene (e.g., 9-bromoanthracene). bridgehead_sub->prefunctionalized_anthracene Yes ortho_sub Ortho (α) Substitution Required? aromatic_ring_sub->ortho_sub Yes cycloaddition_strategy Use substituted anthracene and/or substituted benzyne in Diels-Alder. aromatic_ring_sub->cycloaddition_strategy No (β/γ substitution) ortho_sub->cycloaddition_strategy No direct_cycloaddition_challenging Direct cycloaddition is challenging for ortho-substitution. Consider multi-step synthesis. ortho_sub->direct_cycloaddition_challenging Yes prefunctionalized_anthracene->aromatic_ring_sub post_synthesis_functionalization Post-synthesis functionalization (e.g., nitration). Note: β-position is favored.

Caption: Logic for selecting a synthetic strategy based on the desired this compound substitution pattern.

Quantitative Data Summary

Table 1: Selected Reported Yields for this compound Synthesis

Anthracene DerivativeDienophile/Benzyne PrecursorProductYield (%)Reference
AnthraceneMaleic anhydride9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride~90% (crude)[8]
9-NitroanthraceneBenzyne from anthranilic acid1,2,3,4-Tetrabromo-9-nitrothis compound7%[1][4]
Anthracen-9-ylmethanolBenzyne from anthranilic acid(Triptycen-9-yl)methanol92%[10][13]
9-Bromothis compoundn-BuLi, then dimethyldisulfide9-Methylsulfanylthis compound84%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Benzyne Cycloaddition

This protocol is adapted from the reaction of anthracene with benzyne generated from anthranilic acid.[9]

Materials:

  • Anthracene (400 mg)

  • Anthranilic acid (520 mg)

  • Isoamyl nitrite (0.4 mL + 0.4 mL)

  • 1,2-Dimethoxyethane (glyme) (4 mL + 2 mL)

  • Ethanol (5 mL + 2 mL)

  • 3 M Sodium hydroxide solution (10 mL + 6 mL)

  • Maleic anhydride (200 mg, for purification)

  • Triglyme (4 mL, for purification)

  • Boiling chip

  • Large reaction tube, reflux condenser, septum, sand bath

Procedure:

  • To a large reaction tube, add anthracene (400 mg), isoamyl nitrite (0.4 mL), 1,2-dimethoxyethane (4 mL), and a boiling chip.

  • Heat the mixture to a gentle reflux using a sand bath.

  • In a separate container, dissolve anthranilic acid (520 mg) in 1,2-dimethoxyethane (2 mL).

  • Add the anthranilic acid solution dropwise to the refluxing anthracene mixture over a 20-minute period through a septum.

  • After the addition is complete, add another portion of isoamyl nitrite (0.4 mL) to the reaction mixture.

  • Continue to reflux for an additional 10 minutes.

  • Allow the reaction to cool to room temperature.

  • Add ethanol (5 mL), followed by 3 M sodium hydroxide solution (10 mL).

  • Filter the resulting solid and wash with cold ethanol, followed by cold water, to remove brown impurities.

  • Purification (to remove unreacted anthracene):

    • Place the crude solid into a 25 mL round-bottomed flask.

    • Add maleic anhydride (200 mg) and triglyme (4 mL).

    • Fit with a reflux condenser and reflux the mixture for five minutes.

    • Let the solution cool, then add ethanol (2 mL) followed by 6 mL of 3 M sodium hydroxide solution.

    • Filter the purified this compound, wash with water, and air dry.

General Experimental Workflow

A Reactant Preparation (Anthracene & Benzyne Precursor) B Diels-Alder Cycloaddition (Reflux in high-boiling solvent) A->B C Work-up (Cooling, precipitation, initial filtration) B->C D Crude Product Purification (e.g., reaction with maleic anhydride, recrystallization, or chromatography) C->D E Characterization (NMR, MS, Elemental Analysis) D->E F Pure this compound Product E->F

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Triptycene-Based Polymers: A New Frontier in High-Performance Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

The unique, rigid, and three-dimensional architecture of triptycene is paving the way for a new class of high-performance polymer membranes for energy-efficient gas separation. Researchers are leveraging the intrinsic microporosity and hindered chain packing conferred by the paddlewheel-shaped this compound units to overcome the traditional trade-off between permeability and selectivity, a long-standing challenge in membrane science.

This compound-based polymers, particularly polyimides (PIs) and polymers of intrinsic microporosity (PIMs), are demonstrating exceptional capabilities in separating critical industrial gas pairs such as CO₂/CH₄, O₂/N₂, and H₂/N₂. The inherent free volume created by the bulky this compound structure allows for rapid gas transport (high permeability), while the well-defined pore structure enables precise molecular sieving (high selectivity).[1][2][3] These properties make them promising candidates for applications ranging from natural gas sweetening and carbon capture to hydrogen purification.

Comparative Gas Separation Performance

The incorporation of this compound moieties into polymer backbones has consistently resulted in materials with superior gas transport properties compared to conventional polymers. The following tables summarize the performance of several notable this compound-based polymers, highlighting their gas permeability and ideal selectivity for various gas pairs.

This compound-Based Polymers of Intrinsic Microporosity (PIMs)
PolymerGas PairPermeability (Barrer)¹Ideal Selectivity (α)Reference
PIM-Trip-TB O₂/N₂11404.1[1]
H₂/N₂300010.7[1]
CO₂/N₂600021.4[1]
CO₂/CH₄600012.0[1]
PIM-BTrip-TB O₂/N₂32903.6[4]
H₂/N₂998011.0[4]
CO₂/CH₄--[4]

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

This compound-Based Polyimides (PIs)
PolymerGas PairPermeability (Barrer)¹Ideal Selectivity (α)Reference
KAUST-PI-1 O₂/N₂6305.9[5]
H₂/CH₄3980~38[5]
TPDA-TMDAT O₂/N₂5754.8[6]
H₂/N₂285824[6]
PMDA-DAT CO₂/CH₄~150~35[7]

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

The this compound Advantage: Structure-Property Relationship

The enhanced separation performance of this compound-based polymers stems directly from their unique molecular architecture. The rigid, H-shaped this compound units introduce significant internal molecular free volume (IMFV) and disrupt efficient polymer chain packing. This creates a network of interconnected micropores that facilitates the transport of small gas molecules.

G Structure-Property Relationship in this compound-Based Polymers This compound This compound Monomer Structure Rigid 3D Paddlewheel Structure This compound->Structure possesses Packing Inefficient Chain Packing Structure->Packing leads to FreeVolume High Internal Free Volume (IMFV) Packing->FreeVolume creates Permeability High Gas Permeability FreeVolume->Permeability enables Selectivity Enhanced Size Sieving (High Selectivity) FreeVolume->Selectivity contributes to Performance Superior Gas Separation Performance Permeability->Performance Selectivity->Performance G Experimental Workflow for Performance Evaluation cluster_synthesis Polymer Synthesis cluster_membrane Membrane Fabrication cluster_testing Gas Permeation Testing Monomers This compound Diamine + Dianhydride Polymerization Polycondensation Monomers->Polymerization Polymer This compound-Based Polymer Polymerization->Polymer Dissolution Dissolve Polymer in Solvent Polymer->Dissolution Casting Solution Casting on Substrate Dissolution->Casting Drying Solvent Evaporation & Vacuum Drying Casting->Drying Membrane Dense Polymer Membrane Drying->Membrane Mounting Mount Membrane in Permeation Cell Membrane->Mounting Testing Time-Lag or Constant Pressure Method Mounting->Testing Data Measure Permeate Pressure vs. Time Testing->Data Analysis Calculate Permeability (P) & Selectivity (α) Data->Analysis

References

Triptycene Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the triptycene scaffold has emerged as a promising platform for the development of novel anticancer agents. This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines through distinct mechanisms of action, setting them apart from conventional chemotherapeutics. This guide provides a comparative analysis of two major classes of anticancer this compound derivatives: this compound quinones and this compound-peptide hybrids, supported by experimental data.

Comparative Anticancer Activity

This compound derivatives have shown significant in vitro efficacy against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from each class, offering a quantitative comparison of their cytotoxic potential.

This compound Quinone Derivatives

This compound quinone analogs, often designated with "TT" prefixes, have demonstrated potent activity against leukemia cell lines, with some compounds exhibiting efficacy in the nanomolar range. Their performance has been compared to established anticancer drugs like Daunorubicin.

CompoundCell LineIC50 (nM) at Day 4Reference CompoundIC50 (nM) at Day 4
TT2 L1210 (Murine Leukemia)150 (Proliferation) / 100 (Viability)[1]DaunorubicinSimilar efficacy to TT2[1]
HL-60 (Human Promyelocytic Leukemia)275-506[2][3]
TT13 L121048-135[2][3]
HL-60275-506[2][3]
TT16 L121048-135[2][3]
HL-60275-506[2][3]
TT19 L121048-135[2][3]
HL-60275-506[2][3]
TT24 L121048-135[2][3]
HL-60275-506[2][3]
TT26 L121048-135[2][3]
HL-60275-506[2][3]
This compound-Peptide Hybrids

This compound-peptide hybrids (TPHs) represent a newer class of this compound-based anticancer agents. These compounds conjugate a this compound core with cationic peptides, leading to a distinct mechanism of cell death known as paraptosis.

CompoundCell LineIC50 (µM)
syn-6 Jurkat (Human T-cell Leukemia)Not explicitly stated, but effective at inducing cell death[2][4]
anti-6 Jurkat (Human T-cell Leukemia)Not explicitly stated, but effective at inducing cell death[2][4]

Mechanisms of Action

This compound derivatives induce cancer cell death through diverse and novel signaling pathways, offering potential advantages over conventional drugs that often face resistance.

This compound Quinones: Induction of Apoptosis via Mitochondrial Permeability Transition

This compound quinones exert their anticancer effects through a multi-faceted mechanism. They are known to inhibit nucleoside transport and act as dual inhibitors of topoisomerase I and II, leading to DNA damage.[1] Furthermore, these compounds directly interact with mitochondria, triggering the mitochondrial permeability transition (MPT), a key event in the intrinsic pathway of apoptosis. This leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

Triptycene_Quinone_Pathway TQ This compound Quinones (e.g., TT2, TT24) NT Inhibition of Nucleoside Transport TQ->NT Topo Dual Inhibition of Topoisomerase I & II TQ->Topo Mito Mitochondria TQ->Mito DNA_Damage DNA Damage Topo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis MPT Mitochondrial Permeability Transition (MPT) Mito->MPT CytoC Cytochrome c Release MPT->CytoC Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis

This compound quinone-induced apoptosis pathway.
This compound-Peptide Hybrids: Induction of Paraptosis

This compound-peptide hybrids induce a non-apoptotic form of programmed cell death called paraptosis. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. Mechanistic studies indicate that these hybrids cause a transfer of calcium ions (Ca2+) from the ER to the mitochondria, leading to a loss of mitochondrial membrane potential and ultimately, cell death.[2]

Triptycene_Peptide_Hybrid_Pathway TPH This compound-Peptide Hybrids (e.g., syn-6, anti-6) ER Endoplasmic Reticulum (ER) TPH->ER Mito Mitochondria TPH->Mito Ca_Transfer Ca2+ Transfer (ER to Mitochondria) ER->Ca_Transfer Mito->Ca_Transfer MMP_Loss Loss of Mitochondrial Membrane Potential Ca_Transfer->MMP_Loss Vacuolization Cytoplasmic Vacuolization MMP_Loss->Vacuolization Paraptosis Paraptosis Vacuolization->Paraptosis

Paraptosis induction by this compound-peptide hybrids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives as anticancer agents.

Cytotoxicity Assay (MTS Assay)

This assay is used to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., L1210, HL-60) are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 96 hours).

  • MTS Reagent Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (e.g., phenazine methosulfate, PMS) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert MTS into a soluble formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caspase Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

  • Cell Lysis: After treatment with this compound derivatives, cells are harvested and lysed to release their intracellular contents, including caspases.

  • Protein Quantification: The total protein concentration in the cell lysates is determined to ensure equal loading for the assay.

  • Caspase Reaction: The cell lysate is incubated with a specific caspase substrate that is conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).

  • Incubation: The reaction is incubated at 37°C for 1-2 hours. During this time, active caspases in the lysate cleave the substrate, releasing the chromophore or fluorophore.

  • Detection: The amount of released chromophore is measured by absorbance at 405 nm, or the released fluorophore is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The caspase activity is calculated based on the absorbance or fluorescence readings and normalized to the protein concentration. The fold-increase in caspase activity in treated cells is determined relative to untreated controls.

Experimental Workflow

The validation of this compound derivatives as anticancer agents follows a standardized workflow from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTS Assay) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID MoA Mechanism of Action Studies Lead_ID->MoA In_Vivo In Vivo Animal Studies Lead_ID->In_Vivo Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) MoA->Apoptosis_Assay Paraptosis_Assay Paraptosis Characterization (e.g., Microscopy) MoA->Paraptosis_Assay Apoptosis_Assay->In_Vivo Paraptosis_Assay->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

General workflow for validating anticancer agents.

References

Triptycene vs. Iptycene in Polymer Science: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional differences between triptycene- and iptycene-based polymers, providing researchers with critical data for material design and development.

In the pursuit of high-performance polymers, the incorporation of rigid, three-dimensional molecular architectures has emerged as a promising strategy to imbue materials with exceptional properties. Among these, this compound and its higher-order analogues, collectively known as iptycenes, have garnered significant attention. Their unique, propeller-like structures introduce significant internal free volume, disrupt chain packing, and enhance thermal stability, making them ideal candidates for applications ranging from gas separation membranes to advanced composites. This guide provides a comparative analysis of this compound- and iptycene-containing polymers, supported by experimental data, to aid researchers in selecting and designing materials for specific applications.

At a Glance: this compound vs. Pentiptycene in Polymers

FeatureThis compound-Based PolymersPentiptycene-Based PolymersKey Takeaway
Structure Simplest iptycene with three benzene "blades".H-shaped scaffold with five fused arene rings.Pentiptycene is bulkier and creates more significant disruption to polymer chain packing.
Internal Free Volume Introduces significant free volume, enhancing porosity.Possesses a larger intrinsic free volume element (133 ų) compared to this compound (31 ų).[1]Pentiptycene's greater free volume can lead to higher gas permeability.
Gas Permeability Generally enhances gas permeability in polymers.Often results in even higher gas permeability compared to analogous this compound polymers.The choice between this compound and pentiptycene allows for tuning of gas transport properties.
Gas Selectivity Improves gas selectivity due to the creation of size-sieving channels.Can further enhance selectivity by creating more defined and tortuous pathways for gas molecules.Both improve the permeability/selectivity trade-off, with pentiptycene offering potential for further refinement.
Thermal Stability Significantly increases the thermal stability of polymers, often with decomposition temperatures above 500°C.[2]Also imparts exceptional thermal stability.Both this compound and pentiptycene are excellent choices for high-temperature polymer applications.
Mechanical Properties Can improve modulus and ductility by interlocking polymer chains under strain.[3]The larger structure can lead to more pronounced reinforcement effects.Iptycenes can enhance mechanical performance, with the effect being dependent on the specific iptycene and polymer system.
Solubility The rigid, 3D structure disrupts chain packing, often leading to improved solubility in organic solvents.The bulkier structure can further enhance solubility.Improved processability is a key advantage of incorporating iptycenes into rigid polymer backbones.

Quantitative Data Summary

The following tables summarize key performance metrics for various this compound- and pentiptycene-containing polymers, primarily focusing on polyimides and polymers of intrinsic microporosity (PIMs) due to the wealth of available data for these systems.

Table 1: Thermal Properties of this compound- and Pentiptycene-Based Polymers

PolymerIptycene UnitGlass Transition Temp. (T_g) (°C)Decomposition Temp. (T_d) (°C)
6FDA-BAPT Polyimide[4]1,4-Triptycene>400~530
This compound-based Polyimide[2]2,6-Diaminothis compound derivative280 - 300>500
Pentiptycene-based PIM-1 Copolymer (PPIM-ip-C)[5]Pentiptycene derivative>440>440
Pentiptycene-based Poly(o-hydroxyimide)[6]Pentiptycene derivativeNot observed>500

Table 2: Gas Separation Performance of this compound- and Pentiptycene-Based Polymer Membranes

PolymerIptycene UnitGas PairPermeability (Barrer)Selectivity (α)
6FDA-BAPT Polyimide[4]1,4-TriptyceneN₂/CH₄-1.78
This compound-based PIM (PIM-Trip-TB)[7][8]This compoundO₂/N₂1050 (O₂)4.2
This compound-based PIM (PIM-Trip-TB)[7][8]CO₂/CH₄4800 (CO₂)19
Pentiptycene-PIM-1 Copolymer (PPIM-ip-C, fresh film)[5][9]PentiptyceneO₂/N₂~400 (O₂)~4.5
Pentiptycene-PIM-1 Copolymer (PPIM-ip-C, fresh film)[5][9]H₂/CH₄~1200 (H₂)~12
Pentiptycene-based Polyurethane[5]PentiptyceneCO₂/N₂up to 1400 (CO₂)~22

*Barrer = 10⁻¹⁰ cm³(STP) cm / (cm² s cmHg)

Table 3: Physical Properties of this compound- and Pentiptycene-Based Polymers

PolymerIptycene UnitFractional Free Volume (FFV)BET Surface Area (m²/g)
This compound-based Polyimide[2]This compound derivative0.16 - 0.226-
PIM-1 (no iptycene)[9]-0.214584
Pentiptycene-PIM-1 Copolymer (PPIM-ip-C)[9]Pentiptycene derivative>0.214564 - 604
Pentiptycene-PIM-1 Copolymer (PPIM-np-S)[5]Pentiptycene derivative-281
This compound-based Network PIMs[10]This compound derivative-618 - 1760

Experimental Protocols

Synthesis of a this compound-Based Polyimide (e.g., 6FDA-DATRI)

This protocol is a generalized procedure based on the polycondensation reaction between a dianhydride and a this compound-containing diamine.[1]

  • Monomer Preparation: 2,6-Diaminothis compound (DATRI) is synthesized according to previously reported methods. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is purified by sublimation.

  • Polymerization:

    • In a nitrogen-purged flask, an equimolar amount of DATRI is dissolved in a dry, aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or m-cresol.

    • An equimolar amount of 6FDA is added to the solution in one portion.

    • The reaction mixture is stirred at room temperature for 24 hours to form the poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a vacuum oven under a controlled temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 3 hours.

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution and stirred at room temperature for several hours. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

  • Characterization: The resulting polyimide is characterized by ¹H NMR and FTIR to confirm its chemical structure, GPC to determine its molecular weight, TGA for thermal stability, and DSC for its glass transition temperature.

Measurement of Fractional Free Volume (FFV)

The FFV of a polymer is often estimated using the Bondi group contribution method.[11]

  • Density Measurement: The bulk density (ρ) of the polymer is measured accurately using a density balance or a gas pycnometer. The specific volume (V_sp) is the reciprocal of the density (V_sp = 1/ρ).

  • Calculation of Occupied Volume: The van der Waals volume (V_w) of the polymer repeating unit is calculated based on the group contributions of its constituent atoms. The occupied volume (V_occ) is then estimated as 1.3 times the van der Waals volume (V_occ = 1.3 * V_w).

  • FFV Calculation: The fractional free volume is calculated using the following equation: FFV = (V_sp - V_occ) / V_sp

Visualizations

G cluster_synthesis Polymer Synthesis Monomer Iptycene Monomer (e.g., Diamine) Polymerization Polymerization (e.g., Polycondensation) Monomer->Polymerization Comonomer Co-monomer (e.g., Dianhydride) Comonomer->Polymerization Polymer Iptycene-Containing Polymer Polymerization->Polymer Structure Structural Analysis (NMR, FTIR) Polymer->Structure Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal MolecularWeight Molecular Weight (GPC) Polymer->MolecularWeight Porosity Porosity Measurement (BET, FFV) Polymer->Porosity Mechanical Mechanical Testing Polymer->Mechanical GasPermeation Gas Permeation Analysis Polymer->GasPermeation GoodSolubility Enhanced Solubility Polymer->GoodSolubility HighT_d High Thermal Stability Thermal->HighT_d HighT_g High Glass Transition Temp. Thermal->HighT_g HighFFV High Fractional Free Volume Porosity->HighFFV ImprovedMechanical Improved Mechanical Properties Mechanical->ImprovedMechanical HighPermeability High Gas Permeability GasPermeation->HighPermeability HighSelectivity High Gas Selectivity GasPermeation->HighSelectivity

Figure 1. Experimental workflow for the synthesis, characterization, and property evaluation of iptycene-containing polymers.

G This compound This compound (3 Arene Blades) FreeVolume Increased Internal Free Volume This compound->FreeVolume DisruptedPacking Disrupted Chain Packing This compound->DisruptedPacking Rigidity Increased Backbone Rigidity This compound->Rigidity Pentiptycene Pentiptycene (5 Arene Blades) Pentiptycene->FreeVolume Pentiptycene->DisruptedPacking Pentiptycene->Rigidity HigherIptycenes Higher Iptycenes (>5 Arene Blades) HigherIptycenes->FreeVolume HigherIptycenes->DisruptedPacking HigherIptycenes->Rigidity GasPermeability Enhanced Gas Permeability FreeVolume->GasPermeability GasSelectivity Enhanced Gas Selectivity FreeVolume->GasSelectivity Solubility Enhanced Solubility DisruptedPacking->Solubility ThermalStability Improved Thermal Stability Rigidity->ThermalStability MechanicalStrength Improved Mechanical Properties Rigidity->MechanicalStrength

Figure 2. Logical relationship between iptycene structure and resulting polymer properties.

References

Triptycene-Based Ligands in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of catalyst development, the ligand framework plays a pivotal role in determining the efficacy of a catalytic system. Triptycene-based ligands have emerged as a compelling class of molecules, distinguished by their rigid three-dimensional structure and unique steric profile. This guide provides a comprehensive assessment of the performance of this compound-based ligands in various catalytic transformations, offering a comparison with established ligand systems and presenting key experimental data and protocols for researchers, scientists, and drug development professionals.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound-based monophosphine ligands have demonstrated exceptional activity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental to the formation of carbon-carbon bonds in organic synthesis. The rigid this compound scaffold is thought to contribute to the high catalytic activity by providing a well-defined and sterically demanding coordination environment around the metal center.

A key example is the performance of 1-methoxy-8-(diphenylphosphino)this compound in the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. This ligand, in conjunction with a palladium precursor, has been shown to be highly efficient, even at very low catalyst loadings. For instance, the reaction of 4-bromotoluene with phenylboronic acid proceeds to a 99% yield with a catalyst loading of just 1.0 mol % Pd(OAc)₂ and 2.0 mol % of the this compound-based ligand. Remarkably, even at a loading of 0.001 mol % (10 ppm) of Pd(OAc)₂, a quantitative yield can be achieved, resulting in a turnover number (TON) as high as 99,000.

The performance of the this compound-based ligand system has been compared with other phosphine ligands under similar conditions. In the absence of a ligand, the reaction yield is significantly lower. The use of a simple phosphine ligand like triphenylphosphine (PPh₃) shows some improvement, but the yield is substantially lower than that achieved with the this compound-based ligand. Even a bulkier ligand such as (2-biphenylyl)diphenylphosphine, while more effective than PPh₃, does not match the performance of the this compound-based system, highlighting the unique advantage of the this compound framework.

Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid: A Comparative Overview
LigandCatalyst Loading (mol %)Yield (%)Turnover Number (TON)
1-Methoxy-8-(diphenylphosphino)this compound 0.0019999,000
(2-Biphenylyl)diphenylphosphine1.070Not Reported
Triphenylphosphine (PPh₃)1.035Not Reported
None0.00115Not Reported

Performance in Asymmetric Catalysis

The chiral environment created by this compound-based ligands has been explored in asymmetric catalysis. Optically active 1-methoxy-8-(diphenylphosphino)this compound has been successfully applied in the palladium-catalyzed asymmetric hydrosilylation of styrene. While the enantiomeric excess (ee) achieved was moderate (58% ee), this result was the first demonstration of the asymmetric catalytic activity of a this compound-based monophosphine ligand and underscores the potential for this class of ligands in stereoselective transformations. Further modifications to the this compound scaffold and the phosphine substituents may lead to new catalytic systems with enhanced enantioselectivity.

Palladium-Catalyzed Asymmetric Hydrosilylation of Styrene
LigandCatalyst SystemEnantiomeric Excess (ee) (%)
Optically Active 1-Methoxy-8-(diphenylphosphino)this compound Pd(OAc)₂58

Comparison with Other Ligand Classes

While direct, quantitative comparisons in the same study are limited, a qualitative assessment of this compound-based ligands against other established ligand classes like BINAP and Josiphos can be made based on their structural characteristics.

  • Rigidity and Steric Bulk: this compound-based ligands possess a highly rigid and sterically demanding framework due to the three-dimensional arrangement of the aromatic rings. This rigidity can be advantageous in catalysis by pre-organizing the coordination sphere and promoting reductive elimination. In contrast, ligands like BINAP, while also sterically bulky, have a degree of conformational flexibility in their biaryl backbone. Josiphos ligands, which are ferrocene-based, offer a different steric and electronic environment.

  • Chirality: this compound derivatives can be rendered chiral by introducing different substituents on the aromatic rings or at the bridgehead positions. This provides a platform for designing new chiral ligands for asymmetric catalysis. BINAP's chirality arises from the axial chirality of the binaphthyl scaffold, while Josiphos ligands possess both planar and central chirality.

Experimental Protocols

Synthesis of 1-Methoxy-8-(diphenylphosphino)this compound

The synthesis of the this compound-based monophosphine ligand involves a multi-step process starting from a this compound precursor. A key step is the monophosphinylation of a di-functionalized this compound derivative, followed by further functional group manipulation and reduction of the phosphine oxide to the desired phosphine ligand. The optical resolution of a precursor can be achieved using chiral high-performance liquid chromatography (HPLC) to obtain the enantiomerically pure ligand.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using the 1-methoxy-8-(diphenylphosphino)this compound ligand.

  • To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.25 mmol), potassium phosphate (K₃PO₄) (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.001 mol%), and the this compound-based ligand (0.002 mol%).

  • Add the solvent (e.g., 2-methoxyethanol, 6 mL).

  • Stir the reaction mixture at 100 °C for 24 hours under an air atmosphere.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by appropriate methods (e.g., column chromatography).

Visualizations

The following diagrams illustrate key concepts relevant to the application of ligands in catalysis.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive\nElimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_screening Primary Screening cluster_optimization Optimization Ligand_Library Ligand Library (this compound-based, etc.) High_Throughput_Screening High-Throughput Screening Ligand_Library->High_Throughput_Screening Metal_Precursors Metal Precursors (Pd, Rh, etc.) Metal_Precursors->High_Throughput_Screening Reaction_Conditions Standard Reaction Conditions Reaction_Conditions->High_Throughput_Screening Initial_Hits Identification of Initial 'Hits' High_Throughput_Screening->Initial_Hits Condition_Optimization Reaction Condition Optimization (Solvent, Temp, Base) Initial_Hits->Condition_Optimization Substrate_Scope Substrate Scope Evaluation Condition_Optimization->Substrate_Scope Mechanistic_Studies Mechanistic Studies Substrate_Scope->Mechanistic_Studies Optimized_Catalyst_System Optimized Catalytic System Mechanistic_Studies->Optimized_Catalyst_System

General workflow for catalyst screening and optimization.

A Comparative Guide to Experimental Validation of Theoretical Models in Triptycene Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of triptycene has made it a fascinating scaffold in supramolecular chemistry and materials science.[1][2] Theoretical models are crucial for predicting the behavior of this compound-based systems, but their accuracy must be rigorously validated through experimental data. This guide provides a comparative overview of studies that combine computational modeling with experimental characterization to elucidate the non-covalent interactions of this compound derivatives.

I. Host-Guest Interactions: this compound Derivatives and Molecular Recognition

This compound's unique shape and tunable electronic properties make it an excellent candidate for host-guest chemistry.[3][4] Theoretical calculations, particularly Density Functional Theory (DFT), are often employed to predict the conformations and binding energies of this compound-based hosts with various guest molecules. These predictions are then tested using a variety of experimental techniques.

Table 1: Comparison of Theoretical and Experimental Data for this compound Host-Guest Interactions

Host-Guest SystemTheoretical MethodPredicted Parameter (Value)Experimental MethodMeasured Parameter (Value)Reference
This compound-based Ditopic Ligand ConformationsDFTRelative energies of conformers (anti-s-cis, syn, anti-s-trans) are practically isoenergetic.NMR SpectroscopyPresence of the syn conformer in solution, stable at room temperature.[5]
This compound with Mononuclear Ag(I)-containing MacrocycleMolecular ModelingEach Ag(I) atom interacts with different aromatic rings of the this compound in syn and anti configurations.NMR TitrationTwo mononuclear Ag(I) ions from the guest interact with one this compound molecule.[3][6]
This compound-Ferrocene CocrystalsNot SpecifiedC(bridgehead)-H interaction with the aromatic ring of ferrocene.X-ray CrystallographyObservation of C-H···π interactions between this compound and ferrocene.[3][6]

Experimental Protocols

A brief overview of the key experimental methodologies used in the cited studies is provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the structure and conformation of molecules in solution. In the context of this compound interactions, NMR is used to identify which conformer is present and to study the dynamics of host-guest binding.

  • General Protocol:

    • A solution of the this compound derivative is prepared in a suitable deuterated solvent.

    • ¹H and ¹³C NMR spectra are recorded at a specific temperature (e.g., room temperature).

    • For host-guest studies, NMR titrations are performed by incrementally adding the guest to a solution of the host and monitoring the changes in chemical shifts of the host's protons.

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm.[7]

2. X-ray Crystallography

  • Purpose: To determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive evidence of intermolecular interactions, such as hydrogen bonds and π-π stacking.

  • General Protocol:

    • Single crystals of the this compound derivative or its complex are grown by slow evaporation of a solvent, vapor diffusion, or other suitable methods.

    • A suitable crystal is mounted on a diffractometer.

    • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

    • The diffraction data is processed to solve the crystal structure and refine the atomic positions.

3. UV-Vis and Circular Dichroism (CD) Spectroscopy

  • Purpose: To study the electronic properties and chirality of molecules. These techniques are particularly useful for monitoring changes upon binding to other molecules, such as nucleic acids.

  • General Protocol:

    • Solutions of the this compound derivative and the target molecule (e.g., DNA or RNA) are prepared in a suitable buffer.

    • UV-Vis and CD spectra are recorded for the individual components and for the mixture at various concentrations or temperatures.

    • Changes in absorbance or ellipticity are analyzed to determine binding affinity and induced conformational changes.

II. This compound Interactions with Biomolecules: A Focus on Nucleic Acids

The unique architecture of this compound has been exploited to design molecules that can recognize and stabilize specific nucleic acid structures, such as three-way junctions.[8][9]

Table 2: Stabilization of DNA and RNA Three-Way Junctions by this compound Derivatives

This compound DerivativeNucleic Acid TargetExperimental MethodMeasured Parameter (ΔTm in °C)Reference
This compound 1-3DNA 3WJUV melting analysisSignificant stabilization[8]
This compound 1-3RNA 3WJUV melting analysisSignificant stabilization[8]
Compound 4 (control)DNA 3WJUV melting analysis2.0[8]
Compound 4 (control)dsDNAUV melting analysis-1.3[8]

Note: ΔTm is the change in the melting temperature of the nucleic acid upon binding of the this compound derivative. A positive value indicates stabilization.

Visualizing Experimental and Computational Workflows

The following diagrams illustrate the general workflows for the experimental validation of theoretical models of this compound interactions.

experimental_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Theor_Model Theoretical Model (e.g., DFT) Prediction Prediction of Properties (Conformation, Energy) Theor_Model->Prediction Experiment Experiment (NMR Titration, X-ray, etc.) Prediction->Experiment Guides Experiment Synthesis Synthesis of This compound Derivative Characterization Characterization (NMR, MS) Synthesis->Characterization Characterization->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis Data_Analysis->Prediction Validates/Refines Model

Caption: General workflow for comparing theoretical predictions with experimental results.

host_guest_interaction_study cluster_synthesis Synthesis & Preparation cluster_analysis Analysis cluster_modeling Computational Modeling Host Synthesize this compound Host NMR_Spec NMR Spectroscopy Host->NMR_Spec XRay X-ray Crystallography Host->XRay UV_Vis UV-Vis/CD Spectroscopy Host->UV_Vis Guest Prepare Guest Molecule Guest->NMR_Spec Guest->XRay Guest->UV_Vis Binding_Energy Predict Binding Energy & Conformation NMR_Spec->Binding_Energy Compare Chemical Shifts XRay->Binding_Energy Compare Structures UV_Vis->Binding_Energy Compare Spectra DFT DFT Calculations DFT->Binding_Energy

Caption: Workflow for studying this compound host-guest interactions.

Conclusion

The synergy between theoretical modeling and experimental validation is paramount for advancing our understanding of this compound interactions.[10] While computational methods provide valuable insights into the energetic and structural aspects of these interactions, experimental techniques like NMR, X-ray crystallography, and various spectroscopies are indispensable for confirming and refining these theoretical models.[7][11] This integrated approach is crucial for the rational design of novel this compound-based materials and therapeutics.

References

A Comparative Guide to Triptycene-Based and Traditional Metal-Organic Frameworks for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. Traditional MOFs, built from a variety of organic linkers and metal nodes, have been extensively studied. However, a new class of MOFs incorporating rigid, three-dimensional triptycene-based linkers is gaining attention for its unique properties. This guide provides an objective comparison of the key performance characteristics of this compound-based MOFs against well-established traditional MOFs, supported by experimental data and detailed methodologies.

Structural Paradigm Shift: The this compound Advantage

Traditional MOFs are often constructed from planar organic linkers, which self-assemble with metal nodes to form porous networks. In contrast, this compound-based MOFs utilize a unique, propeller-shaped, rigid this compound molecule as the organic linker. This inherent three-dimensionality imposes a distinct structural architecture, influencing the resulting material's properties.

cluster_0 Traditional MOF Linkers cluster_1 This compound-Based MOF Linker Planar Linker e.g., Terephthalic acid (BDC) (Used in MOF-5, UiO-66) Traditional MOF Structure Often 2D layers or 3D frameworks with interpenetration Planar Linker->Traditional MOF Structure Self-assembly with metal nodes This compound Linker This compound Derivative (Rigid, 3D structure) This compound MOF Structure Highly porous 3D frameworks with intrinsic free volume This compound Linker->this compound MOF Structure Self-assembly with metal nodes

Caption: Structural comparison of linkers in traditional vs. This compound-based MOFs.

Quantitative Comparison of Physicochemical Properties

The distinct structural features of this compound-based MOFs translate into tangible differences in their physicochemical properties when compared to traditional MOFs. The following table summarizes key performance metrics for a selection of representative MOFs.

PropertyThis compound-Based MOF ExampleTraditional MOF Examples
Zn-X2Trp [1]UiO-66 [2][3][4][5][6]
BET Surface Area (m²/g) ~1100 - 1500~1000 - 1800[2][5]
Pore Volume (cm³/g) ~0.5 - 0.8~0.40 - 0.90[2]
Thermal Stability (°C) High, often >400High, up to 500[4]
Hydrolytic Stability Potentially high due to ligand rigidity[1]Excellent[4][7][8]

Note: The properties of MOFs can vary significantly based on the specific synthesis conditions and activation procedures. The values presented here are representative ranges found in the literature.

Key Performance Differences and Supporting Insights

Porosity and Surface Area: While some traditional MOFs like MOF-5 exhibit exceptionally high BET surface areas, this compound-based MOFs consistently demonstrate high surface areas and significant internal molecular free volume due to the contorted shape of the this compound linker.[1] This intrinsic porosity is a direct result of the linker's inability to pack efficiently, creating permanent void spaces. However, in some instances, the bulky nature of this compound ligands can lead to pore crowding, which may reduce the accessible surface area compared to what is theoretically possible.

Thermal Stability: this compound-based MOFs generally exhibit high thermal stability, often comparable to or exceeding that of many traditional MOFs. The rigidity of the this compound unit contributes to a robust framework that can withstand high temperatures before decomposition.[1] For instance, some this compound-based frameworks are stable at temperatures above 400°C. Traditional MOFs like UiO-66 and ZIF-8 are also known for their exceptional thermal stability, with decomposition temperatures reaching up to 500°C and 550°C, respectively.[4][9]

Chemical and Hydrolytic Stability: The hydrolytic stability of MOFs is a critical factor for their practical application, especially in biological systems or humid environments. The rigid and somewhat hydrophobic nature of the this compound linker can impart significant hydrolytic stability to the resulting MOF.[1] This is a notable advantage over many traditional MOFs, such as HKUST-1 and MOF-5, which are known to degrade in the presence of moisture.[10][7][11][12][13][14] UiO-66 and ZIF-8 are exceptions among traditional MOFs, demonstrating remarkable stability in water.[4][15][9][7][8][16]

Experimental Protocols for MOF Characterization

Accurate and reproducible characterization is paramount for comparing the properties of different MOFs. The following are detailed methodologies for key experiments.

Experimental Workflow for MOF Comparison

cluster_0 Synthesis & Activation cluster_1 Structural & Porosity Analysis cluster_2 Stability Assessment Synthesis MOF Synthesis (Solvothermal/Hydrothermal) Activation Solvent Exchange & Degassing Synthesis->Activation PXRD Powder X-Ray Diffraction (PXRD) - Phase purity & Crystallinity Activation->PXRD BET N2 Adsorption-Desorption (BET) - Surface Area & Pore Volume Activation->BET TGA Thermogravimetric Analysis (TGA) - Thermal Stability Activation->TGA Hydrolytic Hydrolytic Stability Test - Exposure to water/humidity Activation->Hydrolytic Hydrolytic->PXRD Post-exposure analysis Hydrolytic->BET Post-exposure analysis

Caption: Standard experimental workflow for the characterization and comparison of MOFs.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area and pore volume of the MOF.

Methodology:

  • Sample Preparation: A known mass of the activated MOF sample (typically 50-100 mg) is placed in a sample tube.

  • Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any adsorbed guest molecules from the pores. The degassing temperature should be below the material's decomposition temperature.

  • Analysis: The analysis is performed using a surface area and porosimetry analyzer. Nitrogen gas is typically used as the adsorbate at 77 K (liquid nitrogen temperature).

  • Isotherm Measurement: The instrument measures the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀). A full adsorption-desorption isotherm is recorded.

  • Data Analysis: The BET equation is applied to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the monolayer capacity and subsequently the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF.

Methodology:

  • Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Analysis: The TGA instrument heats the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

  • Data Collection: The instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve shows weight loss steps corresponding to the removal of residual solvent and the decomposition of the framework. The onset temperature of the major weight loss step is considered the decomposition temperature and is used as a measure of thermal stability.

Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystallinity and phase purity of the synthesized MOF.

Methodology:

  • Sample Preparation: A finely ground powder of the MOF sample is mounted on a sample holder.

  • Analysis: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

  • Data Collection: A diffraction pattern, which is a plot of diffraction intensity versus 2θ angle, is generated.

  • Data Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns reported in the literature to confirm the identity and phase purity of the material. The sharpness and intensity of the peaks indicate the degree of crystallinity.

Hydrolytic Stability Testing

Objective: To assess the stability of the MOF in the presence of water or humidity.

Methodology:

  • Exposure: A known amount of the activated MOF is exposed to a controlled humid environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity) or immersed in water for a defined period (e.g., 24 hours to several days) at a specific temperature.

  • Post-Exposure Characterization: After exposure, the sample is collected, dried, and re-characterized using PXRD and BET analysis.

  • Data Analysis: The PXRD pattern of the water-treated sample is compared to that of the pristine sample to check for any loss of crystallinity or structural changes. The BET surface area of the treated sample is measured and compared to the initial value to quantify any loss in porosity. A significant decrease in crystallinity and/or surface area indicates poor hydrolytic stability.

Conclusion and Future Outlook

This compound-based MOFs represent a promising frontier in the design of advanced porous materials. Their inherent rigidity and three-dimensional structure offer a unique set of properties, including high porosity and potentially enhanced thermal and chemical stability compared to some traditional MOFs. While traditional MOFs like UiO-66 and ZIF-8 remain benchmarks for stability and performance, the tunability of this compound-based linkers opens up new avenues for creating bespoke materials for specific applications, particularly in drug delivery where stability and biocompatibility are paramount. Further research focusing on the synthesis of novel this compound-based MOFs and a systematic evaluation of their performance in various applications will undoubtedly solidify their position as a valuable class of porous materials.

References

comparative study of different synthetic routes to functionalized triptycenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triptycene, a unique three-dimensional aromatic hydrocarbon, has garnered significant attention in various fields, including materials science, supramolecular chemistry, and drug development, owing to its rigid and well-defined structure. The ability to introduce functional groups onto the this compound scaffold is crucial for tailoring its properties for specific applications. This guide provides a comparative overview of the primary synthetic routes to functionalized triptycenes, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of functionalized triptycenes can be broadly categorized into three main approaches:

  • Diels-Alder Cycloaddition: This is the most common method for constructing the this compound core itself. It typically involves the [4+2] cycloaddition of an anthracene derivative with a dienophile, most notably benzyne or a substituted benzyne. The functional groups can be incorporated into either the anthracene or the benzyne precursor.

  • Post-Functionalization of the this compound Core: This approach involves the direct functionalization of a pre-existing this compound scaffold. Electrophilic aromatic substitution, particularly nitration, is a common method for introducing functional groups onto the aromatic rings of the this compound.

  • Bridgehead Functionalization: This strategy focuses on introducing substituents at the two sp³-hybridized bridgehead carbon atoms (C9 and C10) of the this compound framework. This is often achieved by starting with a functionalized anthracene precursor.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired substitution pattern, the nature of the functional groups, and the required scale of the synthesis. The following tables provide a quantitative comparison of different methods for introducing specific functionalities.

Table 1: Synthesis of the this compound Core via Diels-Alder Reaction
Dienophile PrecursorAnthraceneProductYield (%)Reference
Anthranilic acid / isoamyl nitriteAnthraceneThis compound59[1]
2-Fluorophenylmagnesium bromideAnthraceneThis compoundNot specified[1]
o-Diazonium benzoateAnthraceneThis compoundNot specified[1]
Table 2: Post-Functionalization of this compound via Nitration
ProductNitrating AgentReaction ConditionsYield (%)Reference
2-Nitrothis compoundHNO₃/AcOH in Ac₂O27–29 °C58-64[1]
2,6-Dinitrothis compoundNot specifiedOptimized protocol39[1][2]
2,6-/2,7-Dinitrothis compound MixtureNot specifiedOptimized protocol56[1][2]
2,6,14-Trinitrothis compoundNot specifiedOptimized protocol64[1][2]
2,7,14-Trinitrothis compoundNot specifiedOptimized protocol21[1][2]
2,3,6,7,14,15-Hexanitrothis compoundNot specifiedExhaustive nitration42[1][2]
Table 3: Bridgehead Functionalization
PrecursorReagentsProductYield (%)Reference
9-NitroanthraceneBenzyne9-Nitrothis compoundNot specified[2]
9-NitroanthraceneSubstituted BenzynesSubstituted 9-NitrotriptycenesLow (e.g., 7% for 1,2,3,4-tetrabromo-9-nitrothis compound)[1][2]
Anthracen-9-ylmethanol1. Benzyne generation 2. Nitration9-(Nitromethyl)this compound derivativesNot specified[3]

Experimental Protocols

General Synthesis of this compound via Diels-Alder Reaction

This protocol is adapted from the procedure using anthranilic acid as a benzyne precursor[1].

Materials:

  • Anthracene

  • Anthranilic acid

  • Isoamyl nitrite

  • 1,2-Dimethoxyethane (glyme)

Procedure:

  • A solution of anthracene in glyme is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The solution is heated to reflux.

  • A solution of anthranilic acid and isoamyl nitrite in glyme is added dropwise to the refluxing anthracene solution.

  • The reaction mixture is refluxed for an additional period after the addition is complete.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

General Procedure for Nitration of this compound

This protocol is a general representation of the nitration of the this compound core[1].

Materials:

  • This compound

  • Nitric acid (HNO₃)

  • Acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

Procedure:

  • This compound is dissolved in a mixture of acetic acid and acetic anhydride.

  • The solution is cooled in an ice bath.

  • A solution of nitric acid in acetic acid is added dropwise to the this compound solution while maintaining the low temperature.

  • The reaction mixture is stirred at a controlled temperature (e.g., 27–29 °C) for a specified time.

  • The reaction is quenched by pouring the mixture into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to isolate the desired nitro-substituted this compound isomers.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows for obtaining functionalized triptycenes.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anthracene Anthracene Derivative Diels_Alder Diels-Alder Cycloaddition Anthracene->Diels_Alder Benzyne_Precursor Benzyne Precursor Benzyne_Precursor->Diels_Alder in situ generation This compound Functionalized This compound Diels_Alder->this compound

Caption: Diels-Alder synthesis of functionalized triptycenes.

Post_Functionalization cluster_start Starting Material cluster_reaction Reaction cluster_product Product Triptycene_Core This compound Nitration Electrophilic Aromatic Substitution (e.g., Nitration) Triptycene_Core->Nitration Functionalized_this compound Aromatically Functionalized This compound Nitration->Functionalized_this compound

Caption: Post-functionalization of the this compound core.

Bridgehead_Functionalization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Func_Anthracene 9-Functionalized Anthracene DA_Reaction Diels-Alder Cycloaddition Func_Anthracene->DA_Reaction Benzyne Benzyne Benzyne->DA_Reaction Bridgehead_this compound 9-Functionalized This compound DA_Reaction->Bridgehead_this compound

Caption: Bridgehead functionalization of this compound.

Conclusion

The synthesis of functionalized triptycenes offers a versatile platform for the development of novel molecules with tailored properties. The Diels-Alder reaction remains the cornerstone for constructing the this compound framework, allowing for the incorporation of functionality through the appropriate choice of anthracene and benzyne precursors. Post-functionalization via electrophilic aromatic substitution provides a direct route to modify the aromatic rings, with nitration being a well-established method. For specific applications requiring substitution at the bridgehead positions, the use of pre-functionalized anthracenes in the Diels-Alder reaction is the preferred strategy. The selection of the most suitable synthetic route will ultimately be guided by the desired substitution pattern, yield, and scalability requirements of the target molecule.

References

A Comparative Guide to the Performance of Triptycene-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

The unique three-dimensional, rigid, and propeller-shaped structure of triptycene has positioned it as a compelling scaffold for the design of advanced chemical sensors. This guide provides a comprehensive evaluation of the performance of this compound-based sensors for the detection of various analytes, including nitroaromatic compounds, anions, and heavy metal ions. The performance of these sensors is objectively compared with prominent alternative technologies, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable sensing platform for their applications.

Detection of Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are notorious for their use in explosives and their environmental toxicity. The electron-deficient nature of NACs makes them excellent quenchers for electron-rich fluorescent materials, a principle widely exploited in chemical sensing.

Performance Comparison

This compound-based sensors have demonstrated significant promise in the detection of NACs, particularly picric acid (PA) and 2,4,6-trinitrotoluene (TNT). Their rigid structure provides a well-defined cavity for encapsulating NAC molecules, leading to efficient fluorescence quenching.[1] Alternative technologies in this domain include Metal-Organic Frameworks (MOFs), Quantum Dots (QDs), and various fluorescent polymers.

AnalyteSensor TypeLimit of Detection (LOD)Response TimeKey FeaturesReference
Picric Acid (PA)This compound-based Azo-Polymer38 nM-Photoresponsive, high sensitivity[2]
Picric Acid (PA)Fluorescent Polymer500 nM-Micelle-based detection[3]
Picric Acid (PA)Metal-Organic Framework (TMU-45)2.07 ppm-High quenching efficiency (99%)[4]
Picric Acid (PA)Carbon Dots--Fluorescence quenching mechanism[2]
TNTThis compound-based small molecule-< 1 min (vapor)Fast vapor detection[1]
Nitrobenzene (NB)PbS Quantum Dots2 ppb~9.6 minChemiresistive sensing[5]
2,4-DinitrotolueneThis compound-based small molecule--Recognition of various nitroaromatics[1]
p-NitrophenolCr-MOF0.7 µM-Electrochemical detection[6]

Analysis: this compound-based sensors offer competitive limits of detection for picric acid. A notable advantage is their rapid response time in the vapor phase for analytes like TNT, which is crucial for explosives detection.[1] While MOFs can achieve very high quenching efficiencies, their sensitivity can sometimes be lower than polymer-based sensors.[4] Quantum dots, particularly in chemiresistive setups, can achieve extremely low detection limits for compounds like nitrobenzene.[5]

Signaling Pathway: Host-Guest Interaction

The primary signaling mechanism for many this compound-based fluorescent sensors for NACs involves the formation of a host-guest complex, which leads to fluorescence quenching. The electron-rich this compound cavity acts as a host for the electron-deficient NAC guest.

cluster_0 Signaling Pathway for Nitroaromatic Detection This compound This compound Sensor (Fluorophore) Complex This compound-NAC Complex (Non-fluorescent) This compound->Complex Binds Fluorescence Fluorescence This compound->Fluorescence Emits Light NAC Nitroaromatic Compound (Quencher) NAC->Complex Binds NoFluorescence Quenched Fluorescence Complex->NoFluorescence Light Excitation Light Light->this compound Light->Complex

Host-Guest Interaction Leading to Fluorescence Quenching.

Detection of Anions

The detection of anions is critical in biological and environmental monitoring. This compound-based receptors have been designed to selectively bind various anions, often through hydrogen bonding interactions.

Performance Comparison

This compound-based anion sensors have shown high selectivity for biologically important phosphates.[7] Calixarenes are a major class of alternative anion sensors, also relying on forming host-guest complexes. Other notable alternatives include MOFs and lanthanide-based coordination polymers.

AnalyteSensor TypeLimit of Detection (LOD)Binding Constant (K)Key FeaturesReference
PhosphateThis compound-based Receptor-6637 - >100,000 M⁻¹High selectivity for monophosphates[7]
PhosphateEu-based Coordination Polymer1.52 µM-Reusable, stable over a wide pH range[8]
PhosphateBimetallic MOF (Cu/Uio-66)0.71 nmol L⁻¹-Tricolor fluorescent probe[9]
FluorideCalix[10]arene Derivative2.2 nM-High sensitivity[11]
IodideCalix[10]arene Derivative21 nM10⁸ M⁻¹High binding affinity[11]

Analysis: this compound-based receptors exhibit impressive binding constants for monophosphate anions, indicating strong and selective interactions.[7] However, for achieving extremely low limits of detection, MOF-based and calixarene-based sensors have shown remarkable performance for phosphate and fluoride, respectively.[9][11] The reusability and pH stability of lanthanide-based coordination polymers are advantageous for practical environmental monitoring applications.[8]

Detection of Heavy Metal Ions

Heavy metal ion contamination is a significant environmental and health concern. Fluorescent chemosensors offer a sensitive and selective means for their detection.

Performance Comparison

While the application of this compound-based sensors for metal ion detection is an emerging area, the focus of this comparison is on established alternative technologies to provide a benchmark. These alternatives include sensors based on aptamers, quantum dots, and organic dyes.[10][12][13][14]

AnalyteSensor TypeLimit of Detection (LOD)Linear RangeKey FeaturesReference
Hg²⁺Fluorescent Aptasensor4.28 nM14.2 - 300 nMHigh selectivity over other metal ions[12]
Pb²⁺Fluorescent Aptasensor--G-quadruplex formation mechanism[13]
Cd²⁺, Pb²⁺g-C₃N₄ nanosheets--Voltammetric and fluorescent detection[15]
Multiple IonsOrganic Chromofluorescent0.35 µM (for Hg²⁺)-Can detect multiple ions simultaneously[16]
Hg²⁺, Cu²⁺, Ag⁺Pt(dithiolene)-based--Colorimetric detection[17]

Analysis: The field of heavy metal ion detection is dominated by highly sensitive and selective platforms like fluorescent aptasensors, which can achieve nanomolar detection limits.[12] Organic chromofluorescent sensors and Pt(dithiolene)-based systems offer the advantage of colorimetric detection, allowing for visual identification, and in some cases, the simultaneous detection of multiple ions.[16][17] For this compound-based sensors to be competitive in this area, they will need to demonstrate comparable or superior sensitivity and selectivity.

Experimental Protocols

The following provides a generalized methodology for evaluating the performance of a fluorescence-based chemical sensor, such as a this compound-based sensor operating on a fluorescence quenching mechanism.

General Protocol for Fluorescence Quenching-Based Sensing
  • Preparation of Sensor Solution:

    • Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, acetonitrile).

    • Dilute the stock solution to a working concentration that provides a stable and measurable fluorescence signal.

  • Preparation of Analyte Solutions:

    • Prepare a high-concentration stock solution of the analyte (e.g., picric acid, phosphate salt, heavy metal salt) in the same solvent or an appropriate aqueous buffer.

    • Perform serial dilutions to obtain a range of analyte concentrations for creating a calibration curve.

  • Fluorescence Measurements:

    • Use a fluorometer to record the fluorescence spectrum of the sensor solution in the absence of the analyte. This serves as the baseline fluorescence intensity (I₀).

    • Sequentially add increasing concentrations of the analyte to the sensor solution.

    • After each addition, allow the solution to equilibrate for a specific time (response time) and then record the fluorescence spectrum to obtain the quenched fluorescence intensity (I).

  • Data Analysis:

    • Plot the fluorescence intensity (or I₀/I) as a function of the analyte concentration to generate a calibration curve.

    • For fluorescence quenching, the data can often be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the fluorescence intensity without the quencher, I is the fluorescence intensity with the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher (analyte) concentration.

  • Determination of the Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ / S where σ is the standard deviation of the blank (fluorescence intensity of the sensor solution without the analyte, measured multiple times) and S is the slope of the linear portion of the calibration curve.[18][19][20][21]

Experimental Workflow Diagram

cluster_1 Experimental Workflow for Fluorescence Sensing A Prepare Sensor Stock Solution C Prepare Working Concentrations A->C B Prepare Analyte Stock Solution B->C D Measure Baseline Fluorescence (I₀) C->D E Add Analyte & Equilibrate C->E D->E F Measure Quenched Fluorescence (I) E->F G Repeat for all Concentrations F->G G->E More Conc. H Plot Calibration Curve (I₀/I vs. [Analyte]) G->H Done I Calculate LOD H->I

A typical experimental workflow for evaluating a fluorescent sensor.

Conclusion

This compound-based sensors represent a versatile and promising platform for the detection of a range of important analytes. Their rigid, pre-organized structure facilitates selective host-guest interactions, leading to sensitive fluorescent responses. While they demonstrate competitive performance, particularly in the rapid detection of nitroaromatic vapors and selective recognition of anions, alternative technologies such as MOFs, QDs, and aptasensors offer compelling advantages in terms of ultra-low detection limits and, in some cases, multiplexing capabilities. The continued development of novel this compound derivatives and their integration into advanced materials holds the potential to further enhance their sensing performance and broaden their applicability in environmental monitoring, clinical diagnostics, and security.

References

Cross-Validation of Analytical Techniques for Triptycene Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous characterization of triptycene and its derivatives is crucial due to their unique, rigid three-dimensional structure that lends them to applications in materials science, supramolecular chemistry, and as molecular scaffolds.[1][2] A robust analytical workflow relies on the cross-validation of data from multiple orthogonal techniques to confirm the identity, purity, and structural integrity of these complex molecules. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the comprehensive characterization of triptycenes.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound characterization is dependent on the specific information required. While techniques like NMR and Mass Spectrometry are fundamental for structural elucidation, spectroscopic and chromatographic methods provide crucial information on purity and electronic properties. X-ray crystallography offers the definitive solid-state structure. Below is a summary of quantitative data typically obtained for this compound derivatives with these techniques.

Analytical TechniqueParameterTypical Value for this compound DerivativesPurpose
¹H NMR Spectroscopy Chemical Shift (δ)Bridgehead Protons: 5.2-6.1 ppm; Aromatic Protons: 6.9-8.0 ppm[3][4][5]Structural confirmation, purity assessment
¹³C NMR Spectroscopy Chemical Shift (δ)Bridgehead Carbons: ~53 ppm; Aromatic Carbons: 122-147 ppm[4][5][6]Confirms carbon framework and substitution patterns
Mass Spectrometry (MS) Mass-to-Charge (m/z)[M]+ or [M+H]+ corresponding to the molecular weight[4][5]Molecular weight determination and verification
UV-Vis Spectroscopy Absorption Maxima (λmax)~260 nm and ~295 nm (π-π* transitions)[7]Confirmation of the aromatic system, concentration measurement
Fluorescence Spectroscopy Emission Maxima (λem)Dependent on substitution, often red-shifted from absorption[3][8]Study of photophysical properties
X-ray Crystallography Dihedral/Bond AnglesAngle between benzene rings: ~130-134°[1][9]Definitive 3D structure determination in the solid state
HPLC Retention Time (t R)Varies based on stationary phase and mobile phase composition[2][10]Purity assessment, separation of isomers
Elemental Analysis % Composition (C, H, N)Corresponds to the calculated empirical formula[4][11]Confirmation of elemental composition and purity

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are representative protocols for the key analytical techniques used in this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural characterization of triptycenes in solution.[1]

  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to avoid broad peaks.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series) is typically used.[3]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence.

    • Spectral Width : 0 to 200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[3] For unambiguous assignment, 2D NMR experiments like COSY, HSQC, and HMBC are often required.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound derivative, confirming its elemental composition.

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or THF.

  • Instrumentation : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.[4][11]

  • ESI-MS Protocol :

    • Infusion : The sample solution is infused directly into the ion source at a flow rate of 5-10 µL/min.

    • Ion Source Parameters :

      • Capillary Voltage : 3-5 kV.

      • Nebulizing Gas (N₂) Pressure : 1-2 bar.

      • Drying Gas (N₂) Flow : 4-8 L/min.

      • Drying Gas Temperature : 200-350 °C.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range : A range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).

  • Data Analysis : Identify the peak corresponding to the molecular ion ([M]+), protonated molecule ([M+H]+), or other adducts. Compare the observed m/z with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of a this compound sample and for separating isomers.[2]

  • Sample Preparation : Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[12]

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for moderately polar triptycenes. For chiral separations, a specialized chiral stationary phase is necessary.[2]

    • Mobile Phase : An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[12]

    • Flow Rate : 1.0 mL/min.[12]

    • Column Temperature : 25-40 °C.

    • Detection : UV detection at a wavelength where the this compound absorbs, typically around 275 nm.[12]

    • Injection Volume : 10-20 µL.

  • Data Analysis : Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the aromatic system of the this compound molecule.

  • Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., THF, chloroform, or DMSO) in a quartz cuvette.[3][7] The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Measurement Protocol :

    • Blank : Record a baseline spectrum using a cuvette containing only the solvent.

    • Sample Scan : Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax). The characteristic π-π* transitions for the this compound core are typically observed.[7]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in this compound characterization. It demonstrates how different techniques provide complementary information that, when combined, leads to a comprehensive and confident structural assignment and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary & Orthogonal Verification cluster_definitive Definitive Structure cluster_validation Final Validation Synthesis This compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, MALDI) Purification->MS HPLC HPLC (Purity, Isomer Separation) Purification->HPLC UV_Vis UV-Vis & Fluorescence (Electronic Properties) Purification->UV_Vis IR FTIR (Functional Groups) Purification->IR EA Elemental Analysis (Composition) Purification->EA X_Ray Single Crystal X-ray Diffraction Purification->X_Ray Validation Cross-Validated Characterization Report NMR->Validation MS->Validation HPLC->Validation UV_Vis->Validation IR->Validation EA->Validation X_Ray->Validation

References

Safety Operating Guide

Proper Disposal of Triptycene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Triptycene

This compound, a rigid and thermally stable aromatic hydrocarbon, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound waste, in line with standard laboratory safety protocols.

Physicochemical and Hazard Data

Proper disposal procedures are informed by the substance's physical properties and potential hazards. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2]

PropertyDataReference
Molecular Formula C₂₀H₁₄[1][3]
Molecular Weight 254.33 g/mol [1][3][4]
Appearance White, yellow-beige, or gray solid/needles[1][5]
Melting Point 252 - 256 °C[1][3][4]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[1][6][1][6]
Incompatible Materials Strong oxidizing agents[1][6]
Hazardous Decomposition Carbon monoxide, carbon dioxide, toxic fumes.[1]

Experimental Protocols: Spill Management and Waste Collection

Small Spill Cleanup Protocol:

  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a respirator (such as a type N95) to avoid dust inhalation.[2][3]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the further spread of the spilled solid. Avoid generating dust during cleanup.[1][2]

  • Cleanup: Use dry cleanup procedures. Carefully sweep or vacuum the material.[2] Do not use methods that create dust.

  • Collection: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling.[2]

Waste Collection Protocol for Unused this compound:

  • Containerize: Place the this compound waste into a suitable, tightly closed container.[1]

  • Labeling: Clearly label the container with the chemical name ("this compound") and any relevant hazard warnings.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidants.[1]

  • Segregation: Keep chemical waste segregated from general laboratory trash.

Disposal Workflow

The primary directive for this compound disposal is to adhere to federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying waste.[1] The following diagram outlines the logical workflow for the proper disposal of this compound.

TriptyceneDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Accidental Spill Occurs start->spill containerize Place in a Labeled, Sealable Container ppe->containerize cleanup Follow Spill Cleanup Protocol: - Avoid Dust Generation - Sweep/Vacuum Material - Decontaminate Area ppe->cleanup storage Store Waste in a Cool, Dry, Well-Ventilated Area containerize->storage spill->ppe Yes spill->containerize No cleanup->containerize classification Determine Waste Classification (Consult 40 CFR Parts 261.3 and local/state regulations) storage->classification hazardous_check Is it Classified as Hazardous Waste? classification->hazardous_check licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service hazardous_check->licensed_disposal Yes non_hazardous Dispose According to Non-Hazardous Lab Waste Procedures (Consult EHS) hazardous_check->non_hazardous No end Disposal Complete licensed_disposal->end non_hazardous->end

Caption: Logical workflow for the safe handling and disposal of this compound waste.

Regulatory Compliance and Professional Disposal

The most critical step in the disposal process is regulatory compliance. In the United States, the Environmental Protection Agency (EPA) provides guidelines for waste classification under 40 CFR Parts 261.3.[1] However, state and local regulations may be more stringent.

Key Disposal Steps:

  • Classification: As the waste generator, you must determine if the this compound waste is classified as hazardous. Given its potential irritant properties and lack of comprehensive toxicological data, it is prudent to handle it as a hazardous chemical.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and have established procedures for chemical waste disposal.

  • Professional Disposal: this compound waste should be disposed of through a licensed and qualified hazardous waste disposal company.[6] Do not attempt to dispose of this compound in standard laboratory trash or down the drain.[8]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triptycene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Triptycene, a rigid, three-dimensional aromatic hydrocarbon. Adherence to these procedures is critical to minimize exposure and ensure safe disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE. Although specific occupational exposure limits for this compound have not been established, the nature of aromatic hydrocarbons necessitates stringent protective measures.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye irritation from dust particles or splashes.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1]To avoid potential skin irritation and minimize dermal absorption.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]To prevent inhalation of dust particles, which may cause respiratory tract irritation.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.

Triptycene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Cleanup cluster_disposal Disposal A Review SDS B Don PPE A->B Proceed C Work in Ventilated Area B->C Start Work D Minimize Dust Generation C->D Ensure E Vacuum or Sweep Spill D->E If Spill Occurs G Label Waste Container D->G Routine Disposal F Place in Sealed Container E->F Contain F->G After Cleanup H Dispose per Regulations G->H Follow

This compound Handling Workflow

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Put on all required personal protective equipment as outlined in the table above.[1][2]

  • Handling :

    • Conduct all work in a well-ventilated area, such as a chemical fume hood, to control airborne levels.[1][3]

    • Handle this compound carefully to minimize dust generation and accumulation.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[3]

  • In Case of Accidental Exposure :

    • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

    • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination.

  • Spills and Leaks :

    • For small spills, carefully vacuum or sweep up the material.[1]

    • Avoid generating dust during cleanup.[1][3]

    • Place the collected material into a suitable, sealed, and properly labeled disposal container.[1][3]

  • Waste Container :

    • Use a dedicated, clearly labeled container for this compound waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Final Disposal :

    • Dispose of the waste container in accordance with all local, state, and federal regulations for chemical waste. Consult with your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triptycene
Reactant of Route 2
Triptycene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.